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  • Product: 11-(Bromomethyl)tricosane
  • CAS: 732276-63-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 11-(Bromomethyl)tricosane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 11-(Bromomethyl)tricosane is a branched-chain alkyl bromide characterized by a C24 long alkyl chain with a bromomethyl group at the 11-position. Th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-(Bromomethyl)tricosane is a branched-chain alkyl bromide characterized by a C24 long alkyl chain with a bromomethyl group at the 11-position. This unique structure imparts specific physical and chemical properties that make it a valuable intermediate in various fields of chemical synthesis, particularly in materials science and organic synthesis. Its large, non-polar aliphatic structure enhances solubility in non-polar organic solvents and can be leveraged to introduce bulky alkyl chains into target molecules. This guide provides a comprehensive overview of the known chemical and physical properties, a detailed synthesis protocol, predicted spectral data, and potential applications of 11-(Bromomethyl)tricosane, offering a technical resource for researchers and professionals in chemistry and drug development.

Chemical Identity and Physical Properties

11-(Bromomethyl)tricosane is a long-chain alkyl halide. Its structure consists of a 23-carbon chain (tricosane) with a bromomethyl group attached to the eleventh carbon atom.

Molecular Structure

Caption: Chemical structure of 11-(Bromomethyl)tricosane.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
CAS Number 732276-63-0[1][2][3]
Molecular Formula C₂₄H₄₉Br[1][2][3]
Molecular Weight 417.55 g/mol [1][2][3]
IUPAC Name 11-(bromomethyl)tricosane[1]
Synonyms 2-decyl-1-tetradecyl bromide, 1-bromo(2-decyltetradecane)[1]
Predicted Boiling Point 459.2 ± 13.0 °C[2]
Predicted Density 0.952 ± 0.06 g/cm³[2]
Predicted Refractive Index 1.47[2]
Topological Polar Surface Area 0 Ų[1]
XLogP3 12.8[1]

It is important to note that many of the physical properties available are predicted and have not been experimentally verified in published literature. Due to its high molecular weight and long alkyl chain, 11-(Bromomethyl)tricosane is expected to be a colorless to pale yellow liquid or a low-melting solid at room temperature, with low solubility in water and good solubility in non-polar organic solvents such as hexanes, ethers, and chlorinated solvents.[4] The boiling point of long-chain alkyl halides increases with molecular weight due to stronger van der Waals dispersion forces.[5]

Synthesis of 11-(Bromomethyl)tricosane

A common and effective method for the synthesis of 11-(Bromomethyl)tricosane is through the bromination of the corresponding alcohol, 2-decyl-1-tetradecanol. This reaction typically involves a nucleophilic substitution where the hydroxyl group is replaced by a bromine atom.

Synthesis Workflow

Synthesis_Workflow Precursor 2-Decyl-1-tetradecanol Intermediate Protonated Alcohol Precursor->Intermediate Protonation Product 11-(Bromomethyl)tricosane Intermediate->Product SN2 Attack by Br⁻ Purification Purification (e.g., Chromatography) Product->Purification Reagent HBr or PBr₃ Reagent->Intermediate Solvent Inert Solvent (e.g., Hexane) Solvent->Precursor

Caption: General workflow for the synthesis of 11-(Bromomethyl)tricosane.

Detailed Experimental Protocol

This protocol is based on the general principles of converting long-chain alcohols to alkyl bromides.

Materials:

  • 2-Decyl-1-tetradecanol

  • Phosphorus tribromide (PBr₃) or concentrated Hydrobromic acid (HBr)

  • Anhydrous diethyl ether or hexane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-decyl-1-tetradecanol in a suitable inert solvent like anhydrous diethyl ether or hexane. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. The molar ratio of alcohol to PBr₃ is typically 3:1. Alternatively, concentrated hydrobromic acid can be used, often with a phase-transfer catalyst for long-chain alcohols.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or hexane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 11-(Bromomethyl)tricosane by column chromatography on silica gel, typically using a non-polar eluent such as hexane, to yield the pure product.

Spectral Properties (Predicted)

While experimental spectra for 11-(Bromomethyl)tricosane are not widely available in the literature, its spectral properties can be predicted based on its structure.

Table 2: Predicted Spectral Data

Technique Expected Features
¹H NMR A doublet in the range of 3.3-3.5 ppm corresponding to the two protons of the -CH₂Br group. A multiplet around 1.5-1.7 ppm for the methine proton (-CH-). A complex series of multiplets between 1.2-1.4 ppm for the numerous methylene (-CH₂-) protons in the long alkyl chains. A triplet around 0.8-0.9 ppm for the terminal methyl (-CH₃) protons.
¹³C NMR A signal for the -CH₂Br carbon in the range of 30-40 ppm. A signal for the methine carbon around 40-50 ppm. A series of signals for the methylene carbons in the alkyl chains between 20-35 ppm. A signal for the terminal methyl carbons around 14 ppm.
Infrared (IR) Spectroscopy C-H stretching vibrations for the alkyl groups in the range of 2850-2960 cm⁻¹. C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. A characteristic C-Br stretching vibration in the fingerprint region, typically between 500-600 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak (M⁺) would be expected at m/z 416 and 418 with an approximate 1:1 ratio, characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the bromine atom (M-Br)⁺ and cleavage of the C-C bonds in the alkyl chains, leading to a series of hydrocarbon fragments separated by 14 Da (-CH₂-).

Chemical Reactivity

11-(Bromomethyl)tricosane is a primary alkyl bromide, and its reactivity is dominated by the electrophilic carbon atom bonded to the bromine. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

Due to the primary nature of the carbon bearing the bromine, 11-(Bromomethyl)tricosane is expected to readily undergo Sₙ2 reactions with a variety of nucleophiles.[6] The bulky alkyl chains may cause some steric hindrance, but the primary nature of the reaction center should still favor the Sₙ2 pathway over Sₙ1.[7]

General Reaction Scheme:

R-Nu + 11-(Bromomethyl)tricosane → R-Nu-CH₂(CH(C₁₀H₂₁)(C₁₂H₂₅)) + Br⁻

Where R-Nu is a nucleophile.

Examples of potential nucleophiles and products:

  • Hydroxide (OH⁻): Forms the corresponding alcohol, 2-decyl-1-tetradecanol.

  • Alkoxides (RO⁻): Forms ethers.

  • Cyanide (CN⁻): Forms a nitrile, extending the carbon chain.

  • Azide (N₃⁻): Forms an alkyl azide, which can be further reduced to an amine.

  • Amines (RNH₂): Forms secondary amines.

Elimination Reactions

When treated with a strong, sterically hindered base, 11-(Bromomethyl)tricosane could undergo an E2 elimination reaction to form an alkene. However, due to the primary nature of the alkyl halide, elimination reactions are generally less favored than substitution unless a bulky base is used at elevated temperatures.[8]

Potential Applications

The long, branched alkyl structure of 11-(Bromomethyl)tricosane makes it a useful building block in several areas of materials science and organic synthesis.

  • Solubility Enhancement: The large lipophilic character of the C24 alkyl group can be used to increase the solubility of molecules in non-polar media.[3] This is particularly useful in the synthesis of organic electronic materials, such as those used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), where solubility in organic solvents is crucial for processing.

  • Building Block for Covalent Organic Frameworks (COFs): As a "material building block," it can be used to introduce long alkyl chains into the porous structure of COFs.[3] These alkyl chains can modify the pore environment, making the COFs more hydrophobic and potentially improving their performance in applications such as gas storage and separation.

  • Synthesis of Surfactants and Phase-Transfer Catalysts: The combination of a polar head group (which can be introduced via substitution of the bromide) and a large non-polar tail makes this a suitable precursor for the synthesis of specialty surfactants or phase-transfer catalysts.

Safety and Handling

11-(Bromomethyl)tricosane is classified as a skin and eye irritant.[1]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store at room temperature in a dry, well-sealed container.[3]

Conclusion

11-(Bromomethyl)tricosane is a valuable chemical intermediate with a unique branched, long-chain structure. While detailed experimental data on its properties are limited in the public domain, its synthesis, reactivity, and spectral characteristics can be reliably predicted based on established chemical principles. Its primary utility lies in its role as a building block for introducing large, solubilizing alkyl groups in materials science and organic synthesis. As research in these areas continues to grow, the demand for specialized intermediates like 11-(Bromomethyl)tricosane is likely to increase.

References

Exploratory

11-(Bromomethyl)tricosane molecular structure

An In-Depth Technical Guide to 11-(Bromomethyl)tricosane: Synthesis, Characterization, and Applications Introduction 11-(Bromomethyl)tricosane is a branched, long-chain saturated alkyl halide. Its unique structure, featu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 11-(Bromomethyl)tricosane: Synthesis, Characterization, and Applications

Introduction

11-(Bromomethyl)tricosane is a branched, long-chain saturated alkyl halide. Its unique structure, featuring a C24 hydrocarbon backbone, imparts significant lipophilicity, making it a valuable synthetic intermediate in various fields of materials science. The presence of a primary bromide offers a reactive site for nucleophilic substitution, allowing for the covalent attachment of this bulky alkyl group to a wide array of substrates.

This guide serves as a comprehensive technical resource for researchers and scientists. It provides an in-depth exploration of the molecular structure of 11-(Bromomethyl)tricosane, detailed protocols for its synthesis and characterization, and an expert perspective on its current and potential applications. The focus is on providing not just methods, but the underlying scientific rationale to empower researchers in their experimental design.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 11-(Bromomethyl)tricosane stem from its large, nonpolar alkyl framework and the single, reactive bromo-functional group. Its formal IUPAC name is 11-(bromomethyl)tricosane, and it is also known by synonyms such as 2-decyl-1-tetradecyl bromide.[1][2]

Table 1: Physicochemical Properties of 11-(Bromomethyl)tricosane

PropertyValueSource(s)
CAS Number 732276-63-0[1][2][3]
Molecular Formula C₂₄H₄₉Br[1][2][3]
Molecular Weight 417.55 g/mol [1][2][3]
Appearance Colorless to light yellow/orange clear liquid[1][4]
Predicted Boiling Point 459.2 ± 13.0 °C[1][5]
Predicted Density 0.952 ± 0.06 g/cm³[1][5]
SMILES CCCCCCCCCCC(CBr)CCCCCCCCCCCC[1][2][3]
InChIKey JVAQVYKSURQMBE-UHFFFAOYSA-N[1][2]

Synthesis of 11-(Bromomethyl)tricosane

While 11-(Bromomethyl)tricosane is commercially available, an in-house synthesis may be required for specific research applications or isotopic labeling studies. The most logical and efficient synthetic pathway originates from the corresponding alcohol, 2-decyl-1-tetradecanol. Direct bromination of alcohols can be harsh and lead to side products. Therefore, a two-step sequence involving the conversion of the alcohol to a better leaving group, such as a mesylate, followed by nucleophilic substitution with a bromide salt, is the preferred method. This approach is well-documented for long-chain alcohols and offers high yields and purity.[6][7][8]

Synthesis_Workflow Start 2-Decyl-1-tetradecanol Step1 Step 1: Mesylation Reagents: MsCl, Et3N Solvent: DCM Start->Step1 Activation of -OH group Intermediate 2-Decyltetradecyl Methanesulfonate Step1->Intermediate Formation of Mesylate Ester Step2 Step 2: Bromide Substitution Reagents: MgBr2 or LiBr Solvent: Ether or Acetone Intermediate->Step2 SN2 Reaction End 11-(Bromomethyl)tricosane Step2->End Final Product

Caption: Synthetic workflow for 11-(Bromomethyl)tricosane from its alcohol precursor.

Experimental Protocol: Synthesis

Trustworthiness: This protocol is designed as a self-validating system. Each step includes purification and suggested analytical checkpoints to ensure the identity and purity of the intermediates and the final product before proceeding.

Part 1: Synthesis of 2-Decyltetradecyl Methanesulfonate

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-decyl-1-tetradecanol (1 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (Et₃N, 1.5 equivalents) to the solution dropwise while stirring. The base acts as a scavenger for the HCl generated during the reaction.

  • Mesylation: Slowly add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise to the cooled solution. Maintain the temperature at 0 °C to control the exothermic reaction.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification.

Part 2: Synthesis of 11-(Bromomethyl)tricosane

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the crude 2-decyltetradecyl methanesulfonate (1 equivalent) from the previous step in anhydrous ether or acetone.

  • Nucleophilic Substitution: Add anhydrous magnesium bromide (MgBr₂)[6][7] or lithium bromide (LiBr) (3 equivalents) to the solution. The use of a significant excess of the bromide salt drives the Sₙ2 reaction to completion.

  • Reaction: Stir the mixture vigorously at room temperature. For less reactive mesylates, gentle heating to reflux may be required. Monitor the reaction by TLC until the mesylate intermediate is fully consumed (typically 12-24 hours).[7]

  • Workup: Add cold water to the reaction mixture and extract with ether (3x).

  • Purification: Combine the organic extracts and wash sequentially with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel (using a nonpolar eluent such as hexanes) to yield pure 11-(Bromomethyl)tricosane as a clear, colorless to light yellow oil.

Analytical Characterization

Confirming the identity and purity of the synthesized 11-(Bromomethyl)tricosane is critical. A combination of spectroscopic techniques provides unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure. The branched nature of the molecule will result in a complex aliphatic region, but key signals are diagnostic.

  • ¹H NMR: The most downfield signal will correspond to the two protons on the carbon bearing the bromine (-CH₂Br). Due to coupling with the adjacent methine proton (-CH-), this signal is expected to appear as a doublet around 3.4 ppm. The rest of the spectrum will consist of overlapping multiplets for the numerous -CH₂- groups between ~1.2-1.4 ppm and terminal -CH₃ groups appearing as triplets around 0.9 ppm.

  • ¹³C NMR: The carbon atom directly attached to the bromine (C-Br) will be shifted downfield compared to other methylene carbons, typically appearing in the 30-40 ppm range. The peak may appear broader than other carbon signals due to isotopic effects of bromine.

Protocol: NMR Sample Preparation

  • Dissolve 5-10 mg of purified 11-(Bromomethyl)tricosane in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Molecular Ion Peak: Electron Impact (EI) or Electrospray Ionization (ESI) MS will show a characteristic pair of molecular ion peaks, [M]⁺ and [M+2]⁺, with a nearly 1:1 intensity ratio. This is the hallmark signature of a monobrominated compound, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. For 11-(Bromomethyl)tricosane, these peaks would appear at m/z ≈ 416.3 and 418.3.

  • Fragmentation: A common fragmentation pattern for alkyl halides is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the carbon bearing the halogen.[9] Another likely fragmentation is the loss of a bromine radical (•Br), leading to a carbocation fragment at m/z ≈ 337.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of specific functional groups. For an alkyl halide, the spectrum is expected to be simple.[10]

  • C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region, characteristic of sp³ C-H bonds.

  • C-H bending: Absorptions around 1465 cm⁻¹ and 1375 cm⁻¹.

  • C-Br stretching: A weak to medium absorption in the fingerprint region, typically between 500-725 cm⁻¹.[10] This peak can sometimes be difficult to distinguish.

Applications in Research and Development

The utility of 11-(Bromomethyl)tricosane lies in its ability to introduce a large, branched alkyl chain onto other molecules, a strategy often employed to modify physical properties or to build larger molecular architectures.

Applications Molecule 11-(Bromomethyl)tricosane Property1 Large, Branched Alkyl Chain (C24) Molecule->Property1 Property2 Reactive Bromide (R-CH2Br) Molecule->Property2 App1 Solubility Enhancement Property1->App1 Increases nonpolar solubility App2 Material Building Block Property2->App2 Enables covalent attachment SubApp1 Functionalizing Polar Organic Molecules App1->SubApp1 SubApp2 Synthesis of COFs & Polymers App2->SubApp2

Caption: Logical relationships of 11-(Bromomethyl)tricosane's properties and applications.

Solubility Enhancing Reagent

Many advanced materials, such as organic semiconductors or complex catalysts, are large, planar, and polar molecules that suffer from poor solubility in common organic solvents. This severely limits their processability and application. By reacting a nucleophilic site on the target molecule with 11-(Bromomethyl)tricosane, the bulky and nonpolar C24 chain can be appended. This modification drastically increases the molecule's interaction with nonpolar solvents, thereby enhancing its solubility. This makes it a valuable derivatization reagent.[3][11]

Material Building Block

The reactive bromide handle allows 11-(Bromomethyl)tricosane to serve as a fundamental building block for novel materials.[11]

  • Functionalized Surfaces: It can be used to alkylate surfaces containing nucleophilic groups (e.g., thiols on a gold surface, amines on a polymer film) to create highly hydrophobic or customized interfaces.

  • Covalent Organic Frameworks (COFs) and Polymers: In polymer chemistry, it can be used as a chain-end functionalizing agent or as a precursor to a monomer. For instance, conversion of the bromide to other functional groups could create a bifunctional monomer for polymerization, with the C24 chain providing internal plasticization or controlling inter-chain interactions.

Safety and Handling

GHS Hazard Statements: 11-(Bromomethyl)tricosane is classified as causing skin irritation (H315) and serious eye irritation (H319).[1][2]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration (0-10 °C) under an inert gas atmosphere is recommended to prevent slow hydrolysis or degradation.[11]

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

Conclusion

11-(Bromomethyl)tricosane is more than a simple alkyl halide; it is a specialized chemical tool for manipulating the physical properties of molecules and materials. Its well-defined structure, comprising a reactive primary bromide and a substantial, solubility-enhancing hydrocarbon tail, makes it a valuable asset in materials science. Through robust and reliable synthetic methods, this molecule can be readily prepared and, with proper analytical verification, used to functionalize surfaces, increase the solubility of complex molecules, and serve as a building block for novel polymers and frameworks. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate 11-(Bromomethyl)tricosane into their advanced research and development programs.

References

  • Baumann, W. J., & Mangold, H. K. (1966). Synthesis of long-chain alkyl and alkenyl bromides. Journal of Lipid Research, 7(4), 568–569. [Link]

  • ElectronicsAndBooks. Synthesis of long-chain alkyl and alkenyl bromides. [Link]

  • Forth, M. A., & Smith, S. (1994). SYNTHESIS OF LONG CHAIN ω-ARALKYLBROMIDES. Synthetic Communications, 24(7), 951–959. [Link]

  • PubChem. 11-(Bromomethyl)tricosane. [Link]

  • ResearchGate. Synthesis of long-chain alkyl and alkenyl bromides. [Link]

  • Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. [Link]

  • Sciedco. 11-(Bromomethyl)tricosane, Min. 95.0 (GC), 5 mL. [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Alkyl Halides. [Link]

  • Chemtips. Finding Alkyl Halides in 13C NMR. [Link]

  • Quora. How to tell if an alkyl halide is primary, secondary, or tertiary using NMR spectroscopy. [Link]

  • Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • The Organic Chemistry Tutor. Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. [Link]

Sources

Foundational

11-(Bromomethyl)tricosane CAS number 732276-63-0

An In-Depth Technical Guide to 11-(Bromomethyl)tricosane For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 11-(Bromomethyl)tricosane (CAS N...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 11-(Bromomethyl)tricosane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-(Bromomethyl)tricosane (CAS No. 732276-63-0), a branched, long-chain alkyl bromide. Possessing a unique structure that combines significant steric bulk with a reactive primary bromide, this molecule serves as a valuable building block in both materials science and medicinal chemistry. This document details its physicochemical properties, provides an in-depth, field-proven protocol for its synthesis and characterization, explores its chemical reactivity, and discusses its applications in areas such as drug lipophilicity modification and the development of advanced materials like Covalent Organic Frameworks (COFs). The content is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring both technical accuracy and practical utility for professionals in the field.

Introduction and Molecular Overview

11-(Bromomethyl)tricosane is a saturated, 24-carbon aliphatic bromide. Its structure is characterized by a C23 tricosane backbone with a bromomethyl (-CH₂Br) group attached at the 11-position. This branched structure imparts distinct physical properties, most notably a high lipophilicity and a significant steric profile, which can be leveraged to enhance the solubility of complex molecules in nonpolar organic solvents.[1] The terminal primary alkyl bromide provides a reliable and reactive site for nucleophilic substitution, making it an ideal synthon for covalently introducing a large, solubilizing alkyl group onto other molecules.[2][3]

The strategic placement of the bromide on a methylene group, rather than directly on the main chain, classifies it as a primary alkyl halide. This is a crucial feature, as it dictates a predictable reaction pathway, primarily the SN2 mechanism, which avoids carbocation rearrangements and allows for controlled, direct displacement by a wide range of nucleophiles.[4][5]

Physicochemical and Spectroscopic Data

The properties of 11-(Bromomethyl)tricosane are dominated by its long, branched hydrocarbon nature. The following tables summarize its key identifiers and physicochemical characteristics.

Table 1: Chemical Identity

Identifier Value
CAS Number 732276-63-0[6][7]
Molecular Formula C₂₄H₄₉Br[6]
Molecular Weight 417.55 g/mol [5][6]
IUPAC Name 11-(Bromomethyl)tricosane[5]
Synonyms 2-Decyltetradecyl bromide, 1-Bromo-2-decyltetradecane[5][7][8]

| SMILES | CCCCCCCCCCC(CBr)CCCCCCCCCCCC[5][6] |

Table 2: Physicochemical Properties

Property Value Source
Physical State Clear, colorless to light yellow liquid [2][7]
Boiling Point 459.2 ± 13.0 °C (Predicted)[7][9]
Density 0.952 ± 0.06 g/cm³ (Predicted)[7][9]
Refractive Index 1.47 [2][7]
LogP 9.84 (Calculated)[6]

| Purity | Typically ≥95-97% (GC) |[6][8] |

Synthesis and Purification

The most direct and reliable synthesis of 11-(Bromomethyl)tricosane is achieved through the bromination of its corresponding primary alcohol, 2-decyl-1-tetradecanol (CAS No. 58670-89-6).[10] The conversion of a primary alcohol to a primary alkyl bromide is a cornerstone reaction in organic synthesis, with phosphorus tribromide (PBr₃) being a preferred reagent.[4][11]

Reaction Mechanism: Bromination with PBr₃

The reaction proceeds via a classic SN2 pathway, which is advantageous as it prevents the carbocation rearrangements that can occur under acidic conditions (e.g., with HBr).[12] The mechanism involves two main stages:

  • Activation of the Hydroxyl Group: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms a protonated alkoxy-dibromophosphite intermediate.[7] This step effectively converts the poor leaving group (-OH) into a much better leaving group (-OPBr₂).

  • Nucleophilic Attack: The bromide ion (Br⁻) generated in the first step, or from another equivalent of PBr₃, then acts as a nucleophile. It performs a backside attack on the carbon atom bearing the activated oxygen group, displacing it and forming the final alkyl bromide product with an inversion of stereochemistry (though the starting material here is achiral).[4][12]


}

Synthesis Workflow for 11-(Bromomethyl)tricosane.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the PBr₃-mediated bromination of primary alcohols.[10]

Materials:

  • 2-Decyl-1-tetradecanol (1.0 eq)

  • Phosphorus tribromide (PBr₃, 0.4 eq)

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether

  • Deionized Water (ice-cold)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Petroleum Ether or Hexane (for chromatography)

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-decyl-1-tetradecanol (1.0 eq). Dissolve the alcohol in anhydrous DCM (approx. 0.5 M concentration) under an inert atmosphere (Nitrogen or Argon). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add PBr₃ (0.4 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes. Causality Note: Slow addition at 0°C is critical to control the exothermic reaction and prevent the formation of side products. The reaction mixture will typically turn from colorless to yellow and may darken to orange/brown.[10]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with hexane/ethyl acetate, until the starting alcohol spot is consumed.

  • Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker of ice-cold water to quench the excess PBr₃. Safety Note: This is an exothermic process that produces HBr gas. Perform in a well-ventilated fume hood.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with deionized water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a brown or yellow oil.[10]

  • Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with 100% petroleum ether or hexane. Rationale: The product is highly nonpolar and will elute quickly, while more polar impurities (e.g., unreacted starting material, phosphorus byproducts) will be retained on the silica. Combine the product-containing fractions and remove the solvent under reduced pressure to afford 11-(Bromomethyl)tricosane as a clear, colorless oil. A yield of >95% can be expected.[10]

Chemical Reactivity and Applications

The synthetic utility of 11-(Bromomethyl)tricosane stems from the reactivity of its primary alkyl bromide group, which readily participates in SN2 reactions.


}

General Sɴ2 Reactivity of 11-(Bromomethyl)tricosane.

Application in Drug Development: Lipophilicity Modification

Lipophilicity is a critical parameter in drug design, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[9][13] Highly polar drug candidates often suffer from poor membrane permeability and low oral bioavailability. 11-(Bromomethyl)tricosane can be used as an advanced lipophilic tailing reagent to address this challenge.

  • Mechanism of Action: A drug molecule containing a nucleophilic moiety (e.g., a phenol, carboxylic acid, or amine) can be covalently linked to the 11-(Bromomethyl)tricosane via an SN2 reaction. This forms a stable ether, ester, or amine linkage, respectively, appending the large, non-polar C24 branched chain to the drug.

  • Impact: The addition of this large alkyl group drastically increases the overall lipophilicity (LogP value) of the conjugate.[10] This can enhance its ability to partition into lipid bilayers, potentially improving absorption across the gut wall or penetration of the blood-brain barrier.[14] The branched nature of the chain can also disrupt crystal packing, which may improve the solubility of the parent drug in lipid-based formulation vehicles.[15]

  • Considerations: While increasing lipophilicity can be beneficial, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and potential off-target toxicity.[10] Therefore, the use of this reagent must be part of a balanced lead optimization strategy.

Application in Materials Science

The unique combination of a reactive handle and a bulky, solubilizing tail makes 11-(Bromomethyl)tricosane a valuable building block in materials science, particularly for organic electronics and porous polymers.[8][16]

  • Solubility Enhancement: Many high-performance conjugated polymers and building blocks for materials like COFs are large, planar, and rigid, leading to extremely poor solubility.[8][17] This makes their processing from solution difficult or impossible. By incorporating 11-(Bromomethyl)tricosane (or its derivatives) as side chains, the bulky, branched alkyl groups prevent the rigid backbones from aggregating and π-stacking too strongly, thereby dramatically increasing their solubility in common organic solvents.[1]

  • Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers built from organic monomers linked by strong covalent bonds.[18][19] Functional linkers are required for their synthesis. A derivative of 11-(Bromomethyl)tricosane, such as a diamine or dialdehyde functionalized with this chain, could be used as a monomer in COF synthesis. The bromomethyl group itself can be used in post-synthetic modification of an existing COF to append these solubilizing tails.[20] The resulting COF would retain its porous structure but exhibit improved processability and potentially different guest-binding properties within its pores.

Analytical Characterization

Confirming the identity and purity of the synthesized 11-(Bromomethyl)tricosane is essential. The following are the expected spectroscopic signatures.

Table 3: Expected Spectroscopic Data

Technique Expected Features
¹H NMR δ ~3.4 ppm (d, 2H): The most downfield signal, a doublet corresponding to the two protons of the -CH ₂Br group.[10] δ ~1.6 ppm (m, 1H): A multiplet for the proton on the methine carbon (-CH -CH₂Br). δ ~1.2-1.4 ppm (br m, ~42H): A large, broad, and poorly resolved multiplet corresponding to the numerous methylene (-CH₂-) protons in the long alkyl chains. δ ~0.9 ppm (t, 6H): A triplet corresponding to the six protons of the two terminal methyl (-CH₃) groups.
¹³C NMR δ ~35-45 ppm: Signal for the -C H₂Br carbon. δ ~30-40 ppm: Signal for the methine carbon (-C H-). δ ~22-32 ppm: A series of intense signals for the numerous methylene (-C H₂-) carbons. δ ~14 ppm: Signal for the terminal methyl (-C H₃) carbons.
IR Spectroscopy 2955-2850 cm⁻¹: Strong C-H stretching vibrations, characteristic of alkyl groups. 1465 cm⁻¹: C-H bending (scissoring) vibration for CH₂ groups. ~650 cm⁻¹: C-Br stretching vibration (can be weak).

| Mass Spec. (EI) | Molecular Ion (M⁺): Not always observed due to fragmentation. If seen, will show two peaks of nearly equal intensity at m/z 416 and 418, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Key Fragment: Loss of Br (M-79/81) leading to a peak at m/z 337. Further fragmentation will show characteristic losses of alkyl chains. |

Safety and Handling

As a reactive alkylating agent and irritant, 11-(Bromomethyl)tricosane must be handled with appropriate care.[11]

  • Classification: Causes skin irritation (H315) and serious eye irritation (H319).[5][11]

  • Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place.[17] Some suppliers recommend refrigeration (0-10°C) and storage under an inert gas atmosphere to ensure long-term stability.[21]

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

Conclusion

11-(Bromomethyl)tricosane is a highly versatile, yet specialized, chemical building block. Its value lies not just in its reactive bromomethyl group, but in the substantial steric and lipophilic character of its C24 branched chain. For drug development professionals, it offers a powerful tool for rationally modulating the physicochemical properties of lead compounds to overcome barriers in ADME. For materials scientists, it provides a robust strategy for imparting solubility and controlling the solid-state morphology of otherwise intractable polymers and framework materials. The reliable SN2 reactivity and straightforward synthesis detailed in this guide provide a solid foundation for researchers to confidently incorporate this unique molecule into their advanced synthetic programs.

References

Sources

Exploratory

physical properties of 11-(Bromomethyl)tricosane

An In-Depth Technical Guide to the Physical Properties of 11-(Bromomethyl)tricosane For Researchers, Scientists, and Drug Development Professionals Abstract 11-(Bromomethyl)tricosane (CAS No. 732276-63-0) is a long-chain...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 11-(Bromomethyl)tricosane

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-(Bromomethyl)tricosane (CAS No. 732276-63-0) is a long-chain, branched alkyl halide.[1] Its significant lipophilicity and the presence of a reactive bromide functional group make it a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents and advanced materials where solubility modulation and the introduction of bulky alkyl chains are required.[2][3] This guide provides a comprehensive overview of the core , offering both reported data and field-proven experimental protocols for its characterization. The content is structured to deliver not just data, but a foundational understanding of how its molecular architecture influences its macroscopic properties, ensuring scientific integrity and practical applicability for professionals in research and development.

Molecular Structure and Identification

11-(Bromomethyl)tricosane is a saturated, branched-chain haloalkane.[4][5] The structure consists of a 23-carbon (tricosane) backbone with a bromomethyl group attached to the 11th carbon atom. This branching distinguishes it from linear alkyl halides, influencing its physical state, boiling point, and solubility. From a classification standpoint, the carbon atom bonded to the bromine is attached to only one other carbon atom, classifying it as a primary (1°) alkyl halide.[4] This classification is crucial as it dictates its reactivity, primarily favoring SN2 nucleophilic substitution reactions over elimination.[6][7]

Figure 1: Molecular Structure of 11-(Bromomethyl)tricosane.

Key Identifiers:

  • IUPAC Name: 11-(Bromomethyl)tricosane[1]

  • CAS Number: 732276-63-0[1]

  • Molecular Formula: C₂₄H₄₉Br[1]

  • Molecular Weight: 417.55 g/mol [8][9]

  • Synonyms: 2-decyl-1-tetradecyl bromide, 1-bromo(2-decyltetradecane)[1][8]

Core Physicochemical Properties

The are dominated by its large, nonpolar alkyl structure. Much of the available data is based on computational predictions, which provide valuable estimates for experimental design.

PropertyValueData TypeSource(s)
Appearance Colorless to light yellow/orange clear liquidExperimental[9][10]
Molecular Weight 417.55 g/mol Calculated[8][9]
Boiling Point 459.2 ± 13.0 °C at 760 mmHgPredicted[8][9]
Density 0.952 ± 0.06 g/cm³Predicted[8][9]
Specific Gravity 0.96 (20/20 °C)Experimental[2][10][11]
Flash Point 148 °CExperimental[2][10][11]
Refractive Index (n²⁰/D) 1.470Experimental[2][8][9][10]
Lipophilicity (XLogP3) ~9.8 - 12.8Calculated[1][8]
Solubility Insoluble in water; Soluble in organic solventsGeneral Principle[6]
Analysis of Properties
  • Boiling Point: The predicted high boiling point is a direct consequence of the large molecular mass, which leads to significant van der Waals forces between molecules.[12] The branching in the structure slightly lowers the boiling point compared to a hypothetical linear C24 isomer, as it reduces the surface area available for intermolecular contact.

  • Density: As a liquid, its density is slightly less than water, which is typical for long-chain hydrocarbons. The presence of the heavy bromine atom increases the density compared to its parent alkane, tricosane.

  • Solubility and Lipophilicity: With a calculated XLogP value exceeding 9.8, 11-(Bromomethyl)tricosane is extremely lipophilic (hydrophobic).[1][8] This indicates it will be virtually insoluble in polar solvents like water but readily soluble in nonpolar organic solvents such as hexanes, ethers, and chlorinated hydrocarbons.[6] This property is critical in drug development for creating highly lipid-soluble prodrugs or delivery systems.

Experimental Protocols for Physicochemical Characterization

To ensure the quality and identity of 11-(Bromomethyl)tricosane for research purposes, a systematic characterization workflow is essential. The following protocols represent a self-validating system for confirming the compound's physical properties.

cluster_0 Characterization Workflow start Sample Receipt: 11-(Bromomethyl)tricosane purity Purity & Identity (GC-MS) start->purity appearance Visual Inspection (Color, Clarity) start->appearance ref_idx Refractive Index (Abbe Refractometer) purity->ref_idx If >95% pure appearance->ref_idx density Density/Specific Gravity (Pycnometer or Digital Density Meter) ref_idx->density bp Boiling Point (Micro-distillation) density->bp solubility Solubility Assessment (Visual Titration) bp->solubility spectroscopy Structural Confirmation (NMR, IR) solubility->spectroscopy final Qualified Material for R&D spectroscopy->final

Figure 2: Experimental Workflow for Physicochemical Characterization.

Protocol 1: Purity and Identity Confirmation via Gas Chromatography-Mass Spectrometry (GC-MS)
  • Expertise: GC is the ideal technique for volatile, high-molecular-weight compounds. The mass spectrometer provides definitive identification by analyzing the fragmentation pattern.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of 11-(Bromomethyl)tricosane (~1 mg/mL) in a volatile organic solvent (e.g., hexane or ethyl acetate).

    • Instrumentation: Use a GC system equipped with a nonpolar capillary column (e.g., DB-1 or equivalent) suitable for high-temperature analysis, coupled to a mass spectrometer.

    • GC Conditions:

      • Injector Temperature: 280 °C

      • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 320 °C at 15 °C/min. Hold at 320 °C for 10 minutes.

      • Carrier Gas: Helium, constant flow.

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI), 70 eV.

      • Mass Range: Scan from m/z 40 to 600.

    • Validation: The resulting chromatogram should show a single major peak (>95% purity is common for commercial samples).[3][10][13] The mass spectrum of this peak should be consistent with the expected fragmentation of the molecule (see Section 4).

Protocol 2: Boiling Point Determination by Micro-distillation
  • Expertise: Due to the high boiling point, distillation must be performed under reduced pressure (vacuum) to prevent decomposition. The observed boiling point can then be extrapolated to atmospheric pressure using a nomograph.

  • Methodology:

    • Apparatus: Assemble a micro-distillation apparatus with a Hickman still head, a heat source (heating mantle with stirrer), and a connection to a vacuum pump with a pressure gauge.

    • Procedure: Place a small volume (~1-2 mL) of the compound into the distillation flask.

    • Distillation: Gradually heat the sample under a stable, reduced pressure (e.g., 1-5 mmHg).

    • Measurement: Record the temperature at which the condensate collects in the still head and the corresponding pressure.

    • Trustworthiness: This method provides an experimentally verified boiling point, which is more reliable than predicted values for establishing technical data sheets.

Protocol 3: Solubility Assessment
  • Expertise: A qualitative or semi-quantitative assessment is often sufficient for practical applications. This protocol establishes solubility in key solvent classes.

  • Methodology:

    • Solvent Selection: Choose a range of solvents: polar protic (water, ethanol), polar aprotic (acetone, DMSO), and nonpolar (hexane, toluene).

    • Procedure: To 1 mL of each solvent in a separate vial, add the compound dropwise (if liquid) or in small, weighed portions (~5-10 mg) with vigorous vortexing.

    • Observation: Continue adding the compound until a saturated solution is formed (i.e., the compound no longer dissolves).

    • Classification: Classify solubility as:

      • Soluble: > 50 mg/mL

      • Sparingly Soluble: 1-50 mg/mL

      • Insoluble: < 1 mg/mL

Spectroscopic Analysis and Structural Elucidation

Spectroscopic techniques provide unambiguous confirmation of the molecular structure.[14][15] While specific spectra for this compound are not widely published, its features can be reliably predicted based on fundamental principles of spectroscopy.[16][17]

  • Infrared (IR) Spectroscopy:

    • Purpose: To identify functional groups.

    • Expected Peaks:

      • 2950-2850 cm⁻¹ (strong, sharp): C-H stretching vibrations from the numerous CH₂, and CH₃ groups. This will be the most prominent feature.

      • 1465 cm⁻¹ and 1375 cm⁻¹ (medium): C-H bending vibrations.

      • ~1250 cm⁻¹ (medium): CH₂ wagging vibrations.

      • 650-550 cm⁻¹ (medium-strong): C-Br stretching vibration, confirming the presence of the alkyl bromide.[18]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To map the proton environments in the molecule.

    • Expected Signals (in CDCl₃):

      • ~3.4 ppm (doublet): Protons of the -CH₂Br group. The signal is shifted downfield due to the electron-withdrawing effect of the bromine atom and will appear as a doublet due to coupling with the adjacent CH proton.

      • ~1.5-1.8 ppm (multiplet): The single proton at the branch point (-CH-).

      • ~1.2-1.4 ppm (broad, large integral): A large, overlapping signal corresponding to the many CH₂ groups in the long alkyl chains.

      • ~0.88 ppm (triplet): Terminal methyl (CH₃) protons of the alkyl chains.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To identify all unique carbon environments.

    • Expected Signals (in CDCl₃):

      • ~35-40 ppm: The carbon of the -CH₂Br group.

      • ~30-35 ppm: The methine (CH) carbon at the branch point.

      • ~22-32 ppm: A series of signals for the numerous methylene (CH₂) carbons.

      • ~14 ppm: The terminal methyl (CH₃) carbons.

  • Mass Spectrometry (MS):

    • Purpose: To determine the molecular weight and fragmentation pattern.[19]

    • Expected Features:

      • Molecular Ion (M⁺): A weak or absent molecular ion peak is expected due to the lability of the C-Br bond. If observed, it will appear as a pair of peaks (an M⁺ and M+2 peak) around m/z 416 and 418 with nearly equal intensity (1:1 ratio), which is the characteristic isotopic signature of a single bromine atom.

      • Key Fragments:

        • [M-Br]⁺ (m/z ~337): Loss of the bromine radical.

        • [M-CH₂Br]⁺ (m/z ~323): Loss of the bromomethyl group.

        • A series of peaks separated by 14 amu (CH₂) corresponding to the fragmentation of the long alkyl chains.

Handling, Storage, and Safety

  • Safety: According to GHS classifications, 11-(Bromomethyl)tricosane is known to cause skin irritation (H315) and serious eye irritation (H319).[1][2][8] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling.[10]

  • Storage: The compound should be stored at room temperature in a tightly sealed container, away from strong oxidizing agents.[3][9] Some suppliers recommend refrigerated storage (2-8 °C) for long-term stability.[20]

Conclusion

11-(Bromomethyl)tricosane is a specialized chemical intermediate defined by its high molecular weight, branched structure, and extreme lipophilicity. Its physical properties, including a high boiling point and solubility in nonpolar solvents, are direct results of its molecular architecture. The experimental and spectroscopic protocols outlined in this guide provide a robust framework for researchers to verify the identity, purity, and key physical characteristics of this compound, ensuring its effective application in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

  • PubChem. (n.d.). 11-(Bromomethyl)tricosane. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Unacademy. (n.d.). The Characteristics and Properties of Alkyl Halides. Retrieved from [Link][12]

  • JKN Chemical. (n.d.). 11-(Bromomethyl)tricosane. Retrieved from [Link][13]

  • Chemistry LibreTexts. (2019). Alkyl Halides - Structure and Physical Properties. Retrieved from [Link][4]

  • Patsnap. (2025). Alkyl Halide Explained: Structure, Types, and Reactions. Retrieved from [Link][6]

  • Allen Overseas. (n.d.). Alkyl halides- Classification, Properties and Methods of Preparation. Retrieved from [Link][5]

  • Save My Exams. (2025). Reactions of Haloalkanes (OCR A Level Chemistry A): Revision Note. Retrieved from [Link][7]

  • PubChem. (2017). Spectral Information in PubChem. Retrieved from [Link][16]

  • StudentNotes.co.uk. (n.d.). Analytical Techniques. Retrieved from [Link][14]

  • Studylib. (n.d.). Halogenoalkanes & Modern Analytical Techniques. Retrieved from [Link][18]

  • University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link][17]

  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link][15]

  • ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Retrieved from [Link][19]

Sources

Foundational

11-(Bromomethyl)tricosane solubility data

An In-depth Technical Guide to the Solubility of 11-(Bromomethyl)tricosane 11-(Bromomethyl)tricosane is a long-chain, branched alkyl halide. Its molecular structure is dominated by a large, non-polar tricosane backbone,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 11-(Bromomethyl)tricosane

11-(Bromomethyl)tricosane is a long-chain, branched alkyl halide. Its molecular structure is dominated by a large, non-polar tricosane backbone, with a single bromomethyl group introducing a site of moderate polarity and reactivity. This unique structure makes it a subject of interest as a material building block and as a chemical reagent designed to impart lipophilicity or enhance the solubility of other molecules in non-polar environments[1].

Understanding the solubility of this compound is paramount for its effective use, whether in designing reaction conditions, formulating materials, or in purification processes. Its high molecular weight and significant non-polar character suggest that it is poorly soluble in aqueous media and favors dissolution in organic solvents.

Table 1: Physicochemical Properties of 11-(Bromomethyl)tricosane

PropertyValueSource
CAS Number 732276-63-0[2][3][4]
Molecular Formula C₂₄H₄₉Br[2][3][4]
Molecular Weight 417.55 g/mol [1][3][4][5]
Physical State Liquid at 20°C
Predicted Boiling Point 459.2 ± 13.0 °C[3]
Predicted Density 0.952 ± 0.06 g/cm³[3]
XLogP3 12.8[2][3]
SMILES CCCCCCCCCCC(CBr)CCCCCCCCCCCC[1][2]

The extremely high XLogP3 value of 12.8 is a strong computational indicator of the compound's profound lipophilicity and predicts its very low solubility in water[2][3].

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a dissolution process to be favorable, the energy released from the new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions[6][7].

  • In Non-Polar Solvents (e.g., Hexane, Toluene): 11-(Bromomethyl)tricosane's extensive alkyl structure interacts favorably with non-polar solvents through van der Waals dispersion forces. As these are the same types of forces present in the bulk solute and solvent, the energy balance is favorable, leading to high solubility[7][8].

  • In Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): These solvents have a dipole moment. While the primary interactions will still be dispersion forces with the alkyl chain, some dipole-dipole interaction can occur with the C-Br bond. Solubility is expected to be moderate to good.

  • In Polar Protic Solvents (e.g., Water, Methanol): These solvents are characterized by strong hydrogen bonding networks[9]. To dissolve 11-(Bromomethyl)tricosane, these strong hydrogen bonds must be broken. The energy gained by forming weak dispersion and dipole-dipole interactions between the alkyl halide and the solvent is insufficient to compensate for this energy cost. Consequently, 11-(Bromomethyl)tricosane is expected to be virtually insoluble in water and other highly protic solvents[6][7][9].

Predictive Solubility Profile

While specific experimental data is scarce, a qualitative solubility profile can be predicted based on the principles discussed above. This is invaluable for guiding solvent selection in experimental design.

Table 2: Predicted Solubility of 11-(Bromomethyl)tricosane in Common Solvents at Ambient Temperature

SolventSolvent TypePredicted SolubilityRationale
HexaneNon-PolarVery Soluble"Like dissolves like"; strong van der Waals interactions.
TolueneNon-Polar (Aromatic)Very SolubleStrong van der Waals and π-stacking interactions.
DichloromethanePolar AproticSolubleGood balance of dispersion forces and dipole interactions.
Tetrahydrofuran (THF)Polar AproticSolubleFavorable interactions with the large alkyl chain.
AcetonePolar AproticSparingly SolublePolarity mismatch reduces favorable interactions.
IsopropanolPolar ProticPoorly SolubleRequires disruption of the solvent's hydrogen bonds.
MethanolPolar ProticVery Poorly SolubleStrong hydrogen bonding network in the solvent.
WaterPolar ProticInsolubleEnergetically unfavorable due to hydrophobic effect and disruption of water's hydrogen bonds[6][7][8].

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative solubility data, a rigorous experimental protocol is required. The Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility and is highly recommended for this compound[10].

Core Principles of the Method

The method relies on allowing a suspension of the solute in the solvent to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation. The concentration of the solute in the supernatant is then measured, representing the thermodynamic solubility at that temperature[10][11]. Key pillars for a trustworthy result are solute purity, solvent purity, precise temperature control, and a validated analytical method[10].

Detailed Step-by-Step Protocol
  • Material Preparation:

    • Ensure the 11-(Bromomethyl)tricosane is of high purity (≥97%). The synthesis route suggests potential impurities could include the starting alcohol (2-decyltetradecan-1-ol) or triphenylphosphine oxide[5]. Confirm purity via GC or ¹H NMR.

    • Use high-purity (e.g., HPLC grade) solvents.

  • Slurry Preparation:

    • In a series of glass vials with PTFE-lined caps, add an excess amount of 11-(Bromomethyl)tricosane to a known volume of the desired solvent (e.g., 50 mg of solute to 5 mL of solvent). The presence of undissolved solid is essential to ensure saturation is reached[10].

  • Equilibration:

    • Place the sealed vials in a constant-temperature shaker bath or incubator. A standard temperature of 25°C ± 0.5°C should be maintained.

    • Agitate the vials for a prolonged period. For a large, poorly soluble molecule, equilibrium may be slow to achieve. A minimum of 48 hours is recommended, with a 72-hour time point to confirm that the concentration is no longer increasing[12].

  • Sample Collection and Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a glass syringe.

    • Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) to remove all undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Analysis and Quantification:

    • Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analytical Method Choice: Due to the lack of a UV-active chromophore, standard HPLC-UV is not suitable. The recommended analytical techniques are:

      • Gas Chromatography with Flame Ionization Detection (GC-FID): Ideal due to the compound's volatility at elevated temperatures and the high sensitivity of FID for hydrocarbons.

      • HPLC with Evaporative Light Scattering Detection (ELSD) or Refractive Index Detection (RID): Suitable non-specific detection methods for non-chromophoric compounds.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the thermodynamic solubility.

Experimental Workflow Diagram

G Figure 1: Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis start Start: Verify Purity (Solute & Solvent) prep_slurry Prepare Slurry: Add excess solute to known volume of solvent start->prep_slurry equilibrate Agitate at Constant T (e.g., 25°C for 48-72h) prep_slurry->equilibrate settle Settle Undissolved Solid equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter (0.22 µm PTFE) sample->filter analyze Dilute & Quantify (GC-FID or HPLC-ELSD) filter->analyze calculate Calculate Solubility (e.g., mg/mL or mol/L) analyze->calculate end End: Report Data calculate->end

Caption: Figure 1: Shake-Flask Solubility Determination Workflow

Logical Relationships in Solubility

The interplay between solute, solvent, and intermolecular forces dictates the final solubility outcome. This relationship can be visualized to better understand the governing principles.

G Figure 2: Factors Governing Solubility cluster_solute 11-(Bromomethyl)tricosane cluster_solvent Solvent solute_prop Dominantly Non-Polar (Large Alkyl Chain) + Weakly Polar C-Br match Polarity Match? solute_prop->match solvent_prop Solvent Polarity (Non-Polar to Polar Protic) solvent_prop->match high_sol High Solubility match->high_sol Yes (e.g., Hexane) low_sol Low Solubility match->low_sol No (e.g., Water) high_sol_exp Favorable Solute-Solvent Interactions (van der Waals) high_sol->high_sol_exp low_sol_exp Unfavorable Energy Balance; Strong Solvent-Solvent Interactions Must Be Broken (H-Bonds) low_sol->low_sol_exp

Caption: Figure 2: Factors Governing Solubility

Conclusion

11-(Bromomethyl)tricosane is a profoundly lipophilic molecule, a characteristic dictated by its C24 alkyl structure. Its solubility is expected to be high in non-polar organic solvents like alkanes and aromatic hydrocarbons, and exceedingly low in polar protic solvents, especially water. For researchers and developers, this means that organic media are required for reactions and formulations involving this compound. Quantitative determination of its solubility should be performed using the rigorous shake-flask method coupled with a suitable non-specific analytical technique like GC-FID or HPLC-ELSD to ensure accuracy. The predictive data and experimental framework provided in this guide serve as a critical resource for the successful application of 11-(Bromomethyl)tricosane in a professional research setting.

References

  • PubChem. (n.d.). 11-(Bromomethyl)tricosane. National Center for Biotechnology Information. Retrieved from [Link][2]

  • Avdeef, A. (2001). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link][10]

  • Glaxo Smithkline. (2005). Method for determining solubility of a chemical compound. Google Patents (WO2005116635A1). Retrieved from [12]

  • LibreTexts Chemistry. (2024). 10.1: Names and Properties of Alkyl Halides. Retrieved from [Link][6]

  • LibreTexts Chemistry. (2019). 7.1 Alkyl Halides - Structure and Physical Properties. Retrieved from [Link][8]

  • LibreTexts Chemistry. (2023). Physical Properties of Alkyl Halides. Retrieved from [Link][7]

  • The Fact Factor. (2020). Physical Properties of Alkyl Halides. Retrieved from [Link][9]

  • Kumar, L. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link][11]

Sources

Exploratory

spectroscopic data for 11-(Bromomethyl)tricosane (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 11-(Bromomethyl)tricosane Authored by a Senior Application Scientist This guide provides a comprehensive overview of the essential spectroscopic techni...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 11-(Bromomethyl)tricosane

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential spectroscopic techniques required for the structural elucidation and purity confirmation of 11-(Bromomethyl)tricosane (CAS No: 732276-63-0).[1][2] As a long-chain, branched bromoalkane, its characterization relies on a multi-faceted approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers and drug development professionals, offering not only procedural steps but also the underlying scientific rationale for each method.

The molecular structure of 11-(Bromomethyl)tricosane consists of a 23-carbon main chain (tricosane) with a bromomethyl (-CH₂Br) group attached to the 11th carbon.[1] This structure presents a unique analytical challenge: distinguishing the specific signals of the core functional group from the overwhelming signal of the long aliphatic backbone. The methodologies outlined herein are designed to address this challenge effectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 11-(Bromomethyl)tricosane, both ¹H (proton) and ¹³C (carbon) NMR are indispensable for confirming the position of the bromomethyl substituent and verifying the integrity of the alkyl chains.

Expertise in Practice: The Rationale Behind NMR Experimental Design

The primary challenge in analyzing this molecule is its low solubility in highly polar NMR solvents and the significant signal overlap from the numerous methylene (-CH₂-) groups. The choice of solvent is critical; deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve nonpolar compounds and its single, well-defined solvent peak. A relatively high concentration (10-20 mg in 0.6 mL) is recommended to ensure that signals from the unique methine (-CH-) and bromomethyl (-CH₂Br) groups are clearly observable above the baseline noise.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Accurately weigh 15 mg of 11-(Bromomethyl)tricosane and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths are advantageous for resolving the overlapping methylene signals of the long alkyl chains.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to the sample.

    • Acquire a standard single-pulse proton spectrum.

    • Set a spectral width of approximately 12 ppm, centered at 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the carbon channel.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set a spectral width of approximately 220 ppm.

    • A relaxation delay of 2-5 seconds is sufficient.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for 11-(Bromomethyl)tricosane. These predictions are based on established chemical shift theory and data from similar long-chain alkyl halides.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.45Doublet2H-CH ₂BrProtons are deshielded by the adjacent electronegative bromine atom. They are split into a doublet by the neighboring methine proton.
~1.70Multiplet1H-CH (CH₂Br)-The methine proton is coupled to the two bromomethyl protons and the four adjacent methylene protons, resulting in a complex multiplet.
~1.26Broad Singlet~38H-(CH ₂)₁₉-The numerous methylene groups of the two long alkyl chains are chemically very similar and overlap to form a large, broad signal.
~0.88Triplet6H-CHThe terminal methyl groups are in a typical alkane environment. They are split into a triplet by the adjacent methylene groups.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~40-45-C H(CH₂Br)-The methine carbon is shifted downfield due to the branching and proximity to the bromine.
~35-38-C H₂BrThe carbon directly attached to bromine is significantly deshielded.
~31.9-(C H₂)n-Corresponds to the bulk methylene carbons in the interior of the long chains.
~29.7-(C H₂)n-A characteristic chemical shift for repeating methylene units in long alkanes.
~22.7-C H₂CH₃The methylene carbon adjacent to the terminal methyl group.
~14.1-C H₃The terminal methyl carbons in a typical alkane environment.
Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Weigh 15 mg of 11-(Bromomethyl)tricosane B Dissolve in 0.6 mL CDCl₃ with TMS A->B C Transfer to NMR Tube B->C D Tune and Shim Spectrometer C->D E Acquire ¹H Spectrum (16 scans) D->E F Acquire ¹³C Spectrum (1024 scans) D->F G Fourier Transform E->G F->G H Phase and Baseline Correction G->H I Integrate (¹H) and Calibrate (TMS) H->I J Final Spectrum I->J Structural Elucidation

Caption: Workflow for NMR data acquisition and processing.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 11-(Bromomethyl)tricosane, FT-IR is used to confirm the presence of the alkane backbone (C-H bonds) and the carbon-bromine (C-Br) bond.

Expertise in Practice: Why Attenuated Total Reflectance (ATR)?

While traditional methods like preparing a KBr pellet or a thin film on a salt plate are viable, the Attenuated Total Reflectance (ATR) technique is superior for this compound. 11-(Bromomethyl)tricosane is likely a waxy solid or viscous liquid at room temperature. ATR requires minimal sample preparation—a small amount is simply placed onto the crystal—and provides high-quality, reproducible spectra without the need for solvents or pellet pressing. This minimizes sample handling and potential contamination.

Experimental Protocol: FT-IR-ATR Acquisition
  • Instrument Setup: Use an FT-IR spectrometer equipped with a diamond ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of ambient air (CO₂ and H₂O).

  • Sample Application: Place a small amount of 11-(Bromomethyl)tricosane directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Collect the sample spectrum over a range of 4000–400 cm⁻¹. Co-add 16 or 32 scans to achieve a high signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

Data Presentation: Predicted FT-IR Absorption Bands

Table 3: Predicted FT-IR Data

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
2955-2965StrongC-H StretchAsymmetric stretching of -CH₃ groups.
2915-2925StrongC-H StretchAsymmetric stretching of -CH₂- groups.
2845-2855StrongC-H StretchSymmetric stretching of -CH₂- groups.
1460-1470MediumC-H BendScissoring/bending of -CH₂- groups.
1375-1385MediumC-H BendSymmetric bending ("umbrella" mode) of -CH₃ groups.
720-730WeakC-H RockRocking vibration of long -(CH₂)n- chains (n ≥ 4).
550-650Medium-StrongC-Br StretchStretching of the carbon-bromine bond. This is a key diagnostic peak.
Visualization: FT-IR-ATR Workflow

FTIR_Workflow A Clean ATR Crystal B Collect Background Spectrum (Air) A->B C Apply Sample to Crystal B->C D Collect Sample Spectrum (16 scans) C->D E Final IR Spectrum (Absorbance vs. cm⁻¹) D->E Ratio against Background

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure. For 11-(Bromomethyl)tricosane, Electron Ionization (EI) is a suitable technique that will induce fragmentation and help confirm the structure.

Expertise in Practice: The Significance of the Bromine Isotopic Pattern

A key feature to look for in the mass spectrum of a bromo-compound is the characteristic isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). Therefore, any fragment containing a single bromine atom, including the molecular ion, will appear as a pair of peaks (an "isotopic doublet") of nearly equal intensity, separated by 2 mass-to-charge units (m/z). This provides an unambiguous confirmation of the presence of bromine in the molecule and its fragments.

Experimental Protocol: GC-MS with Electron Ionization (EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like hexane or dichloromethane.

  • Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Method:

    • Inject 1 µL of the solution into the GC.

    • Use a nonpolar capillary column (e.g., DB-5ms).

    • Employ a temperature program that starts at a moderate temperature (e.g., 150°C) and ramps up to a high temperature (e.g., 300°C) to ensure elution of the high-boiling-point analyte.

  • MS Method:

    • Set the EI source energy to 70 eV (standard).

    • Scan a mass range from m/z 40 to 600.

    • The transfer line temperature should be high enough (e.g., 280°C) to prevent condensation.

Data Presentation: Predicted Mass Spectrum Fragmentation

The molecular formula is C₂₄H₄₉Br. The monoisotopic mass will be calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br).[1]

Table 4: Predicted Key Fragments in EI-MS

m/z ValueIonComments
416/418[C₂₄H₄₉Br]⁺˙Molecular Ion (M⁺) . Expected to be of low abundance or absent due to the instability of the long-chain alkane. The M⁺/M+2 pattern confirms the presence of one bromine atom.
337[M - Br]⁺Loss of a bromine radical. This fragment, [C₂₄H₄₉]⁺, will be a single peak and is often more stable and abundant than the molecular ion.
267/171[C₁₃H₂₇]⁺ / [C₁₁H₂₃]⁺Alpha-cleavage on either side of the methine carbon. These are major fragments resulting from the cleavage of the C11-C12 or C10-C11 bonds.
43, 57, 71...[CnH2n+1]⁺A characteristic series of alkyl fragments separated by 14 Da (-CH₂-), typical for the fragmentation of a long alkane chain.
Visualization: Mass Spectrometry Fragmentation and Workflow

MS_Workflow cluster_ms GC-MS Analysis cluster_frag Key Fragmentation Pathways A Inject Dilute Sample into GC B Separation on Capillary Column A->B C Elution into MS Source B->C D Electron Ionization (70 eV) C->D E Mass Analyzer (Quadrupole) D->E F Mass Spectrum (Intensity vs. m/z) E->F Mol [C₂₄H₄₉Br]⁺˙ (m/z 416/418) Frag1 [C₂₄H₄₉]⁺ (m/z 337) Mol->Frag1 - Br• Frag2 [C₁₃H₂₇]⁺ (m/z 183) Mol->Frag2 α-cleavage Frag3 Alkyl Series [CnH2n+1]⁺ Mol->Frag3 Chain Fragmentation

Sources

Foundational

Introduction: Understanding the Molecule and Its Reactivity

An In-Depth Technical Guide to the Safe Handling of 11-(Bromomethyl)tricosane for Laboratory Professionals 11-(Bromomethyl)tricosane is a long-chain alkyl bromide, a class of molecules frequently utilized in synthetic ch...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 11-(Bromomethyl)tricosane for Laboratory Professionals

11-(Bromomethyl)tricosane is a long-chain alkyl bromide, a class of molecules frequently utilized in synthetic chemistry as alkylating agents. Its structure, featuring a 24-carbon backbone, imparts significant lipophilicity, while the bromomethyl group serves as a reactive handle for introducing the tricosane moiety onto other molecules. This reactivity, however, is the primary source of its associated hazards. For researchers in materials science and drug development, where it may be used as a solubility-enhancing reagent or a building block for complex organic frameworks, a comprehensive understanding of its material safety is not merely a regulatory formality but a prerequisite for sound experimental design and personnel protection.[1][2] This guide synthesizes available safety data to provide a framework for its safe handling, grounded in the chemical principles that dictate its behavior.

Chemical and Physical Properties

A precise understanding of a chemical's properties is the foundation of its safe handling. These parameters dictate appropriate storage conditions, predict its behavior in various experimental setups, and inform risk assessments.

Identification
IdentifierValueSource
Chemical Name 11-(Bromomethyl)tricosane[3][4]
CAS Number 732276-63-0[1][3][5]
Molecular Formula C₂₄H₄₉Br[1][3][4]
Molecular Weight 417.55 g/mol [1][4]
Synonyms 2-decyl-1-tetradecyl bromide, 1-bromo-2-decyltetradecane[4][6]
Physicochemical Data
PropertyValueSource
Physical State Colorless to light yellow/orange clear liquid[4][7]
Storage Temperature Refrigerated (0-10°C)[2]
Boiling Point 459.2 ± 13.0 °C (Predicted)[4][8]
Density 0.952 ± 0.06 g/cm³ (Predicted)[4][8]
Flash Point 148 °C[7]
Refractive Index 1.47[4][8]

Hazard Identification and Mechanistic Toxicology

According to the Globally Harmonized System (GHS), 11-(Bromomethyl)tricosane is classified as a significant irritant.[3] Understanding the chemical basis of this classification is key to appreciating the required safety protocols.

  • GHS Classification: Skin Irritation, Category 2; Serious Eye Irritation, Category 2.[5]

  • Signal Word: Warning.[4][5]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3][5]

The primary hazard stems from the electrophilic nature of the carbon atom bonded to the bromine. As an alkylating agent, this molecule can react with nucleophiles, including the amine, thiol, and hydroxyl groups found in biological macromolecules like proteins and enzymes. This covalent modification can disrupt cellular function, leading to the observed irritation and inflammatory response upon contact with skin and eyes.

cluster_molecule 11-(Bromomethyl)tricosane Structure cluster_reaction Mechanism of Irritation C23H47 CH₃(CH₂)₁₁- CH CH C23H47->CH CH2Br -CH₂Br CH->CH2Br C12H25 -(CH₂)₁₀CH₃ CH->C12H25 AlkylatingAgent Reactive Site (Electrophilic Carbon) CH2Br->AlkylatingAgent BiologicalTarget Biological Nucleophile (e.g., Protein -SH, -NH₂ groups) AlkylatingAgent->BiologicalTarget Alkylation Reaction CellularDamage Covalent Adduct Formation & Cellular Disruption BiologicalTarget->CellularDamage leads to Irritation Inflammatory Response (Irritation) CellularDamage->Irritation triggers

Diagram illustrating the reactive bromomethyl group and its mechanism of irritation.

Safe Handling and Exposure Control

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the risks associated with 11-(Bromomethyl)tricosane.

Engineering Controls

The primary engineering control is to minimize the generation of vapors or mists.[5]

  • Fume Hood: All handling of 11-(Bromomethyl)tricosane must be conducted inside a certified chemical fume hood. This is the most critical control to prevent inhalation exposure.

  • Local Exhaust Ventilation: If a full fume hood is not feasible for a specific apparatus, dedicated local exhaust ventilation (e.g., a snorkel) must be positioned at the point of potential release.[5]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards: skin and eye irritation.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][9]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not required. If engineering controls fail or for emergency response, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[9]

Standard Operating Procedure (SOP) for Handling

The following workflow is a self-validating system designed to minimize exposure.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup Prep_1 Verify Fume Hood Functionality Prep_2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep_1->Prep_2 Prep_3 Assemble All Necessary Glassware and Reagents Prep_2->Prep_3 Handle_1 Retrieve from Refrigerated Storage (Under Inert Gas) Prep_3->Handle_1 Handle_2 Allow to Equilibrate to Room Temperature Handle_1->Handle_2 Handle_3 Carefully Dispense Required Amount Handle_2->Handle_3 Handle_4 Securely Cap Original Container Handle_3->Handle_4 Clean_1 Return Original Container to Refrigerated Storage Handle_4->Clean_1 Clean_2 Decontaminate Work Surface and Glassware Clean_1->Clean_2 Clean_3 Dispose of Contaminated Waste in Halogenated Waste Clean_2->Clean_3 Clean_4 Remove PPE and Wash Hands Thoroughly Clean_3->Clean_4

Workflow for the safe handling of 11-(Bromomethyl)tricosane.

Emergency Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

First-Aid Measures
  • If on Skin: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.[5][7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[5][7]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.

  • If Swallowed: Rinse mouth. Get medical advice/attention.[5]

Accidental Release Measures
  • Personnel: Evacuate the area. Ensure adequate ventilation. Entry should be restricted to trained personnel wearing appropriate PPE.[5]

  • Containment: Prevent the spill from entering drains. For a small spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal.

  • Cleanup: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

Fire-Fighting Measures
  • Extinguishing Media: Use extinguishing measures appropriate for the surrounding environment, such as dry chemical, carbon dioxide (CO₂), or foam.

  • Specific Hazards: Thermal decomposition can release irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[9]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Storage, Stability, and Disposal

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

Storage Conditions
  • Temperature: Store in a refrigerator (0-10°C).[2][7] The low temperature slows down potential degradation pathways.

  • Atmosphere: Keep the container tightly closed and store under an inert gas (e.g., argon or nitrogen).[2][5] This compound is noted as being air and heat sensitive; an inert atmosphere prevents oxidation and potential hydrolysis from atmospheric moisture.[2][7]

  • Location: Store in a designated area for hazardous chemicals, away from incompatible materials.

Stability and Reactivity
  • Stability: The compound is stable under recommended storage conditions.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which could lead to a vigorous and potentially hazardous reaction.[9]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[9]

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Stream: 11-(Bromomethyl)tricosane and any materials contaminated with it should be disposed of as halogenated organic waste.

  • Container: Use a designated, properly labeled, and sealed waste container. Do not mix with incompatible waste streams.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23075055, 11-(Bromomethyl)tricosane. Available at: [Link]

  • Sciedco (2024). 11-(Bromomethyl)tricosane, Min. 95.0 (GC), 5 mL. Available at: [Link]

  • Alfa Chemical (2024). China 11-(bromomethyl)-tricosane CAS No.: 732276-63-0 Manufacturers. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 11-(Bromomethyl)tricosane: Commercial Availability, Synthesis, and Applications in Advanced Drug Delivery

This guide provides a comprehensive technical overview of 11-(Bromomethyl)tricosane, a branched long-chain alkyl bromide, for researchers, scientists, and professionals in drug development. We will delve into its commerc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 11-(Bromomethyl)tricosane, a branched long-chain alkyl bromide, for researchers, scientists, and professionals in drug development. We will delve into its commercial availability, outline a detailed synthesis protocol, and explore its burgeoning applications, particularly in the formulation of lipid nanoparticles for nucleic acid therapeutics.

Introduction: The Emerging Role of Branched Lipids in Modern Therapeutics

The landscape of drug delivery is rapidly evolving, with a significant shift towards targeted therapies and nucleic acid-based medicines. Central to the success of these advanced therapeutics is the design of sophisticated delivery vehicles, among which lipid nanoparticles (LNPs) have emerged as a clinically validated and highly promising platform. The structural components of these LNPs are critical to their efficacy, and recent research has underscored the importance of branched-chain lipids in enhancing the stability and intracellular delivery capabilities of these nanoparticles. 11-(Bromomethyl)tricosane, with its unique branched structure, represents a key building block for the synthesis of novel ionizable lipids essential for the formulation of next-generation LNPs.

Commercial Availability and Physicochemical Properties

11-(Bromomethyl)tricosane is commercially available from a range of specialty chemical suppliers, ensuring its accessibility for research and development purposes.

Table 1: Commercial Suppliers and Product Specifications

SupplierProduct NumberPurityAvailable Quantities
ChemSceneCS-0198819≥97%Inquire
TCI ChemicalsB5691>95.0% (GC)5mL, 25mL
ChemicalBookCB02550691VariesInquire
BLD Pharm732276-63-0InquireInquire

Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.

Table 2: Physicochemical Properties of 11-(Bromomethyl)tricosane [1][2]

PropertyValue
CAS Number 732276-63-0
Molecular Formula C₂₄H₄₉Br
Molecular Weight 417.55 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 459.2 ± 13.0 °C (Predicted)
Density 0.952 ± 0.06 g/cm³ (Predicted)
SMILES CCCCCCCCCCC(CBr)CCCCCCCCCCCC
InChIKey JVAQVYKSURQMBE-UHFFFAOYSA-N

Synthesis of 11-(Bromomethyl)tricosane: A Detailed Protocol

While commercially available, in-house synthesis of 11-(Bromomethyl)tricosane can be a cost-effective option for large-scale needs and allows for custom modifications. The most straightforward synthetic route involves the bromination of its corresponding alcohol, 2-decyl-1-tetradecanol.

Synthesis of the Precursor: 2-Decyl-1-tetradecanol

The precursor alcohol, 2-decyl-1-tetradecanol, is also commercially available. Its synthesis is typically achieved through a Guerbet reaction, which involves the dimerization of a primary alcohol at high temperature in the presence of a catalyst.

Bromination of 2-Decyl-1-tetradecanol

The conversion of the primary alcohol to the corresponding bromide is a standard organic transformation. A reliable method utilizes phosphorus tribromide (PBr₃) in a suitable solvent.

Experimental Protocol: Synthesis of 11-(Bromomethyl)tricosane

Materials:

  • 2-Decyl-1-tetradecanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-decyl-1-tetradecanol (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (0.33-0.5 equivalents) dropwise to the stirred solution via a dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 11-(Bromomethyl)tricosane.

  • The crude product can be purified by column chromatography on silica gel using a non-polar eluent such as hexane to afford the pure product.

Diagram 1: Synthesis Workflow

G cluster_synthesis Synthesis of 11-(Bromomethyl)tricosane start Dissolve 2-decyl-1-tetradecanol in anhydrous diethyl ether cool_0c Cool to 0 °C start->cool_0c add_pbr3 Add PBr₃ dropwise cool_0c->add_pbr3 reflux Warm to RT and reflux for 3-4h add_pbr3->reflux quench Cool to 0 °C and quench with water reflux->quench extract Wash with H₂O, NaHCO₃, and brine quench->extract dry Dry over MgSO₄ and concentrate extract->dry purify Purify by column chromatography dry->purify product Pure 11-(Bromomethyl)tricosane purify->product

Caption: Workflow for the synthesis of 11-(Bromomethyl)tricosane.

Applications in Drug Development: A Focus on Lipid Nanoparticles

The primary application of 11-(Bromomethyl)tricosane in drug development lies in its use as a hydrophobic building block for the synthesis of novel ionizable lipids for LNP formulations.

Synthesis of Branched-Chain Ionizable Lipids

Ionizable lipids are a critical component of LNPs, facilitating the encapsulation of nucleic acids and their subsequent release into the cytoplasm. The general structure of an ionizable lipid consists of a hydrophilic headgroup (often a tertiary amine) and two or more hydrophobic tails. The branched alkyl chain of 11-(Bromomethyl)tricosane is particularly advantageous for creating these hydrophobic tails.

Diagram 2: General Structure of a Branched-Chain Ionizable Lipid

G cluster_lipid Ionizable Lipid Structure Head Hydrophilic Headgroup (e.g., tertiary amine) Linker Linker Head->Linker Tail1 Hydrophobic Tail 1 (from 11-(Bromomethyl)tricosane) Linker->Tail1 Tail2 Hydrophobic Tail 2 (can be varied) Linker->Tail2

Caption: Schematic of a branched-chain ionizable lipid.

The synthesis of such lipids typically involves the N-alkylation of a primary or secondary amine with 11-(Bromomethyl)tricosane.[3][4][5] The choice of the amine headgroup is crucial for tuning the pKa of the resulting ionizable lipid, which in turn dictates the efficiency of nucleic acid encapsulation and endosomal escape.

Experimental Workflow: Synthesis of a Branched-Chain Ionizable Lipid

  • Amine Selection: Choose a suitable primary or secondary amine that will form the hydrophilic headgroup of the ionizable lipid.

  • N-Alkylation Reaction: React the selected amine with 11-(Bromomethyl)tricosane in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a polar aprotic solvent (e.g., dimethylformamide). The reaction is typically carried out at an elevated temperature.

  • Workup and Purification: After the reaction is complete, the mixture is worked up by extraction and purified using column chromatography to isolate the desired ionizable lipid.

Formulation of Lipid Nanoparticles

Once the branched-chain ionizable lipid is synthesized, it can be incorporated into an LNP formulation along with other components such as a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid.[6]

Table 3: Typical Lipid Composition for LNP Formulation

ComponentMolar Ratio (%)Function
Branched Ionizable Lipid40-60Encapsulation of nucleic acid, endosomal escape
Phospholipid (e.g., DSPC)10-20Structural integrity
Cholesterol30-40Stability and membrane fusion
PEGylated Lipid1-5Steric stabilization, prolonged circulation

Diagram 3: LNP Formulation Process

G cluster_lnp LNP Formulation Workflow lipids Dissolve lipids in ethanol mixing Rapid mixing of lipid and aqueous phases lipids->mixing nucleic_acid Dissolve nucleic acid in acidic aqueous buffer (pH 4) nucleic_acid->mixing self_assembly Self-assembly into LNPs mixing->self_assembly dialysis Dialysis to remove ethanol and raise pH self_assembly->dialysis final_lnp Final LNP suspension dialysis->final_lnp

Caption: Workflow for formulating lipid nanoparticles.

The resulting LNPs can then be characterized for their size, polydispersity index (PDI), zeta potential, and nucleic acid encapsulation efficiency using techniques such as dynamic light scattering (DLS) and fluorescence-based assays.

Conclusion and Future Outlook

11-(Bromomethyl)tricosane is a commercially available and synthetically accessible building block that holds significant promise for the advancement of drug delivery systems. Its branched alkyl structure is particularly well-suited for the synthesis of novel ionizable lipids that can enhance the performance of lipid nanoparticles for the delivery of nucleic acid therapeutics. As the field of nanomedicine continues to grow, the demand for well-defined, functional excipients like 11-(Bromomethyl)tricosane is expected to increase. Further research into the structure-activity relationships of ionizable lipids derived from this and related branched alkyl bromides will undoubtedly lead to the development of even more potent and targeted drug delivery vehicles.

References

  • PubChem. 11-(Bromomethyl)tricosane. [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

  • RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

  • MDPI. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. [Link]

  • Wikipedia. Amine alkylation. [Link]

Sources

Foundational

An In-Depth Technical Guide to 11-(Bromomethyl)tricosane: Synthesis, Properties, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 11-(Bromomethyl)tricosane, a long-chain branched alkyl halide. While not extensively documented in existing literature, its molecular structure suggests...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 11-(Bromomethyl)tricosane, a long-chain branched alkyl halide. While not extensively documented in existing literature, its molecular structure suggests significant potential as a versatile building block in organic synthesis and materials science. This document outlines a proposed, efficient synthetic pathway, details its predicted physicochemical and spectroscopic properties, and explores its reactivity. Furthermore, we discuss potential applications in advanced drug delivery systems and polymer science, providing a forward-looking perspective for researchers, scientists, and professionals in drug development.

Introduction: Contextualizing a Novel Long-Chain Alkyl Halide

Long-chain functionalized alkanes are of considerable interest due to their unique properties, including hydrophobicity, self-assembly capabilities, and chemical stability. 11-(Bromomethyl)tricosane (C₂₄H₄₉Br) is a primary alkyl bromide characterized by a 24-carbon backbone with a bromomethyl group branching at the 11th position.[1] The presence of the primary bromide is key to its utility, as this functional group is a reactive handle for nucleophilic substitution, enabling the covalent attachment of this hydrophobic chain to a wide variety of substrates.[2][3][4][5]

The carbon-halogen bond in alkyl halides is polarized due to the higher electronegativity of the halogen, rendering the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.[2][6] The reactivity of alkyl halides is influenced by factors such as the stability of the leaving group (halide anion) and steric hindrance around the reaction center.[2][3][6] As a primary alkyl halide, 11-(Bromomethyl)tricosane is expected to readily participate in Sₙ2 reactions, which are crucial for forming new carbon-carbon and carbon-heteroatom bonds.[2][3][4]

This guide will first detail a robust and logical synthetic approach to this molecule, followed by an analysis of its expected chemical and physical characteristics. Finally, we will explore its potential in cutting-edge applications, particularly in the realm of functionalized nanocarriers for targeted drug delivery.[7][8][9][10][11]

Proposed Synthesis and Discovery

While the specific discovery of 11-(Bromomethyl)tricosane is not prominently documented, its synthesis can be logically achieved through established and reliable organometallic reactions. A highly effective method involves a Grignard reaction to construct the carbon skeleton, followed by the conversion of a hydroxyl group to the target bromide.[12][13][14]

2.1. Retrosynthetic Analysis

A logical retrosynthetic approach to 11-(Bromomethyl)tricosane identifies 2-decyltetradecan-1-ol as the immediate precursor. This alcohol can be formed through the nucleophilic addition of a decylmagnesium bromide Grignard reagent to tetradecanal.

2.2. Synthesis Workflow Diagram

The forward synthesis is a two-step process starting from commercially available precursors.

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Bromination 1-Bromodecane 1-Bromodecane Grignard_Reagent Decylmagnesium Bromide 1-Bromodecane->Grignard_Reagent  Mg, Dry Ether Magnesium Magnesium Magnesium->Grignard_Reagent Intermediate_Alkoxide Magnesium Alkoxide Salt Grignard_Reagent->Intermediate_Alkoxide  + Tetradecanal Tetradecanal Tetradecanal Tetradecanal->Intermediate_Alkoxide Alcohol_Product 2-Decyltetradecan-1-ol Intermediate_Alkoxide->Alcohol_Product  H3O+ Workup Final_Product 11-(Bromomethyl)tricosane Alcohol_Product->Final_Product  + PBr3 PBr3 Phosphorus Tribromide (PBr3) PBr3->Final_Product

Caption: Proposed two-step synthesis of 11-(Bromomethyl)tricosane.

2.3. Detailed Experimental Protocol

Step 1: Synthesis of 2-Decyltetradecan-1-ol via Grignard Reaction

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, magnesium turnings are stirred in anhydrous diethyl ether. 1-Bromodecane is added dropwise to initiate the formation of decylmagnesium bromide.[12][15] The reaction is typically initiated with a small crystal of iodine if necessary.[16]

  • Nucleophilic Addition: Once the Grignard reagent is formed, a solution of tetradecanal in anhydrous diethyl ether is added slowly at 0 °C to control the exothermic reaction. The mixture is then allowed to warm to room temperature and stirred overnight.[13]

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alcohol.

  • Purification: The crude 2-decyltetradecan-1-ol is purified by flash column chromatography on silica gel.

Step 2: Bromination of 2-Decyltetradecan-1-ol

  • Reaction Setup: The purified alcohol is dissolved in a suitable solvent like anhydrous dichloromethane in a flask cooled in an ice bath.

  • Brominating Agent Addition: Phosphorus tribromide (PBr₃) is added dropwise with vigorous stirring. The reaction is then allowed to proceed at room temperature for several hours.

  • Workup: The reaction mixture is carefully poured over ice water and extracted with dichloromethane. The organic layer is washed with a saturated sodium bicarbonate solution and then brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield 11-(Bromomethyl)tricosane, which can be further purified if necessary.[17][18][19]

Physicochemical and Spectroscopic Characterization

The structural features of 11-(Bromomethyl)tricosane dictate its physical properties and spectroscopic signatures.

3.1. Predicted Physicochemical Properties
PropertyPredicted Value / DescriptionSource
Molecular Formula C₂₄H₄₉Br[1][20][21]
Molecular Weight 417.55 g/mol [1][20][21]
Appearance Colorless to light yellow liquid or waxy solid[21]
Boiling Point ~459.2 °C (Predicted)[21][22]
Density ~0.952 g/cm³ (Predicted)[21][22]
Solubility Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, ether, dichloromethane)
LogP 9.84 (Predicted)[20]
3.2. Expected Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure of the synthesized compound.

  • ¹H NMR Spectroscopy:

    • A triplet at approximately 0.88 ppm corresponding to the two terminal methyl (CH₃) groups.

    • A broad multiplet between 1.20-1.40 ppm from the numerous methylene (CH₂) protons in the long alkyl chains.

    • A multiplet around 1.60-1.70 ppm for the methine (CH) proton at the branch point.

    • A doublet at approximately 3.40 ppm, which is characteristic of the bromomethyl (-CH₂Br) protons.[23] The chemical shift is influenced by the electronegative bromine atom.

  • ¹³C NMR Spectroscopy:

    • Signals for the terminal methyl carbons around 14 ppm.

    • A cluster of signals between 22-32 ppm for the bulk of the methylene carbons.

    • A signal for the methine carbon at the branch point, shifted downfield.

    • A distinct signal for the bromomethyl carbon around 35-40 ppm.

  • IR Spectroscopy:

    • Strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2920 and 2850 cm⁻¹).

    • A characteristic C-H wagging of the –CH₂X group in the 1300-1150 cm⁻¹ region.[24][25][26]

    • The C-Br stretch is expected to appear in the fingerprint region, typically between 690-515 cm⁻¹, which can sometimes be difficult to distinguish.[23][24][25][26]

  • Mass Spectrometry (MS):

    • The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Chemical Reactivity and Potential Applications

The primary alkyl bromide functionality makes 11-(Bromomethyl)tricosane a valuable electrophile for Sₙ2 reactions.

4.1. Core Reactivity: Nucleophilic Substitution

The key to the utility of 11-(Bromomethyl)tricosane is its reactivity towards nucleophiles. The primary nature of the carbon-bromine bond minimizes steric hindrance, favoring the Sₙ2 pathway.[2][3][4] This allows for efficient reaction with a wide range of nucleophiles.

SN2_Reaction Nucleophile Nucleophile (e.g., RO⁻, RS⁻, N₃⁻, CN⁻) Transition_State [Nu---CH₂(R)---Br]⁻ (Pentacoordinate T.S.) Nucleophile->Transition_State Backside Attack Alkyl_Bromide 11-(Bromomethyl)tricosane Alkyl_Bromide->Transition_State Product Substituted Product (R-CH₂-Nu) Transition_State->Product Leaving_Group Bromide Ion (Br⁻) Transition_State->Leaving_Group Leaving Group Departure

Caption: Generalized Sₙ2 reaction pathway for 11-(Bromomethyl)tricosane.

4.2. Application in Drug Delivery Systems

The highly lipophilic nature of the C₂₄ backbone makes this molecule an excellent candidate for modifying drug delivery vehicles like lipid nanoparticles (LNPs) or polymer-based nanocarriers.[7][8][9][10][11]

  • Surface Functionalization: 11-(Bromomethyl)tricosane can be used to attach hydrophobic anchors to targeting ligands or polymers. For instance, reacting it with a thiol-modified polyethylene glycol (PEG) chain would create a lipid-PEG conjugate. These conjugates are crucial for creating "stealth" nanoparticles that can evade the immune system and prolong circulation time.

  • Formation of Novel Lipids: It can serve as a starting material for the synthesis of novel cationic or ionizable lipids. By reacting it with various amine-containing headgroups, one can create a library of lipids for optimizing the encapsulation and delivery of nucleic acid-based therapeutics like siRNA or mRNA.

4.3. Application in Materials Science

Beyond biomedical applications, the long, branched alkyl chain can be incorporated into polymers to modify their properties.

  • Polymer Modification: Grafting these chains onto a polymer backbone can significantly increase its hydrophobicity, alter its solubility, and influence its thermal properties. This could be useful in developing new coatings, sealants, or specialty plastics.

  • Surfactant Synthesis: The structure is ideal for creating novel surfactants with unique packing parameters, potentially for use in emulsions or as phase-transfer catalysts.

Conclusion and Future Outlook

11-(Bromomethyl)tricosane, while not a widely studied compound, represents a molecule of significant synthetic potential. Its structure, featuring a long, branched hydrocarbon tail and a reactive primary bromide, makes it an attractive building block for a multitude of applications. The proposed Grignard-based synthesis offers a reliable and scalable route to its production.

Future research should focus on the practical execution of the proposed synthesis and a thorough characterization of the molecule's properties. Exploration of its reactivity with a diverse range of nucleophiles will open the door to novel materials and functionalized surfaces. In the field of drug delivery, its use in creating next-generation lipid components for nanocarriers is a particularly promising avenue that warrants further investigation. The insights provided in this guide aim to serve as a foundational resource for scientists looking to leverage the unique properties of this versatile long-chain alkyl halide.

References
  • Baumann, W. J., & Mangold, H. K. (1966). Synthesis of long-chain alkyl and alkenyl bromides. Journal of Lipid Research, 7(4), 568-569.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 23075055, 11-(Bromomethyl)tricosane. Retrieved from [Link]

  • Baumann, W. J., & Mangold, H. K. (n.d.). Synthesis of long-chain alkyl and alkenyl bromides. ElectronicsAndBooks. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • Forth, M. A., & Smith, S. (1994). Synthesis of Long Chain ω-Aralkylbromides.
  • Baumann, W. J., & Mangold, H. K. (1966). Synthesis of long-chain alkyl and alkenyl bromides. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Why is the reactivity of primary alkyl halides with nucleophiles (SN2 mechanism) greater than secondary and tertiary alkyl halides? Retrieved from [Link]

  • Quora. (2023). Why are primary alkyl halides more reactive than secondary alkyl halides and tertiary being least reactive towards nucleophilic substitution reactions? Retrieved from [Link]

  • Ashenhurst, J. (2014). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • JoVE. (2023). Video: Alkyl Halides. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]

  • Nurse Bright. (2021). Preparation of alkanes from grignard reagent [Video]. YouTube. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • Mandal, T. K. (2017). Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. Current Organic Chemistry, 21(1), 1-25.
  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Alkyl Halides. Retrieved from [Link]

  • Quora. (2022). How can you identify an alkyl halide using an infrared (IR) spectrum? Retrieved from [Link]

  • Alfa Chemical. (n.d.). 11-(bromomethyl)-tricosane. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of 11-(2-Bromoethyl)tricosane. Retrieved from [Link]

  • Decuzzi, P., et al. (2011). Multiscale Modeling of Functionalized Nanocarriers in Targeted Drug Delivery. Current Nanoscience, 7(5), 727–735.
  • Zhang, X., et al. (2011). The application of carbon nanotubes in target drug delivery systems for cancer therapies.
  • Chemistry LibreTexts. (2023). Halogenation of Alkanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of Functionalized Carbon Nanotubes in Drug Delivery Systems. Retrieved from [Link]

  • Mehra, N. K., & Jain, N. K. (2016). Functionalized carbon nanotubes and their promising applications in therapeutics and diagnostics. Nanomedicine, 11(15), 2005-2026.
  • ResearchGate. (2021). (PDF) Functionalized carbon nanotubes: synthesis, properties and applications in water purification, drug delivery, and material and biomedical sciences. Retrieved from [Link]

  • Li, Y., et al. (2023). Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Omega, 8(51), 48875–48883.
  • Li, Y., et al. (2023). Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Omega, 8(51), 48875–48883.
  • Journal of Chemical Education. (1970). Bromination of alkanes: Experiment illustrating relative reactivities and synthetic utility. 47(10), 714.

Sources

Exploratory

A Technical Guide to the Core Characteristics of Long-Chain Alkyl Bromides for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the essential characteristics of long-chain alkyl bromides, from their fundamental m...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the essential characteristics of long-chain alkyl bromides, from their fundamental molecular properties and synthesis to their reactivity and critical role as intermediates in medicinal chemistry. The content is structured to provide not only procedural knowledge but also the causal reasoning behind methodological choices, ensuring a deeper understanding for practical application.

Fundamental Molecular & Physical Properties

Long-chain alkyl bromides are aliphatic hydrocarbons where a hydrogen atom has been substituted by a bromine atom on a terminal or internal carbon of a lengthy alkyl chain (typically C8 or longer). The key to their utility lies in the interplay between the polar carbon-bromine (C-Br) bond and the nonpolar, lipophilic alkyl chain.

1.1. Structure and Polarity The C-Br bond is polar due to the higher electronegativity of bromine (2.8) compared to carbon (2.5).[1] This creates a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the bromine atom, making the carbon an electrophilic center susceptible to attack by nucleophiles.[2][3] While the C-Br bond itself is polar, the presence of a long, nonpolar alkyl chain dominates the overall molecular character, rendering the entire molecule largely hydrophobic and soluble in organic solvents but not in water.[4][5][6]

1.2. Physical State and Properties The physical properties of long-chain alkyl bromides are primarily dictated by the length of the carbon chain. As the chain length increases, so do the van der Waals forces between molecules, leading to predictable trends in boiling points and densities.[5][6] While pure alkyl bromides are colorless, they may develop a yellow or brownish hue upon exposure to light due to slight decomposition that releases elemental bromine.[7]

PropertyGeneral Trend with Increasing Chain LengthRationale
Boiling Point IncreasesIncreased number of electrons and surface area lead to stronger intermolecular van der Waals dispersion forces, requiring more energy to overcome.[6]
Melting Point IncreasesLonger chains pack more effectively into a crystal lattice, increasing the energy required to break the structure.
Density DecreasesWhile the C-Br bond is dense, the increasing proportion of the lighter hydrocarbon chain causes the overall density to decrease. However, they are generally denser than water.[4][5][7]
Solubility in Water DecreasesThe molecule becomes increasingly nonpolar and hydrophobic, unable to form hydrogen bonds with water.[4]
Solubility in Organic Solvents Increases"Like dissolves like"; the long nonpolar chain enhances solubility in solvents like ethers, hydrocarbons, and chlorinated solvents.[8]

Synthesis of Long-Chain Alkyl Bromides: A Protocol-Driven Approach

The reliable synthesis of long-chain alkyl bromides is paramount for their use as chemical intermediates. While several methods exist, the conversion of long-chain alcohols or their derivatives is the most common and versatile approach.

2.1. Common Synthetic Pathways

  • From Alcohols: Direct reaction of a long-chain alcohol with hydrogen bromide (HBr), often generated in situ, is a standard method. Other brominating agents like phosphorus tribromide (PBr₃) are also effective.

  • From Mesylates: For substrates with sensitive functional groups or where stereochemical integrity is critical, a two-step process involving the conversion of the alcohol to a methanesulfonate (mesylate) followed by displacement with a bromide salt is superior. This method proceeds in high yield and avoids the harsh acidic conditions and potential side reactions of other methods.[9][10] The use of anhydrous magnesium bromide in ether is particularly effective, as it forms a highly reactive solvent complex and prevents isomerization of any double bonds within the chain.[11][12]

2.2. Visualization: General Synthesis & Purification Workflow

cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Start Long-Chain Alcohol Mesylate Methanesulfonyl Chloride, Pyridine or Et3N Start->Mesylate Intermediate Long-Chain Mesylate Mesylate->Intermediate Bromide Anhydrous MgBr2 in Ether Intermediate->Bromide Product Crude Long-Chain Alkyl Bromide Bromide->Product Workup Aqueous Workup (Wash with H2O, K2CO3) Product->Workup Drying Drying over Na2SO4 Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purify Purification (Distillation or Chromatography) SolventRemoval->Purify Final Pure Long-Chain Alkyl Bromide Purify->Final Characterize Characterization (NMR, IR, MS) Final->Characterize

Caption: General experimental workflow for the synthesis of long-chain alkyl bromides.

2.3. Experimental Protocol: Synthesis of cis-9-Octadecenyl Bromide This protocol is adapted from the high-yield synthesis described by Baumann and Mangold, which leverages the mesylate intermediate to ensure product purity and prevent isomerization.[11][12]

Materials:

  • cis-9-Octadecenyl methanesulfonate (10 mmol)

  • Anhydrous magnesium bromide (MgBr₂) (30 mmol)

  • Anhydrous diethyl ether (100 mL)

  • Dry Nitrogen

  • 1% Potassium Carbonate (K₂CO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (three-necked flask, reflux condenser, N₂ inlet)

Procedure:

  • Setup: Assemble a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried.

  • Reaction Mixture: Under a positive pressure of dry nitrogen, charge the flask with cis-9-Octadecenyl methanesulfonate (3.4 g, 10 mmol), anhydrous magnesium bromide (5.4 g, 30 mmol), and 100 mL of anhydrous diethyl ether.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup: After 24 hours, cool the flask in an ice bath. Cautiously add cold, air-free water to quench the reaction. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer twice with diethyl ether. Combine all organic phases.

  • Washing: Wash the combined ether phases sequentially with water, 1% aqueous K₂CO₃ solution, and finally with water again.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Yield: The procedure yields the final product, cis-9-Octadecenyl bromide, as a colorless liquid with an expected yield of approximately 94%.[11][12]

Chemical Reactivity: The Synthetic Cornerstone

The synthetic value of long-chain alkyl bromides stems from the electrophilic nature of the carbon atom bonded to the bromine. This facilitates a range of reactions, most notably nucleophilic substitution and the formation of organometallic reagents.

3.1. Nucleophilic Substitution (Sɴ2) vs. Elimination (E2) As primary halides, long-chain alkyl bromides are excellent substrates for bimolecular nucleophilic substitution (Sɴ2) reactions.[13][14] In this mechanism, a nucleophile attacks the electrophilic carbon, and the bromide ion departs in a single, concerted step.

However, the Sɴ2 pathway is often in competition with the bimolecular elimination (E2) pathway, where the reactant acts as a base, abstracting a proton from the adjacent (beta) carbon to form an alkene.[13] Controlling the outcome is a critical experimental challenge.

Key Factors for Maximizing Substitution:

  • Nucleophile/Base: Use a strong nucleophile that is a weak base (e.g., I⁻, CN⁻, N₃⁻). Strong, bulky bases (e.g., tert-butoxide) heavily favor elimination.[15]

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal for Sɴ2 reactions. They solvate the cation of the nucleophile's salt but leave the anionic nucleophile "naked" and highly reactive.[15]

  • Temperature: Lower temperatures favor the Sɴ2 reaction, as elimination pathways typically have a higher activation energy.[15]

3.2. Visualization: Sɴ2 vs. E2 Competing Pathways

cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway start R-CH₂-CH₂-Br + Nu⁻/B⁻ sn2_product R-CH₂-CH₂-Nu (Substitution Product) start->sn2_product Substitution e2_product R-CH=CH₂ (Elimination Product) start->e2_product Elimination sn2_cond Favored by: • Strong, non-bulky nucleophile • Polar aprotic solvent • Lower temperature sn2_product->sn2_cond e2_cond Favored by: • Strong, bulky base • Nonpolar or protic solvent • Higher temperature e2_product->e2_cond

Caption: Competing Sɴ2 and E2 reaction pathways for a long-chain alkyl bromide.

3.3. Formation of Grignard Reagents Long-chain alkyl bromides react with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form alkylmagnesium bromides, known as Grignard reagents (R-MgBr).[16][17][18] This reaction inverts the polarity of the carbon atom attached to the halogen, transforming it from an electrophile into a potent nucleophile (formally a carbanion).[19][20] Grignard reagents are exceptionally useful for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.[17]

Causality: The reaction must be performed under strictly anhydrous conditions because Grignard reagents are also strong bases and will react readily with water or any protic solvent to quench the reagent and form an alkane.[18]

Applications in Drug Development and Medicinal Chemistry

The structural features of long-chain alkyl bromides make them valuable tools in drug design and development.

  • Modulating Lipophilicity: The incorporation of long alkyl chains into a drug candidate is a common strategy to increase its lipophilicity (fat-solubility).[21][22] Enhanced lipophilicity can improve a drug's ability to cross lipid cell membranes, potentially increasing its absorption, distribution, and bioavailability (ADME properties).[22][23]

  • Synthetic Building Blocks: They serve as versatile "building block" intermediates. The reactive C-Br bond allows for the covalent attachment of the long, lipophilic alkyl chain to a core pharmacophore through the Sɴ2 or Grignard reactions previously described, enabling systematic modification of drug candidates to optimize their pharmacokinetic profiles.[23]

  • Steric Shielding: The long chain can provide a steric barrier, which can shield a drug molecule from enzymatic degradation, thereby prolonging its metabolic half-life and duration of action.[22]

Analytical Characterization and Purification

Confirming the identity and purity of a synthesized long-chain alkyl bromide is a critical final step.

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR will show a characteristic triplet at approximately 3.4 ppm for the -CH₂- protons directly attached to the bromine. ¹³C NMR will show a corresponding signal for the C-Br carbon at around 30-40 ppm.

    • Infrared (IR) Spectroscopy: A distinct C-Br stretching absorption will be visible in the fingerprint region, typically between 500 and 600 cm⁻¹.

    • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br), which is a definitive indicator of the presence of a single bromine atom.

  • Purification Techniques:

    • Distillation: For thermally stable compounds, vacuum distillation is an effective method for purification.[24]

    • Chromatography: Column chromatography is the most common laboratory technique for purifying products that are not easily distilled.[24] Specialized distillation techniques may also be used to remove specific impurities.[25][26]

Safety and Handling Protocols

Proper handling of long-chain alkyl bromides is essential to ensure laboratory safety.

  • Health Effects: These compounds are irritants to the skin, eyes, and respiratory system. Prolonged skin contact can remove natural oils, leading to dryness and cracking. Inhalation of vapors at high concentrations can cause irritation of the nose and throat.

  • Personal Protective Equipment (PPE): Always handle long-chain alkyl bromides in a well-ventilated fume hood. Wear appropriate PPE, including impervious gloves, safety goggles or a face shield, and a lab coat.[27][28]

  • Fire and Reactivity: While long-chain alkyl bromides are less volatile and flammable than their short-chain counterparts, they are still considered combustible. Keep them away from open flames and sources of ignition. They can react slowly with water to form corrosive HBr.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and bases.

References

  • Synthesis of long-chain alkyl and alkenyl bromides - PubMed - [Link]

  • Synthesis of long-chain alkyl and alkenyl bromides - ElectronicsAndBooks - [Link]

  • Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note - Save My Exams - [Link]

  • Synthesis of Long Chain ω-Aralkylbromides - Taylor & Francis Online - [Link]

  • What is nucleophilic substitution? - Chemguide - [Link]

  • nucleophilic substitution - halogenoalkanes and hydroxide ions - Chemguide - [Link]

  • Synthesis of long-chain alkyl and alkenyl bromides - ResearchGate - [Link]

  • Alkyl group - Wikipedia - Wikipedia - [Link]

  • Reactivity of Halogenoalkanes (A-Level Chemistry) - Study Mind - [Link]

  • How Alkyls Influence Medicinal Chemistry Developments? - Patsnap Eureka - [Link]

  • Alkyl Bromides - Lanxess - [Link]

  • Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH - YouTube - [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry - [Link]

  • Physical Properties of Haloalkanes and Haloarenes - organicmystery.com - [Link]

  • Alkyl bromide synthesis by bromination or substitution - Organic Chemistry Portal - [Link]

  • The Role of Alkyl Groups in Organic Chemistry and Drug Design - OMICS International - [Link]

  • Physical Properties of Alkyl Halides - YouTube - [Link]

  • Grignard Reagent - BYJU'S - [Link]

  • Functional Group Characteristics and Roles - ASHP - [Link]

  • Physical Properties of Alkyl Halides - The Fact Factor - [Link]

  • What is the mechanism of the formation of a Grignard reagent from an alkyl halide? - Quora - [Link]

  • Physical properties of alkyl halide - SlideShare - [Link]

  • Alkyl Chain Length Impact on Chemical Properties - Patsnap Eureka - [Link]

  • Alkyl Halide Reactivity - MSU chemistry - [Link]

  • Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby - Google P
  • Methods of removing impurities from alkyl bromides during distillation and distillate produced therein - Google P
  • grignard reagents - Chemguide - [Link]

  • Physical Properties of Alkyl Halides - Chemistry LibreTexts - [Link]

  • 10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts - [Link]

  • Alkyl Halide Reactivity - Michigan State University Chemistry - [Link]

  • Synergistic Surface Modification of Bromocarboxylic Acid-Oleylamine Dual Ligands for Highly Stable and Luminescent CsPbBr3 Perovskite Nanocrystals - MDPI - [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview - Master Organic Chemistry - [Link]

  • HAZARD SUMMARY - Allyl Bromide - NJ.gov - [Link]

  • Synthesis of long-chain alkyl and alkenyl bromides - ResearchGate - [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 11-(Bromomethyl)tricosane from 2-Decyl-1-tetradecanol

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 11-(bromomethyl)tricosane, a valuable branched alkyl halide, from its corresponding Guerbet alcohol, 2-decyl-1-tetradeca...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 11-(bromomethyl)tricosane, a valuable branched alkyl halide, from its corresponding Guerbet alcohol, 2-decyl-1-tetradecanol.[1] Guerbet alcohols and their derivatives are noted for their unique branching, oxidative stability, and liquidity at low temperatures, making them important precursors in various fields.[2][3][4] This guide details the use of the Appel reaction, a mild and efficient method for converting primary alcohols to alkyl bromides using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[5][6][7][8] The protocol covers the reaction mechanism, experimental setup, purification by column chromatography, and full characterization of the final product.

Introduction and Rationale

11-(Bromomethyl)tricosane is a high-molecular-weight, branched alkyl bromide.[9][10][11][12] Its structure, derived from a C24 Guerbet alcohol, imparts unique physical properties such as a low melting point and excellent solubility in nonpolar solvents.[13][14] These characteristics make it a valuable synthetic intermediate for applications in:

  • Lipid Synthesis: As a building block for complex, branched-chain lipids.

  • Nanoparticle Functionalization: Modifying surfaces to enhance dispersibility in organic media.[15]

  • Drug Delivery: Creating hydrophobic moieties for novel drug delivery systems.

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. While reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are common, they can be harsh and lead to side reactions.[16][17] The Appel reaction offers a superior alternative for substrates like 2-decyl-1-tetradecanol due to its mild, neutral conditions, which minimizes the risk of degradation and typically results in high yields.[5][6][7][18]

Reaction Scheme and Mechanism

The synthesis proceeds via the Appel reaction as shown below:

Reaction scheme for the synthesis of 11-(Bromomethyl)tricosane

Figure 1: Conversion of 2-decyl-1-tetradecanol to 11-(bromomethyl)tricosane via the Appel reaction.

Mechanism Rationale

The Appel reaction mechanism involves several key steps, making it a controlled and efficient process.[5][6][7][19]

  • Activation of PPh₃: Triphenylphosphine (a nucleophile) attacks one of the bromine atoms on carbon tetrabromide. This generates a phosphonium salt intermediate, [Ph₃PBr]⁺ CBr₃⁻.[7][18]

  • Deprotonation: The tribromomethanide anion (CBr₃⁻) is a strong base and deprotonates the alcohol, forming an alkoxide and bromoform (CHBr₃).[7]

  • Formation of Alkoxyphosphonium Salt: The resulting alkoxide attacks the electrophilic phosphorus atom of the [Ph₃PBr]⁺ cation. This forms a key intermediate, the alkoxyphosphonium bromide salt ([R-O-PPh₃]⁺ Br⁻), converting the hydroxyl group into an excellent leaving group.[6][7]

  • SN2 Displacement: The bromide ion (Br⁻), generated in the initial steps, acts as a nucleophile and attacks the carbon atom attached to the oxygen in a backside SN2 displacement.[7][16][18] This step yields the final product, 11-(bromomethyl)tricosane, and the highly stable triphenylphosphine oxide (Ph₃P=O) as a byproduct. The formation of the strong P=O double bond is a major thermodynamic driving force for the reaction.[7][20]

This SN2 pathway ensures a clean conversion for primary alcohols like 2-decyl-1-tetradecanol with minimal risk of rearrangement.[7][18]

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Mass/VolumeSupplier
2-Decyl-1-tetradecanolC₂₄H₅₀O354.6710.03.55 gSigma-Aldrich
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.2915.0 (1.5 eq)3.93 gSigma-Aldrich
Carbon Tetrabromide (CBr₄)CBr₄331.6313.0 (1.3 eq)4.31 gSigma-Aldrich
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93-100 mLFisher Scientific
Hexane (for chromatography)C₆H₁₄86.18-~500 mLVWR Chemicals
Silica Gel (230-400 mesh)SiO₂60.08-~100 gSorbent Technologies
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon inlet

  • Rotary evaporator

  • Glass column for chromatography (e.g., 40 mm diameter)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Dissolve Alcohol & CBr4 in Anhydrous DCM Cool Cool to 0 °C (Ice Bath) Start->Cool Under N2 Add_PPh3 Add PPh3 (Portion-wise) Cool->Add_PPh3 Stir Stir at 0 °C for 30 min, then RT for 2 hours Add_PPh3->Stir Monitor Monitor by TLC (100% Hexane) Stir->Monitor Concentrate Concentrate Under Reduced Pressure Monitor->Concentrate Reaction Complete Purify Purify by Flash Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End Pure Product 11-(Bromomethyl)tricosane Characterize->End

Diagram 1: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure
  • Flask Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 2-decyl-1-tetradecanol (3.55 g, 10.0 mmol) and carbon tetrabromide (4.31 g, 13.0 mmol).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) and stir until all solids are dissolved.

  • Cooling: Cool the resulting mixture to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, add triphenylphosphine (3.93 g, 15.0 mmol) portion-wise over 10 minutes. Rationale: Adding PPh₃ slowly helps to control any potential exotherm.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.[18][21]

  • Monitoring: Monitor the reaction progress using TLC (eluent: 100% hexane). The starting alcohol (Rf ≈ 0.1-0.2) should be consumed, and a new, less polar spot corresponding to the product (Rf ≈ 0.8-0.9) should appear.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM.

  • Purification:

    • Dry-load the resulting crude residue onto a small amount of silica gel.

    • Perform flash column chromatography on a silica gel column (approx. 100 g).

    • Elute with 100% hexane. Rationale: The non-polar product will elute quickly, while the polar triphenylphosphine oxide byproduct will remain strongly adsorbed to the silica gel.

    • Collect fractions and combine those containing the pure product as determined by TLC.

  • Final Product: Concentrate the combined pure fractions under reduced pressure to yield 11-(bromomethyl)tricosane as a colorless oil.

Characterization and Data

The identity and purity of the synthesized 11-(bromomethyl)tricosane can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Product Data
ParameterExpected Value
Molecular Formula C₂₄H₄₉Br
Molecular Weight 417.55 g/mol [9][10][12]
Appearance Colorless to light yellow clear liquid[12]
Expected Yield 85-95%
¹H NMR (CDCl₃) δ 3.41 (d, 2H), 1.55-1.65 (m, 1H), 1.20-1.40 (m, 40H), 0.88 (t, 6H) ppm
¹³C NMR (CDCl₃) δ 39.5, 38.0, 31.9, 30.0, 29.7, 29.6, 29.3, 26.5, 22.7, 14.1 ppm
Mass Spec (EI) m/z for C₂₄H₄₉Br: [M]⁺ expected at 416.3/418.3 (isotopic pattern for Br)
NMR Interpretation

The key to confirming the successful transformation from alcohol to bromide lies in the ¹H NMR spectrum:

  • Disappearance of Alcohol Signal: The characteristic signal for the -CH₂OH protons in the starting material (around δ 3.6 ppm) will disappear.

  • Appearance of Bromomethyl Signal: A new doublet will appear around δ 3.41 ppm, corresponding to the -CH₂Br protons. This signal is coupled to the adjacent methine proton.

Sources

Application

Application Note &amp; Protocol: Leveraging 11-(Bromomethyl)tricosane for Advanced Interfacial Engineering in Organic Light-Emitting Diodes (OLEDs)

Abstract The performance, efficiency, and longevity of Organic Light-Emitting Diodes (OLEDs) are critically dependent on the integrity of the interfaces between their constituent layers.[1][2] This application note prese...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The performance, efficiency, and longevity of Organic Light-Emitting Diodes (OLEDs) are critically dependent on the integrity of the interfaces between their constituent layers.[1][2] This application note presents a pioneering, albeit experimental, protocol for the utilization of 11-(Bromomethyl)tricosane as a novel self-assembled monolayer (SAM) for the surface modification of Indium Tin Oxide (ITO) anodes in OLED devices. The long alkyl chain of this molecule is hypothesized to facilitate the formation of a densely packed, ordered monolayer, which can passivate the ITO surface, modify its work function, and improve the energy level alignment at the anode/organic interface. The terminal bromomethyl group offers a unique functional handle for potential crosslinking or further chemical modification, paving the way for robust and tailored interfacial properties. This guide provides researchers and materials scientists with a comprehensive, step-by-step methodology for the deposition and characterization of 11-(Bromomethyl)tricosane SAMs and the subsequent fabrication and evaluation of OLED devices.

Introduction: The Critical Role of Anode Interfacial Layers in OLEDs

The interface between the transparent conductive anode, typically ITO, and the hole transport layer (HTL) is a crucial junction that governs the efficiency of hole injection into the organic stack.[3][4] Bare ITO surfaces often suffer from high work function variability, surface roughness, and the presence of hydroxyl groups, which can lead to inefficient charge injection and become quenching sites for excitons, thereby diminishing device performance and stability.[5] The introduction of a thin interfacial layer is a widely adopted strategy to mitigate these issues.[1][2][6][7]

Self-assembled monolayers (SAMs) have emerged as a powerful tool for interfacial engineering due to their ability to form highly ordered, ultra-thin layers with tunable chemical and physical properties.[8][9][10] By carefully selecting the molecular structure of the SAM, it is possible to modify the work function of the anode, reduce the hole injection barrier, improve the wettability for subsequent organic layers, and passivate surface defects.[11][12]

This application note explores the potential of 11-(Bromomethyl)tricosane, a long-chain alkyl bromide, as a candidate for forming a robust SAM on ITO. The long tricosane chain is expected to drive the self-assembly process, leading to a well-ordered and insulating layer, while the bromomethyl headgroup provides a reactive site for potential further functionalization.

Hypothesized Mechanism of Action of 11-(Bromomethyl)tricosane SAM

We propose that 11-(Bromomethyl)tricosane can form a self-assembled monolayer on the hydroxylated surface of ITO through a hydrolysis reaction of the bromomethyl group, followed by condensation with the surface hydroxyl groups, or through direct physisorption driven by van der Waals interactions between the long alkyl chains. The resulting monolayer is expected to influence the OLED device performance in the following ways:

  • Surface Passivation: The dense packing of the long alkyl chains will passivate the ITO surface, reducing the density of surface traps and quenching sites.

  • Work Function Modification: The SAM will introduce a dipole moment at the ITO surface, altering its effective work function and potentially reducing the hole injection barrier.

  • Improved Morphology of Subsequent Layers: The hydrophobic nature of the SAM can promote a more favorable growth morphology of the subsequently deposited organic layers.

  • Enhanced Device Stability: By creating a more robust and stable anode interface, the SAM may contribute to improved operational stability and a longer device lifetime.[5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the preparation of an 11-(Bromomethyl)tricosane SAM on ITO and the subsequent fabrication of a standard OLED device.

Materials and Reagents
Material Supplier Purity/Grade CAS Number
11-(Bromomethyl)tricosaneTCI America>95.0% (GC)732276-63-0
Indium Tin Oxide (ITO) coated glass substratesOssila or equivalentSheet resistance < 20 Ω/sqN/A
N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB)Various>99.5% (sublimed)123847-85-8
Tris(8-hydroxyquinolinato)aluminum (Alq3)Various>99.5% (sublimed)2085-33-8
Lithium Fluoride (LiF)Various99.99% (metals basis)7789-24-4
Aluminum (Al)Various99.999%7429-90-5
TolueneSigma-AldrichAnhydrous, 99.8%108-88-3
Isopropanol (IPA)Sigma-AldrichAnhydrous, 99.5%67-63-0
Deionized (DI) WaterIn-house18.2 MΩ·cmN/A
Hellmanex™ IIIHellma Analytics2% solutionN/A
ITO Substrate Preparation

A pristine and well-cleaned ITO surface is paramount for the formation of a high-quality SAM and subsequent device performance.

  • Initial Cleaning: Immerse the ITO substrates in a 2% Hellmanex™ III solution in DI water and sonicate for 15 minutes.

  • Rinsing: Thoroughly rinse the substrates with DI water.

  • Solvent Degreasing: Sequentially sonicate the substrates in acetone and isopropanol for 15 minutes each.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Immediately before SAM deposition, treat the substrates with UV-ozone for 10 minutes to remove any residual organic contaminants and to generate hydroxyl groups on the ITO surface, which can act as anchoring sites for the SAM.

Preparation of 11-(Bromomethyl)tricosane SAM
  • Solution Preparation: Prepare a 1 mM solution of 11-(Bromomethyl)tricosane in anhydrous toluene in a clean, dry glass vial inside a glovebox or a fume hood.

  • SAM Deposition: Immerse the freshly cleaned and UV-ozone treated ITO substrates into the 11-(Bromomethyl)tricosane solution.

  • Incubation: Seal the container and leave the substrates immersed for 24 hours at room temperature to allow for the formation of a well-ordered monolayer.

  • Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.

  • Drying: Dry the SAM-modified ITO substrates with a gentle stream of nitrogen.

  • Annealing (Optional): To potentially improve the packing density of the monolayer, the substrates can be annealed at 80-100°C for 10 minutes on a hotplate inside a glovebox.[8]

OLED Device Fabrication

The following steps should be carried out in a high-vacuum thermal evaporation system (<10⁻⁶ Torr).

  • Substrate Loading: Mount the SAM-modified ITO substrates onto the substrate holder in the evaporation chamber.

  • Hole Transport Layer (HTL) Deposition: Deposit a 40 nm layer of NPB at a rate of 1-2 Å/s.

  • Emissive Layer (EML) Deposition: Deposit a 60 nm layer of Alq3 at a rate of 1-2 Å/s.

  • Electron Injection Layer (EIL) Deposition: Deposit a 1 nm layer of LiF at a rate of 0.1-0.2 Å/s.

  • Cathode Deposition: Deposit a 100 nm layer of Al at a rate of 5-10 Å/s.

  • Encapsulation: After deposition, the devices should be encapsulated immediately in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from atmospheric moisture and oxygen.[13]

The overall device structure will be: ITO / 11-(Bromomethyl)tricosane SAM / NPB (40 nm) / Alq3 (60 nm) / LiF (1 nm) / Al (100 nm) .

Characterization

Thorough characterization of both the SAM and the final OLED device is essential to validate the effectiveness of the 11-(Bromomethyl)tricosane interfacial layer.

SAM Characterization
Technique Purpose Expected Outcome
Contact Angle Goniometry To confirm the formation of a hydrophobic monolayer.An increase in the water contact angle from ~20-30° for bare ITO to >90° for the SAM-modified ITO.
X-ray Photoelectron Spectroscopy (XPS) To verify the chemical composition of the surface.Presence of Br 3d and C 1s peaks corresponding to the 11-(Bromomethyl)tricosane molecule.
Atomic Force Microscopy (AFM) To assess the surface morphology and roughness.A smooth and uniform surface with no significant increase in roughness compared to bare ITO.
Kelvin Probe Force Microscopy (KPFM) To measure the change in work function of the ITO.A measurable shift in the work function of the ITO upon SAM formation.
OLED Device Characterization
  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L curves using a source meter and a calibrated photodiode. This will determine the turn-on voltage, operating voltage, and luminance of the device.

  • Electroluminescence (EL) Spectrum: Record the EL spectrum at a constant driving voltage to determine the emission color and check for any spectral shifts.

  • Efficiency Measurements: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %).

  • Lifetime Measurement: Monitor the luminance decay over time at a constant initial luminance to determine the operational stability of the device (e.g., T₅₀, the time it takes for the luminance to drop to 50% of its initial value).

Visualizations

Experimental Workflow

G cluster_0 Substrate Preparation cluster_1 SAM Deposition cluster_2 OLED Fabrication (Thermal Evaporation) Initial Cleaning Initial Cleaning Rinsing Rinsing Initial Cleaning->Rinsing Solvent Degreasing Solvent Degreasing Rinsing->Solvent Degreasing Drying_1 Drying_1 Solvent Degreasing->Drying_1 UV-Ozone Treatment UV-Ozone Treatment Drying_1->UV-Ozone Treatment Solution Preparation Solution Preparation UV-Ozone Treatment->Solution Preparation SAM Deposition SAM Deposition Solution Preparation->SAM Deposition Incubation Incubation SAM Deposition->Incubation Rinsing_2 Rinsing_2 Incubation->Rinsing_2 Drying_2 Drying_2 Rinsing_2->Drying_2 Annealing (Optional) Annealing (Optional) Drying_2->Annealing (Optional) HTL Deposition HTL Deposition Annealing (Optional)->HTL Deposition EML Deposition EML Deposition HTL Deposition->EML Deposition EIL Deposition EIL Deposition EML Deposition->EIL Deposition Cathode Deposition Cathode Deposition EIL Deposition->Cathode Deposition Encapsulation Encapsulation Cathode Deposition->Encapsulation Device Characterization Device Characterization Encapsulation->Device Characterization

Caption: Experimental workflow for the fabrication of OLEDs with an 11-(Bromomethyl)tricosane SAM.

OLED Device Architecture

Light Emission Light Emission Al (100 nm) - Cathode Al (100 nm) - Cathode Al (100 nm) - Cathode->Light Emission LiF (1 nm) - EIL LiF (1 nm) - EIL Alq3 (60 nm) - EML Alq3 (60 nm) - EML NPB (40 nm) - HTL NPB (40 nm) - HTL 11-(Bromomethyl)tricosane SAM 11-(Bromomethyl)tricosane SAM ITO - Anode ITO - Anode Glass Substrate Glass Substrate

Caption: Schematic of the proposed OLED device structure incorporating the 11-(Bromomethyl)tricosane SAM.

Conclusion

This application note provides a detailed experimental protocol for the novel application of 11-(Bromomethyl)tricosane as a self-assembled monolayer for the surface modification of ITO anodes in OLEDs. While the use of this specific molecule in OLEDs is exploratory, the principles of SAM-based interfacial engineering are well-established.[8][9][10] The long alkyl chain and the reactive bromomethyl group of 11-(Bromomethyl)tricosane make it an intriguing candidate for creating robust and tunable anode interfaces. By following the outlined procedures for SAM deposition, device fabrication, and characterization, researchers can systematically investigate the potential of this and similar long-chain alkyl halides for advancing the performance and stability of organic electronic devices.

References

  • The effect of interfacial layer on the performance of organic light-emitting diodes. (n.d.). AIP Publishing. Retrieved January 2, 2026, from [Link]

  • The influence of the interfacial layer on the stability of all-solution-processed organic light-emitting diodes. (2020). RSC Publishing. Retrieved January 2, 2026, from [Link]

  • Researchers discover that adding an interface layer at the EIL of OLED devices can improve the efficiency. (2024). OLED-Info. Retrieved January 2, 2026, from [Link]

  • How are OLEDs Made? (n.d.). Avantama AG. Retrieved January 2, 2026, from [Link]

  • Manufacturing Process of OLED. (n.d.). Canon Tokki Corporation. Retrieved January 2, 2026, from [Link]

  • The effect of interfacial layer on the performance of organic light-emitting diodes. (2006). Applied Physics Letters. Retrieved January 2, 2026, from [Link]

  • Manufacturing Process and Key Technologies of OLED. (n.d.). DisplayMan.com. Retrieved January 2, 2026, from [Link]

  • Role of the interfacial layer in the efficiency and lifetime of polymeric light emitting devices. (2007). Journal of Applied Physics. Retrieved January 2, 2026, from [Link]

  • OLED Theory and Fabrication. (n.d.). SlidePlayer. Retrieved January 2, 2026, from [Link]

  • Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer. (2023). MDPI. Retrieved January 2, 2026, from [Link]

  • Effect of Reactive Self-Assembled Monolayer at the Anode Interface of Organic Light-Emitting Diode. (2016). PubMed. Retrieved January 2, 2026, from [Link]

  • 11-(Bromomethyl)tricosane | C24H49Br. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • Advanced Surface Modification of Indium Tin Oxide for Improved Charge Injection in Organic Devices. (n.d.). Princeton University. Retrieved January 2, 2026, from [Link]

  • Surface modification of indium tin oxide by plasma treatment: An effective method to improve the efficiency, brightness, and reliability of organic. (1997). Applied Physics Letters. Retrieved January 2, 2026, from [Link]

  • Tuning Hole-Injection in Organic-Light Emitting Diodes with Self-Assembled Monolayers. (2022). ACS Applied Materials & Interfaces. Retrieved January 2, 2026, from [Link]

  • Surface modifications of ITO electrodes for polymer light-emitting devices. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Influence of surface modification of Indium Tin Oxide on performance of organic light emitting diodes. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Self-Assembled Monolayers for Interfacial Engineering in Solution-Processed Thin-Film Electronic Devices: Design, Fabrication, and Applications. (2024). PubMed. Retrieved January 2, 2026, from [Link]

  • 11-(Bromomethyl)tricosane. (n.d.). J&K Scientific. Retrieved January 2, 2026, from [Link]

  • Effect of ITO surface modification on the OLED device lifetime. (2014). PubMed. Retrieved January 2, 2026, from [Link]

  • The effect of alkaline metal chlorides on the properties of organic light-emitting diodes. (2023). AIP Publishing. Retrieved January 2, 2026, from [Link]

  • 11-(bromomethyl)-tricosane suppliers USA. (n.d.). American Suppliers. Retrieved January 2, 2026, from [Link]

  • The Chemistry Behind OLEDs: Exploring Key Intermediates. (n.d.). OLED-Info. Retrieved January 2, 2026, from [Link]

  • Are Organic Materials Used In LEDs (OLEDs)? - Chemistry For Everyone. (2024). YouTube. Retrieved January 2, 2026, from [Link]

  • Organic Light Emitting Diodes: Devices and applications. (n.d.). Journal of Materials and Environmental Science. Retrieved January 2, 2026, from [Link]

Sources

Method

Application Notes and Protocols: 11-(Bromomethyl)tricosane as a Versatile Precursor for High-Performance Organic Semiconductors

Introduction: The Critical Role of Side-Chain Engineering in Organic Electronics The performance of organic semiconductor materials is intrinsically linked to their solid-state morphology, which governs crucial parameter...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Side-Chain Engineering in Organic Electronics

The performance of organic semiconductor materials is intrinsically linked to their solid-state morphology, which governs crucial parameters like charge carrier mobility and solubility. Strategic modification of the molecular structure through side-chain engineering has emerged as a powerful tool to fine-tune these properties.[1][2] Long, branched alkyl chains, such as the 2-decyltetradecyl group derived from 11-(bromomethyl)tricosane, are particularly effective.[3] They enhance the solubility of otherwise intractable conjugated polymers, enabling solution-based processing, a key advantage for large-area and flexible electronics.[1][3][4] Furthermore, the steric bulk of these chains can modulate intermolecular π-π stacking, influencing thin-film microstructure and, consequently, the charge transport characteristics of the final device.[5]

11-(Bromomethyl)tricosane is a key building block for introducing the 2-decyltetradecyl side chain. Its primary bromide functionality makes it a versatile precursor, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This application note provides a comprehensive guide to the synthesis of 11-(bromomethyl)tricosane and its subsequent application in the synthesis of organic semiconductor materials through established synthetic protocols.

PART 1: Synthesis of 11-(Bromomethyl)tricosane

While 11-(Bromomethyl)tricosane is commercially available from various suppliers[6][7], this section outlines a reliable two-step laboratory synthesis starting from commercially available reagents for researchers who wish to prepare it in-house. The synthesis involves the formation of the corresponding alcohol, 2-decyl-1-tetradecanol, followed by its bromination.

Step 1: Synthesis of 2-Decyl-1-tetradecanol via Grignard Reaction

The alcohol precursor can be synthesized via the Grignard reaction between 1-bromodecane and tetradecanal.

Protocol 1: Grignard Synthesis of 2-Decyl-1-tetradecanol

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromodecane (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction is initiated by gentle heating and then maintained at a gentle reflux until most of the magnesium is consumed.[8][9]

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C. Add a solution of tetradecanal (1.1 eq.) in anhydrous ether/THF dropwise, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-decyl-1-tetradecanol can be purified by column chromatography on silica gel.

Step 2: Bromination of 2-Decyl-1-tetradecanol

The synthesized alcohol is then converted to the target alkyl bromide. A common and effective method is using phosphorus tribromide (PBr₃).

Protocol 2: Synthesis of 11-(Bromomethyl)tricosane

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-decyl-1-tetradecanol (1.0 eq.) in anhydrous diethyl ether.

  • Bromination: Cool the solution to 0 °C in an ice bath. Add phosphorus tribromide (PBr₃, 0.4 eq.) dropwise with vigorous stirring.

  • Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Carefully pour the reaction mixture onto ice water. Separate the organic layer.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 11-(bromomethyl)tricosane. Further purification can be achieved by vacuum distillation or column chromatography.

PART 2: Application of 11-(Bromomethyl)tricosane in Organic Semiconductor Synthesis

The reactive nature of the primary bromide in 11-(bromomethyl)tricosane allows for its incorporation into various aromatic and heteroaromatic systems central to organic semiconductor design. Below are detailed protocols for three common synthetic strategies.

A. Grignard Reagent Formation and Alkylation of Heterocycles

One of the most direct ways to form a C-C bond is through a Grignard reagent. This is particularly useful for alkylating heteroaromatic compounds like thiophene, a fundamental building block for many conjugated polymers.[10]

Workflow for Grignard-based Alkylation:

precursor 11-(Bromomethyl)tricosane grignard 2-Decyltetradecyl magnesium bromide (Grignard Reagent) precursor->grignard Formation mg Mg, Anhydrous Ether/THF product 2-(2-Decyltetradecyl)thiophene grignard->product Kumada Coupling thiophene_halide 2-Bromothiophene thiophene_halide->product catalyst Ni(dppp)Cl₂ (catalyst) precursor 11-(Bromomethyl)tricosane product Alkyl-Aryl Coupled Product precursor->product boronic_acid Aryl Boronic Acid (e.g., Thiophene-2-boronic acid) boronic_acid->product catalyst Pd Catalyst (e.g., Pd(OAc)₂/PCy₃) catalyst->product Suzuki Coupling base Base (e.g., K₃PO₄) precursor 11-(Bromomethyl)tricosane product Alkoxy-Substituted Monomer precursor->product alcohol Hydroxy-Aromatic Monomer (e.g., 3-Hydroxythiophene) alcohol->product Williamson Ether Synthesis base Base (e.g., NaH, K₂CO₃)

Sources

Application

The Strategic Incorporation of 11-(Bromomethyl)tricosane in Advanced Polymer Synthesis: Application Notes and Protocols

Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 11-(Bromomethyl)tricosane in modern polymer synthesis. While specifi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 11-(Bromomethyl)tricosane in modern polymer synthesis. While specific literature on this molecule is nascent, its structural attributes as a long-chain, branched alkyl bromide make it a compelling initiator for various controlled polymerization techniques. This document outlines its potential in Atom Transfer Radical Polymerization (ATRP) for creating polymers with unique solution and solid-state properties. Detailed protocols for the synthesis of well-defined homopolymers, amphiphilic block copolymers, and star polymers are provided, emphasizing the causal relationships between experimental design and polymer characteristics.

Introduction: The Rationale for a Long-Chain Branched Initiator

In the realm of controlled radical polymerization, the choice of initiator is paramount as it dictates one of the polymer chain ends and, consequently, influences the final material properties.[1] Alkyl halides are a cornerstone class of initiators for Atom Transfer Radical Polymerization (ATRP), a robust method for synthesizing polymers with predetermined molecular weights and low polydispersity.[1][2][] 11-(Bromomethyl)tricosane (Figure 1) presents a unique molecular architecture: a C24 branched hydrocarbon tail coupled with a primary bromide initiating site. This structure is hypothesized to impart several advantageous properties to the resultant polymers:

  • Enhanced Hydrophobicity: The long tricosane chain introduces significant hydrophobicity, which can be leveraged in the synthesis of amphiphilic block copolymers for self-assembly into micelles or vesicles.[4][5][6][7][8]

  • Solubility Modification: The bulky alkyl group can enhance the solubility of the resulting polymers in nonpolar organic solvents.

  • Morphological Control: In block copolymers, the voluminous tricosane moiety can influence the phase separation and domain spacing in the solid state.

  • Surface Modification: When used for surface-initiated polymerization, the long alkyl chain can create highly non-polar, low-energy surfaces.[9][10][11][12][13]

This guide will focus on the application of 11-(Bromomethyl)tricosane as an initiator in ATRP.

Figure 1: Chemical Structure of 11-(Bromomethyl)tricosane

Molecular Formula: C₂₄H₄₉Br[2]

Molecular Weight: 417.55 g/mol [2]

CAS Number: 732276-63-0[2]

Core Application: Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that relies on a reversible equilibrium between active propagating radicals and dormant species, typically an alkyl halide.[1][14] This equilibrium is catalyzed by a transition metal complex, most commonly a copper(I) halide complexed with a nitrogen-based ligand.[1] The general mechanism is depicted in Figure 2.

ATRP_Mechanism initiator R-X (Dormant Species) 11-(Bromomethyl)tricosane radical R• (Active Radical) initiator->radical k_act initiator->radical activator Cu(I) / Ligand (Activator) deactivator X-Cu(II) / Ligand (Deactivator) radical->initiator k_deact radical->initiator propagating P_n-X (Dormant Polymer) radical->propagating + n(Monomer) monomer Monomer (e.g., Styrene, Acrylate)

Caption: Generalized mechanism of Atom Transfer Radical Polymerization (ATRP).

The key to a controlled polymerization is that the rate of deactivation (k_deact) is significantly faster than the rate of propagation, ensuring a low concentration of active radicals and minimizing termination reactions.[15]

Application Note I: Synthesis of a Hydrophobically-Terminated Homopolymer

This protocol details the synthesis of polystyrene with a terminal 11-methyltricosane group, which can be used as a hydrophobic modifier or a macroinitiator for subsequent chain extensions.

Objective: To synthesize polystyrene with a predictable molecular weight and low polydispersity using 11-(Bromomethyl)tricosane as the initiator.

Materials
ReagentCAS NumberMolar Mass ( g/mol )Supplier Recommendation
11-(Bromomethyl)tricosane732276-63-0417.55ChemScene[2]
Styrene100-42-5104.15Sigma-Aldrich
Copper(I) Bromide (CuBr)7787-70-4143.45Sigma-Aldrich
N,N,N',N',N''-Pentamethyldiethylenetriamine (PMDETA)3030-47-5173.30Sigma-Aldrich
Anisole (Anhydrous)100-66-3108.14Sigma-Aldrich
Methanol67-56-132.04Fisher Scientific
Tetrahydrofuran (THF)109-99-972.11Sigma-Aldrich
Experimental Protocol

Homopolymer_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification A 1. Add CuBr and stir bar to a Schlenk flask. B 2. Add styrene, 11-(Bromomethyl)tricosane, and anisole. A->B C 3. Seal the flask and perform three freeze-pump-thaw cycles. B->C D 4. Inject degassed PMDETA into the flask. C->D E 5. Place the flask in a preheated oil bath at 110 °C. D->E F 6. Monitor the reaction by taking samples for NMR or GC analysis. E->F G 7. Cool the reaction and dilute with THF. F->G H 8. Pass the solution through a neutral alumina column to remove the copper catalyst. G->H I 9. Precipitate the polymer in cold methanol. H->I J 10. Filter and dry the polymer under vacuum. I->J Diblock_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification A 1. Add CuBr and PS-tricosane macroinitiator to a Schlenk flask. B 2. Add tBA and anisole. A->B C 3. Seal and perform three freeze-pump-thaw cycles. B->C D 4. Inject degassed PMDETA. C->D E 5. Place the flask in a preheated oil bath at 90 °C. D->E F 6. Cool, dilute with DCM, and pass through an alumina column. E->F G 7. Precipitate the polymer in a cold hexane/methanol mixture. F->G H 8. Filter and dry the polymer under vacuum. G->H

Sources

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions with 11-(Bromomethyl)tricosane

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Preamble: Navigating the Synthetic Landscape of Long-Chain Functionalized Hydrocarbons The strategic modification...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Navigating the Synthetic Landscape of Long-Chain Functionalized Hydrocarbons

The strategic modification of long-chain aliphatic compounds is a cornerstone in the development of advanced materials and therapeutics. Among these, 11-(Bromomethyl)tricosane, a C24 branched primary alkyl bromide, presents a unique synthetic platform. Its substantial hydrophobic character, conferred by the tricosane backbone, combined with the reactive bromomethyl group, makes it an exemplary precursor for novel surfactants, custom lipids for drug delivery vehicles like lipid nanoparticles (LNPs), and specialized molecular probes.

This guide provides an in-depth exploration of nucleophilic substitution reactions involving 11-(Bromomethyl)tricosane. Moving beyond mere procedural lists, we delve into the mechanistic rationale behind protocol design, emphasizing the SN2 pathway that governs the reactivity of this sterically accessible primary bromide. The protocols herein are designed to be robust and adaptable, offering a foundation for researchers to confidently functionalize this versatile substrate. We will explore the critical interplay of solvent choice, nucleophile selection, and the strategic use of phase transfer catalysis to overcome the inherent solubility challenges of this lipophilic molecule. Applications in the burgeoning field of drug delivery will be a central focus, illustrating how derivatives of 11-(Bromomethyl)tricosane can be leveraged to create sophisticated therapeutic systems.

Mechanistic Considerations: The SN2 Trajectory of 11-(Bromomethyl)tricosane

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic carbon atom. For primary alkyl halides such as 11-(Bromomethyl)tricosane, the predominant mechanism is the SN2 (Substitution Nucleophilic Bimolecular) reaction.[1]

The SN2 reaction is a single, concerted step where the nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide) from the backside, simultaneously displacing the leaving group.[2] This backside attack leads to an inversion of stereochemistry at the reaction center, a key feature of the SN2 mechanism.

dot graph "SN2_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial"];

} "SN2 Reaction Pathway"

The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile, leading to a second-order rate law: Rate = k[R-Br][Nu:] .

Several factors influence the efficiency of SN2 reactions with 11-(Bromomethyl)tricosane:

  • Steric Hindrance: SN2 reactions are highly sensitive to steric bulk around the electrophilic carbon.[3] Although 11-(Bromomethyl)tricosane possesses long alkyl chains, the reaction occurs at a primary carbon, which is relatively unhindered, favoring the SN2 pathway.[4] However, the bulky nature of the entire molecule can influence its overall reactivity and solubility.

  • Nucleophile Strength: Stronger nucleophiles lead to faster SN2 reactions. Anionic nucleophiles (e.g., N₃⁻, CN⁻, RS⁻) are generally more potent than their neutral counterparts (e.g., NH₃, H₂O).

  • Leaving Group Ability: The bromide ion is an excellent leaving group, facilitating the substitution reaction.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are ideal for SN2 reactions.[5] They can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more reactive.

The Challenge of Lipophilicity: Phase Transfer Catalysis

A significant practical challenge in reacting 11-(Bromomethyl)tricosane is its high lipophilicity, rendering it insoluble in polar solvents where many nucleophilic salts are soluble. This creates a biphasic system, severely limiting the reaction rate. Phase Transfer Catalysis (PTC) is an elegant solution to this problem.[6]

A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the nucleophile from the aqueous or solid phase into the organic phase where the alkyl bromide resides.[7] The lipophilic cation of the catalyst pairs with the nucleophilic anion, and this ion pair is soluble in the organic solvent, allowing the reaction to proceed efficiently.

dot graph "Phase_Transfer_Catalysis" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial"];

} "Phase Transfer Catalysis Workflow"

Application Notes & Protocols

The following protocols provide detailed procedures for the nucleophilic substitution of 11-(Bromomethyl)tricosane with various nucleophiles. These reactions yield functionalized long-chain hydrocarbons with applications in drug delivery and material science.

Synthesis of 11-(Azidomethyl)tricosane: A Versatile Intermediate

The introduction of an azide group provides a versatile handle for further functionalization via "click" chemistry (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition) or reduction to a primary amine.[6]

Protocol:

  • Materials:

    • 11-(Bromomethyl)tricosane

    • Sodium azide (NaN₃)

    • Tetrabutylammonium bromide (TBAB)

    • Toluene

    • Deionized water

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 11-(Bromomethyl)tricosane (1.0 eq), sodium azide (1.5 eq), and tetrabutylammonium bromide (0.1 eq).

    • Add a 1:1 mixture of toluene and deionized water.

    • Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • After completion, cool the reaction to room temperature and add deionized water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization:

  • ¹H NMR: The appearance of a new singlet corresponding to the -CH₂-N₃ protons, typically shifted upfield compared to the starting -CH₂-Br protons.

  • ¹³C NMR: A shift in the signal for the carbon adjacent to the nitrogen.

  • IR Spectroscopy: A characteristic strong absorption band for the azide group around 2100 cm⁻¹.

  • Mass Spectrometry (ESI-MS or GC-MS): Confirmation of the molecular weight of the product.

Williamson Ether Synthesis: Crafting Novel Ether Lipids

The Williamson ether synthesis is a classic and reliable method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[8] This protocol can be used to synthesize a wide range of ethers from 11-(Bromomethyl)tricosane, which can serve as analogs of natural ether lipids or as components of lipid nanoparticles.[9][10]

Protocol:

  • Materials:

    • 11-(Bromomethyl)tricosane

    • Desired alcohol (e.g., ethanol, polyethylene glycol monomethyl ether)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

    • Saturated ammonium chloride solution

    • Deionized water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.2 eq) in anhydrous THF or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxide.

    • Add a solution of 11-(Bromomethyl)tricosane (1.0 eq) in a minimal amount of anhydrous THF or DMF dropwise to the alkoxide solution.

    • Heat the reaction mixture to 60-70 °C and stir for 8-16 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated ammonium chloride solution.

    • Add deionized water and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting ether by column chromatography.

Characterization:

  • ¹H NMR: Disappearance of the alcohol -OH proton signal and the appearance of new signals corresponding to the ether linkage, particularly the -CH₂-O- protons.

  • ¹³C NMR: A downfield shift of the carbon atom bonded to the oxygen.

  • Mass Spectrometry: Confirmation of the expected molecular weight.

Synthesis of 11-(Aminomethyl)tricosane Derivatives

Direct amination of 11-(Bromomethyl)tricosane can be achieved using a variety of nitrogen nucleophiles. The resulting amines are valuable for introducing positive charges (after protonation or quaternization) or for further amide or sulfonamide formation.

Protocol (Gabriel Synthesis for Primary Amine):

The Gabriel synthesis is a robust method for preparing primary amines while avoiding over-alkylation.

  • Materials:

    • 11-(Bromomethyl)tricosane

    • Potassium phthalimide

    • Anhydrous DMF

    • Hydrazine hydrate

    • Ethanol

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

  • Procedure:

    • Phthalimide Alkylation: Dissolve 11-(Bromomethyl)tricosane (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF. Heat the mixture to 80-100 °C for 6-12 hours. After cooling, pour the reaction mixture into ice water to precipitate the N-alkylated phthalimide. Filter, wash with water, and dry.

    • Hydrazinolysis: Suspend the N-alkylated phthalimide in ethanol and add hydrazine hydrate (2.0 eq). Reflux the mixture for 4-8 hours. A precipitate of phthalhydrazide will form.

    • Work-up: Cool the mixture, acidify with concentrated HCl, and filter to remove the phthalhydrazide. Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with NaOH solution to liberate the free amine. Extract the amine with an organic solvent, dry the organic layer, and concentrate to obtain the product.

Characterization:

  • ¹H NMR: Appearance of a broad singlet for the -NH₂ protons and signals for the -CH₂-NH₂ group.

  • Mass Spectrometry: Confirmation of the molecular weight of the primary amine.

Applications in Drug Development: Engineering Lipophilicity for Enhanced Delivery

The functionalized derivatives of 11-(Bromomethyl)tricosane are of significant interest in the field of drug delivery. The long, branched alkyl chain provides a substantial lipophilic domain that can be incorporated into various drug delivery systems to enhance their stability, drug-loading capacity, and interaction with biological membranes.

  • Lipid Nanoparticles (LNPs): Custom lipids are a critical component of LNPs used for the delivery of nucleic acid therapeutics (e.g., mRNA, siRNA). The derivatives of 11-(Bromomethyl)tricosane can be used to synthesize novel cationic or ionizable lipids. The branched C24 tail can influence the packing of the lipids within the nanoparticle, potentially affecting its stability and fusogenicity with endosomal membranes, a key step for payload release.[11]

  • Surfactants and Emulsifying Agents: The amphiphilic nature of certain derivatives (e.g., those with a polar head group) makes them suitable as surfactants or emulsifying agents for formulating poorly water-soluble drugs.

  • Targeted Drug Delivery: The functional groups introduced via nucleophilic substitution can be used to attach targeting ligands (e.g., peptides, antibodies) to drug delivery vehicles, enabling them to specifically accumulate at the site of disease.[12]

dot graph "Drug_Delivery_Applications" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial"];

} "Synthetic Utility for Drug Delivery"

Troubleshooting and Optimization

Problem Potential Cause Solution
Low or No Reaction Ineffective mixing in a biphasic system.Increase stirring speed. Use a phase transfer catalyst.
Poor nucleophile.Use a stronger nucleophile or activate the nucleophile (e.g., deprotonate an alcohol to an alkoxide).
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side products.
Formation of Elimination (E2) Byproducts Use of a strong, sterically hindered base/nucleophile.Use a good nucleophile that is a weak base (e.g., N₃⁻, CN⁻).
High reaction temperature.Perform the reaction at the lowest effective temperature.
Difficulty in Product Purification Similar polarity of starting material and product.Optimize the chromatographic separation (try different solvent systems). Consider derivatization to alter polarity for purification, followed by deprotection.

Conclusion

11-(Bromomethyl)tricosane is a valuable and versatile substrate for creating novel long-chain functionalized molecules. By understanding the principles of the SN2 reaction and employing techniques such as phase transfer catalysis, researchers can efficiently overcome the challenges associated with its lipophilic nature. The derivatives of this compound hold significant promise for advancing the field of drug delivery, particularly in the design of next-generation lipid-based nanocarriers. The protocols and insights provided in this guide serve as a robust starting point for the exploration and application of this unique chemical entity.

References

  • Gomes, M. A. G. B., Bauduin, A., et al. (2023). Synthesis of ether lipids: natural compounds and analogues. Beilstein Journal of Organic Chemistry. [Link]

  • Chornyi, S., Ofman, R., et al. (2023). The origin of long-chain fatty acids required for de novo ether lipid/plasmalogen synthesis. Journal of Lipid Research. [Link]

  • Semantic Scholar. (2023). Synthesis of ether lipids: natural compounds and analogues. Beilstein Journal of Organic Chemistry. [Link]

  • Makosza, M. (2016). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Molecules. [Link]

  • Dean, K. M., et al. (2017). Structural and functional roles of ether lipids. Protein & Cell. [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). The Chemistry Notes. [Link]

  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. [Link]

  • Reeves, W. P., & Bahr, M. L. (1976). Phase-transfer catalysis; preparation of alkyl azides. Synthesis. [Link]

  • Chemistry Stack Exchange. (2013). Why is the reactivity of primary alkyl halides with nucleophiles (SN2 mechanism) greater than secondary and tertiary alkyl halides? [Link]

  • Chemistry Steps. (n.d.). Exceptions in SN2 and SN1 Reactions. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • ResearchGate. (2021). How can I convert Aryl Bromide to Aryl Azides? [Link]

  • Master Organic Chemistry. (2018). Reactions of Azides – Substitution, Reduction, Rearrangements, and More. [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]

  • Vega-Vásquez, P., et al. (2021). Chemical Conjugation in Drug Delivery Systems. Polymers. [Link]

  • Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical view of complementary data on marine dissolved organic matter. Biogeosciences. [Link]

  • ResearchGate. (n.d.). Solid-state NMR studies of alkali fullerides and long-chain alkanes. [Link]

  • CK-12 Foundation. (2025). Nucleophilic Substitution Reactions - Haloalkanes. [Link]

  • Amoozgar, Z., & Yeo, Y. (2012). Recent advances in stealth coating of nanoparticle drug delivery systems. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology. [Link]

  • ResearchGate. (2021). Interaction of Pristine and Functionalized Carbon Nanotubes with Lipid Membranes. [Link]

  • D'Souza, A. A., & Devarajan, P. V. (2015). Asialoglycoprotein receptor mediated targeting of nanoparticles and liposomes for liver gene delivery. Journal of Controlled Release. [Link]

  • Tenchov, R., et al. (2023). Lipid Nanoparticles Functionalized with Antibodies for Anticancer Drug Therapy. Pharmaceutics. [Link]

Sources

Application

functionalization of surfaces using 11-(Bromomethyl)tricosane

An In-Depth Technical Guide to the Functionalization of Surfaces Using 11-(Bromomethyl)tricosane Authored by: A Senior Application Scientist This document provides a comprehensive guide for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Functionalization of Surfaces Using 11-(Bromomethyl)tricosane

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of surface functionalization using 11-(Bromomethyl)tricosane. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and outline the essential characterization techniques required to validate the formation of a high-quality self-assembled monolayer (SAM).

Introduction: The Strategic Importance of Surface Modification

The ability to precisely control the physicochemical properties of a material's surface is a cornerstone of modern science and technology. Applications are vast, ranging from the development of advanced biomedical implants and biosensors to the fabrication of microelectronic devices and anti-fouling coatings.[1][2] Self-assembled monolayers (SAMs) offer an elegant and powerful method for engineering these interfaces at the molecular level.[3][4][5]

11-(Bromomethyl)tricosane is a long-chain alkyl halide designed for creating robust, ordered, and highly hydrophobic surfaces. Its molecular architecture consists of two key components: a 23-carbon aliphatic chain that drives the formation of a densely packed, ordered monolayer through van der Waals interactions, and a reactive bromomethyl headgroup that serves as the anchor for covalent attachment to various substrates. The resulting surface, terminated by a dense layer of hydrocarbon chains, exhibits significant hydrophobicity, making it an ideal platform for a multitude of applications.

This guide will provide the necessary protocols to leverage 11-(Bromomethyl)tricosane for creating well-defined, functionalized surfaces, emphasizing the causality behind experimental choices to ensure reproducible and reliable results.

Physicochemical Properties of 11-(Bromomethyl)tricosane

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
Chemical Name 11-(Bromomethyl)tricosane[6][7][8]
Synonyms 2-decyl-1-tetradecyl bromide[7][8]
CAS Number 732276-63-0[6][7][9]
Molecular Formula C₂₄H₄₉Br[6][9]
Molecular Weight 417.55 g/mol [6][8][9]
Appearance Varies (typically a liquid or low-melting solid)N/A
Solubility Soluble in nonpolar organic solvents (e.g., Toluene, Chloroform, Hexane)N/A
Reactivity The bromomethyl group is an excellent electrophile for Sₙ2 reactions.[10][11]

The Mechanism of Covalent Grafting

The covalent attachment of 11-(Bromomethyl)tricosane to a surface is primarily governed by a bimolecular nucleophilic substitution (Sₙ2) reaction.[10][11] In this mechanism, a nucleophilic functional group present on the substrate attacks the electrophilic carbon atom of the bromomethyl group. This concerted reaction results in the formation of a new covalent bond between the molecule and the surface, while the bromide ion is displaced as a leaving group.

The nature of the substrate's surface dictates the specific reaction conditions required. This guide will focus on hydroxylated surfaces (e.g., silicon dioxide, glass, metal oxides), which are among the most common substrates used in research. The surface hydroxyl groups (-OH) are relatively weak nucleophiles. Therefore, the reaction is typically performed at elevated temperatures in an anhydrous solvent to drive the reaction to completion.

Caption: Sₙ2 reaction mechanism for grafting onto a hydroxylated surface.

Experimental Protocols

PART A: Substrate Preparation: The Foundation for a Quality Monolayer

The importance of an atomically clean and activated substrate surface cannot be overstated. Any organic or particulate contamination will lead to defects in the monolayer, compromising its integrity and performance. The following protocol is designed for silicon wafers or glass slides.

Materials:

  • Silicon wafers or glass slides

  • Acetone (ACS grade or higher)

  • Isopropanol (ACS grade or higher)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Piranha solution: 7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂).

  • Nitrogen (N₂) gas stream

  • Beakers, wafer tweezers, ultrasonic bath

Protocol:

  • Solvent Cleaning: a. Place the substrates in a beaker with acetone. b. Sonicate for 15 minutes to remove organic residues. c. Using clean tweezers, transfer the substrates to a new beaker containing isopropanol and sonicate for another 15 minutes. d. Transfer the substrates to a final beaker with DI water and sonicate for 15 minutes.

  • Drying: a. Remove the substrates from the DI water. b. Dry them thoroughly under a gentle stream of high-purity nitrogen gas.

  • Oxidative Cleaning and Hydroxylation (Piranha Etch): a. EXTREME CAUTION Piranha solution is highly corrosive and reactive. It must be handled with extreme care inside a fume hood, using appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron. Never store Piranha solution in a sealed container due to gas evolution. b. Prepare the Piranha solution by slowly and carefully adding the hydrogen peroxide to the sulfuric acid. The solution is exothermic and will become very hot. c. Immerse the cleaned, dry substrates in the hot Piranha solution for 30-45 minutes. This step removes any remaining organic traces and generates a high density of hydroxyl (-OH) groups on the surface. d. Carefully remove the substrates and rinse them copiously with DI water (at least 5-6 rinse cycles).

  • Final Drying and Storage: a. Dry the substrates again under a stream of nitrogen gas. b. The substrates are now clean, hydrophilic, and ready for functionalization. They should be used immediately to prevent recontamination from the atmosphere.

PART B: Surface Functionalization Protocol

This protocol details the procedure for forming a self-assembled monolayer of 11-(Bromomethyl)tricosane on the prepared hydroxylated substrates.

Materials:

  • Cleaned, hydroxylated substrates (from Part A)

  • 11-(Bromomethyl)tricosane

  • Anhydrous toluene (or other suitable anhydrous, nonpolar solvent)

  • Reaction vessel with a condenser (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

  • Toluene, Chloroform, and Ethanol for rinsing

  • Heating mantle and magnetic stirrer

Protocol:

  • Solution Preparation: a. Prepare a 1-5 mM solution of 11-(Bromomethyl)tricosane in anhydrous toluene inside the reaction vessel. The use of an anhydrous solvent is critical to prevent side reactions, such as the hydrolysis of the alkyl bromide.[12]

  • Reaction Setup: a. Place the freshly cleaned substrates into the reaction vessel, ensuring they are fully submerged in the solution. b. Equip the vessel with a reflux condenser and purge the entire system with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen and moisture. Maintain a positive pressure of inert gas throughout the reaction.

  • Grafting Reaction: a. Heat the solution to reflux (for toluene, ~110 °C) with gentle stirring. b. Allow the reaction to proceed for 12-24 hours. The elevated temperature provides the activation energy needed for the nucleophilic attack of the surface hydroxyl groups on the bromomethyl group.

  • Post-Reaction Cleanup: a. After the reaction period, turn off the heat and allow the solution to cool to room temperature under the inert atmosphere. b. Remove the functionalized substrates from the reaction solution. c. To remove any physisorbed (non-covalently bonded) molecules, perform a sequential rinsing and sonication procedure: i. Rinse with toluene and sonicate for 10 minutes. ii. Rinse with chloroform and sonicate for 10 minutes. iii. Rinse with ethanol and sonicate for 10 minutes.

  • Final Drying: a. Dry the functionalized substrates with a gentle stream of nitrogen. b. The substrates are now functionalized and should exhibit a highly hydrophobic surface. Store in a clean, dry environment (e.g., a desiccator).

Characterization: Validating a Successful Functionalization

Validation is a critical step to confirm the presence and quality of the monolayer. A combination of techniques should be employed.

A. Contact Angle Goniometry

This is a rapid and effective method to confirm the change in surface wettability. A successful functionalization will transform the hydrophilic substrate (low contact angle) into a highly hydrophobic one (high contact angle).[13][14]

Protocol:

  • Place a small droplet (e.g., 4-5 µL) of DI water onto the surface.[14]

  • Use a contact angle goniometer to capture a profile image of the droplet.

  • Software analysis will determine the static contact angle at the liquid-solid-vapor interface.

  • Measure at multiple points on the surface to ensure uniformity. Materials with water contact angles between 90° and 150° are considered hydrophobic.[13]

Expected Results:

Surface TypeExpected Static Water Contact Angle (θ)
Clean, Hydroxylated SiO₂< 15° (Hydrophilic)
11-(Bromomethyl)tricosane Functionalized> 100° (Hydrophobic)
B. X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique that provides quantitative elemental and chemical state information from the top 1-10 nm of a surface.[15][16]

Analysis:

  • Survey Scan: A successful coating will show a significant increase in the Carbon (C 1s) signal and a corresponding attenuation of the substrate signals (e.g., Si 2p, O 1s).

  • High-Resolution Scans:

    • Br 3d: The presence of a bromine 3d signal (around 70-71 eV) confirms the presence of the molecule on the surface, although it may be of low intensity if some bromide has been substituted or desorbed.[17] Complete disappearance of the bromine signal after a subsequent nucleophilic substitution reaction would confirm the reactivity of the surface.[17]

    • C 1s: The high-resolution C 1s spectrum can be fitted to show a large component corresponding to C-C/C-H bonds from the alkyl chain, and a smaller, slightly shifted component for the C-O and/or C-Br bonds.

C. Atomic Force Microscopy (AFM)

AFM is used to visualize the surface topography at the nanoscale.[18][19] For a well-formed monolayer, the surface should be smooth and uniform. AFM can also be used in "scratching" mode to create a void in the monolayer, allowing for a precise measurement of its thickness, which should correlate with the length of the 11-(Bromomethyl)tricosane molecule. Generally, organic monolayers on hard substrates can be examined with standard silicon AFM probes.[20]

Comprehensive Experimental Workflow

The following diagram illustrates the entire process, from substrate preparation to final characterization.

Workflow cluster_prep Part A: Substrate Preparation cluster_func Part B: Functionalization cluster_char Part C: Characterization start Start: Si/Glass Substrate solvent_clean Solvent Cleaning (Acetone, IPA, DI Water) start->solvent_clean piranha Piranha Etch (Oxidation & Hydroxylation) solvent_clean->piranha rinse_dry1 DI Water Rinse & N₂ Dry piranha->rinse_dry1 reaction Grafting Reaction (11-(Bromomethyl)tricosane in Toluene, Reflux) rinse_dry1->reaction rinse_dry2 Solvent Rinse & N₂ Dry (Toluene, Chloroform) reaction->rinse_dry2 final_surface Functionalized Surface rinse_dry2->final_surface contact_angle Contact Angle Goniometry final_surface->contact_angle xps XPS Analysis final_surface->xps afm AFM Imaging final_surface->afm

Caption: Overall workflow for surface functionalization and characterization.

References

  • Use of Self-Assembled Monolayers as Substrates for Atomic Force Imaging of Hydroxyapatite Crystals from Mammalian Skeletal Tissues | Langmuir - ACS Publications. (n.d.).
  • Contact Angle Measurement | Measurlabs. (n.d.).
  • Contact angle measurements on superhydrophobic surfaces in practice - Biolin Scientific. (2019, November 12). Biolin Scientific.
  • Chemical force microscopy of microcontact-printed self-assembled monolayers by pulsed-force-mode atomic force microscopy | Request PDF. (n.d.). ResearchGate.
  • How to Choose AFM Tips for Monolayers and Self-Assemblies. (n.d.).
  • In Situ Atomic Force Microscopy Studies on Nucleation and Self-Assembly of Biogenic and Bio-Inspired Materials. (n.d.). MDPI.
  • Lattice Imaging of Self-Assembled Monolayers of Partially Fluorinated Disulfides and Thiols on Sputtered Gold by Atomic Force Microscopy | Langmuir. (n.d.). ACS Publications.
  • How to utilize contact angles in surface characterization: Receding contact angle. (2022, August 2). Biolin Scientific.
  • Alkyl-Modified Gold Surfaces: Characterization of the Au-C Bond. (n.d.). PubMed.
  • Prediction of Contact Angle for Oriented Hydrophobic Surface and Experimental Verification by Micro-Milling. (n.d.). MDPI.
  • Dynamic contact angle measurements on superhydrophobic surfaces. (2015, March 19). AIP Publishing.
  • 11-(Bromomethyl)tricosane | C24H49Br | CID 23075055. (n.d.). PubChem.
  • Evolution of the XPS spectra of Br 3d (a), C 1s (b), and N 1s (c) for a... (n.d.). ResearchGate.
  • 11-(bromomethyl)tricosane | 732276-63-0. (n.d.). ChemicalBook.
  • 732276-63-0, 11-(bromomethyl)tricosane Formula. (n.d.). ECHEMI.
  • Self-Assembled Monolayers (SAMs). (n.d.). Gelest, Inc.
  • Interactions between Cetyltrimethylammonium Bromide Modified Cellulose Nanocrystals and Surfaces: An Ellipsometric Study. (n.d.). MDPI.
  • Surface Alkylation of Cellulose Nanocrystals to Enhance Their Compatibility with Polylactide. (n.d.).
  • 732276-63-0 | 11-(Bromomethyl)tricosane. (n.d.). ChemScene.
  • Applications of Self-Assembled Monolayers | Ossila. (n.d.).
  • Application Notes and Protocols for Surface Functionalization with (4-(Bromomethyl)phenyl)methanamine. (n.d.). Benchchem.
  • The mechanism of nucleophilic substitution at silicon. (1986, January 1). R Discovery.
  • Synergistic Surface Modification of Bromocarboxylic Acid-Oleylamine Dual Ligands for Highly Stable and Luminescent CsPbBr 3 Perovskite Nanocrystals. (n.d.). MDPI.
  • Nucleophilic Substitution at Silicon (SN2@Si) via a Central Reaction Barrier | The Journal of Organic Chemistry. (n.d.). ACS Publications.
  • Substitution reactions of alkyl halides: two mechanisms. (2023, January 22). Chemistry LibreTexts.
  • Surface Alkylation of Cellulose Nanocrystals to Enhance Their Compatibility with Polylactide. (n.d.).
  • Crosslinked organosulfur-based self-assembled monolayers: formation and applications. (n.d.).
  • An Introduction to Surface Analysis by XPS and AES. (2020, December 15).
  • 732276-63-0|11-(Bromomethyl)tricosane|BLD Pharm. (n.d.).
  • Applications of Self-Assembled Monolayers in Electroanalytical Chemistry. (n.d.). The Hebrew University of Jerusalem.
  • Comprehensive Guide to Understanding X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis. (n.d.). Brighton Science.
  • Mechanisms of Silicon Alkoxide Hydrolysis-Oligomerization Reactions: A DFT Investigation. (n.d.).
  • The Surface Analysis Toolbox. (n.d.). Thermo Fisher Scientific.
  • Advanced XPS characterization: XPS-based multi-technique analyses for comprehensive understanding of functional materials. (2021, September 23). RSC Publishing.
  • (PDF) Applications of self-assembled monolayers in materials chemistry. (n.d.). ResearchGate.
  • Primary Alkyl Halide with NaOH mechanism. (2023, August 9). YouTube.
  • From Self-Assembled Monolayers to Coatings: Advances in the Synthesis and Nanobio Applications of Polymer Brushes. (n.d.). MDPI.
  • Production of alcohols by hydrolysis of alkyl bromides. (n.d.). Google Patents.
  • Formation and Structure of Self-Assembled Monolayers. (n.d.). SciSpace.
  • Structure and growth of self-assembling monolayers. (n.d.). Quantum Chemistry Laboratory.
  • Self-Assembled Monolayers: Models for Organic Surface Chemistry | 52 |. (n.d.). Taylor & Francis eBooks.
  • Spatially Controlled Aryl Radical Grafting of Graphite Surfaces Guided by Self-Assembled Molecular Networks of Linear Alkane Derivatives. (n.d.). Lirias.
  • Molecular contributions to the frictional properties of fluorinated self-assembled monolayers. (n.d.). University of Houston.
  • Functional Alkyl‐Ferrocene Grafted Hydroxyl Terminated Polybutadiene | Request PDF. (2021, August 18). ResearchGate.
  • Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. (n.d.). MDPI.
  • ACS Catalysis Ahead of Print. (n.d.). ACS Publications.

Sources

Method

Harnessing the Reactivity of 11-(Bromomethyl)tricosane: A Guide to Key Synthetic Transformations

An Application Note and Comprehensive Protocol Guide for Researchers Abstract: 11-(Bromomethyl)tricosane is a long-chain, branched primary alkyl halide, a structural motif of significant interest in materials science, su...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol Guide for Researchers

Abstract: 11-(Bromomethyl)tricosane is a long-chain, branched primary alkyl halide, a structural motif of significant interest in materials science, surfactant chemistry, and as a lipophilic building block in drug development. Its unique structure, featuring a C24 hydrocarbon backbone, imparts properties of hydrophobicity and self-assembly, while the primary bromide offers a versatile handle for a wide array of chemical modifications. This guide provides detailed protocols and mechanistic insights for several key reactions of 11-(Bromomethyl)tricosane, including nucleophilic substitution, Grignard reagent formation, Wurtz coupling, and modern palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing experimental rationale, safety, and robust validation.

Introduction to 11-(Bromomethyl)tricosane

11-(Bromomethyl)tricosane (CAS No. 732276-63-0) is a saturated, branched-chain alkyl bromide with the molecular formula C₂₄H₄₉Br and a molecular weight of 417.55 g/mol [1][2]. Structurally, it consists of a tricosane (23-carbon) main chain with a bromomethyl group attached at the 11-position. This structure can also be viewed as 2-decyl-1-tetradecyl bromide[3].

The key to its reactivity lies in the carbon-bromine (C-Br) bond. Bromine is more electronegative than carbon, creating a polar bond that renders the carbon atom electrophilic (partially positive) and susceptible to attack by nucleophiles[4]. As a primary alkyl halide, it is sterically accessible, favoring bimolecular nucleophilic substitution (SN2) mechanisms[5]. However, the bulky C23H48 group provides significant lipophilicity, influencing solvent choice and reaction kinetics.

Synthesis: 11-(Bromomethyl)tricosane is typically synthesized from the corresponding alcohol, 2-decyl-1-tetradecanol, via reaction with a brominating agent. A common laboratory-scale synthesis involves reacting the alcohol with a phosphorus-based brominating agent or hydrobromic acid[6].

Table 1: Physicochemical Properties of 11-(Bromomethyl)tricosane
PropertyValueReference
CAS Number 732276-63-0[2]
Molecular Formula C₂₄H₄₉Br[1]
Molecular Weight 417.55 g/mol [2]
Appearance Clear, colorless to light yellow/orange liquid[3]
Boiling Point 459.2 ± 13.0 °C (Predicted)[3]
Density 0.952 ± 0.06 g/cm³ (Predicted)[3]
SMILES CCCCCCCCCCCCC(CCCCCCCCCC)CBr[2]

Safety and Handling

11-(Bromomethyl)tricosane is an irritant. According to GHS classifications, it causes skin and serious eye irritation[2].

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • In case of skin contact, wash immediately with plenty of water[7].

  • Avoid inhalation of vapors.

  • Store at room temperature in a tightly sealed container[1].

Part I: Fundamental Reactivity - Nucleophilic Substitution (SN2)

Nucleophilic substitution is a foundational reaction for alkyl halides. For a primary substrate like 11-(bromomethyl)tricosane, the SN2 mechanism is dominant. This involves a backside attack by the nucleophile on the electrophilic carbon, leading to inversion of stereochemistry (though this substrate is achiral) and displacement of the bromide leaving group in a single, concerted step[4][5].

Application Protocol 1: Cyanation to Synthesize 12-(Decyl)pentadecanenitrile

This protocol demonstrates the conversion of the bromide to a nitrile using potassium cyanide. This reaction is synthetically valuable as it extends the carbon chain by one atom and the resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine[8].

Rationale: The reaction is performed in an alcoholic solvent to ensure the solubility of both the ionic nucleophile (KCN) and the nonpolar alkyl halide. Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate[8].

Materials:

  • 11-(Bromomethyl)tricosane

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Step-by-Step Protocol:

  • Setup: Assemble a reflux apparatus in a fume hood. Ensure all glassware is dry.

  • Reagent Addition: To a 100 mL round-bottom flask, add 11-(bromomethyl)tricosane (4.18 g, 10 mmol) and 50 mL of anhydrous ethanol.

  • Nucleophile Addition: Carefully add potassium cyanide (0.78 g, 12 mmol, 1.2 equivalents). (CAUTION: KCN is highly toxic. Handle with extreme care and have a cyanide antidote kit available. Do not allow it to come into contact with acid, as this will generate deadly hydrogen cyanide gas).

  • Reaction: Stir the mixture and heat to reflux using a heating mantle. Maintain reflux for 6-8 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system, observing the disappearance of the starting material spot.

  • Workup: After cooling to room temperature, filter the mixture to remove insoluble salts. Evaporate the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 30 mL) and then brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation to yield the crude nitrile product.

  • Purification: The product can be further purified by column chromatography on silica gel if necessary.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep1 Dissolve 11-(Bromomethyl)tricosane in anhydrous ethanol Prep2 Add KCN (1.2 eq) (CAUTION!) Prep1->Prep2 React Heat to reflux (6-8 hours) Prep2->React Work1 Cool and filter React->Work1 Work2 Evaporate solvent Work1->Work2 Work3 Ether/Water Extraction Work2->Work3 Work4 Dry and concentrate Work3->Work4 Purify Column Chromatography (if needed) Work4->Purify Final Product:\n12-(Decyl)pentadecanenitrile Final Product: 12-(Decyl)pentadecanenitrile Purify->Final Product:\n12-(Decyl)pentadecanenitrile

Caption: Workflow for the SN2 cyanation of 11-(Bromomethyl)tricosane.

Part II: Carbon-Carbon Bond Formation Reactions

Creating new carbon-carbon bonds is central to organic synthesis. The bromide functionality of 11-(bromomethyl)tricosane is an excellent starting point for several C-C bond-forming reactions.

Application Protocol 2: Grignard Reagent Formation and Reaction

Grignard reagents are powerful carbon nucleophiles formed by reacting alkyl halides with magnesium metal in an anhydrous ether solvent[9]. The resulting organomagnesium compound can react with a wide range of electrophiles, such as aldehydes, ketones, and CO₂.

Rationale: The reaction must be conducted under strictly anhydrous conditions, as even trace amounts of water will protonate and destroy the highly basic Grignard reagent[9]. Diethyl ether or THF is used as the solvent; it is not merely a solvent but also a ligand that coordinates to the magnesium, stabilizing the Grignard reagent[10].

Materials:

  • 11-(Bromomethyl)tricosane

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as an initiator)

  • Three-neck round-bottom flask, dropping funnel, condenser (all flame-dried)

  • Nitrogen or Argon inert atmosphere setup

  • Electrophile (e.g., dry ice for carboxylation, paraformaldehyde for hydroxymethylation)

Step-by-Step Protocol (Formation):

  • Setup: Flame-dry all glassware and assemble under a positive pressure of inert gas (N₂ or Ar).

  • Magnesium Activation: Place magnesium turnings (0.36 g, 15 mmol, 1.5 equivalents) in the flask. Add a single crystal of iodine. Gently heat the flask with a heat gun until violet iodine vapor is observed; this helps to activate the magnesium surface. Allow to cool.

  • Initiation: Add 10 mL of anhydrous diethyl ether. In a dropping funnel, prepare a solution of 11-(bromomethyl)tricosane (4.18 g, 10 mmol) in 40 mL of anhydrous diethyl ether.

  • Addition: Add ~5 mL of the bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If it does not start, gentle warming may be required.

  • Grignard Formation: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, which typically appears as a cloudy grey solution.

Step-by-Step Protocol (Reaction with Dry Ice):

  • Electrophile Prep: Place crushed dry ice (solid CO₂, ~20 g) in a separate beaker and cover with anhydrous diethyl ether.

  • Reaction: Slowly pour the prepared Grignard solution onto the dry ice slurry with vigorous stirring. A vigorous reaction will occur.

  • Quenching: Once the addition is complete and the bubbling has subsided, slowly add 1 M aqueous HCl to quench the reaction and dissolve the magnesium salts. This should be done in an ice bath.

  • Workup: Transfer the mixture to a separatory funnel. The layers will separate. Collect the organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine all organic layers.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 12-(decyl)pentadecanoic acid.

G cluster_formation Grignard Formation (Anhydrous) cluster_reaction Reaction with Electrophile cluster_workup Workup & Isolation A Activate Mg turnings with I₂ B Add 11-(Bromomethyl)tricosane in Et₂O dropwise A->B C Stir to form R-MgBr solution B->C D Pour R-MgBr onto dry ice (CO₂) slurry C->D Use Immediately E Quench with 1M HCl D->E F Separate layers E->F G Extract with Et₂O F->G H Dry and concentrate G->H Final Product:\n12-(Decyl)pentadecanoic acid Final Product: 12-(Decyl)pentadecanoic acid H->Final Product:\n12-(Decyl)pentadecanoic acid

Caption: Workflow for Grignard reagent formation and subsequent carboxylation.

Application Protocol 3: Wurtz Coupling

The Wurtz reaction is a classic method for coupling two alkyl halides in the presence of sodium metal to form a new alkane with a longer carbon chain[11]. When a single type of alkyl halide is used, it produces a symmetrical alkane.

Rationale: The mechanism is thought to involve either the formation of an organosodium intermediate followed by nucleophilic attack, or the generation of alkyl radicals that subsequently dimerize[12]. The reaction is performed in an anhydrous, aprotic solvent like diethyl ether to prevent reaction of the highly reactive sodium metal[12].

Materials:

  • 11-(Bromomethyl)tricosane

  • Sodium metal (stored under mineral oil)

  • Anhydrous diethyl ether

  • Reflux apparatus (flame-dried)

  • Inert atmosphere setup

Step-by-Step Protocol:

  • Setup: Assemble a flame-dried reflux apparatus under a nitrogen or argon atmosphere.

  • Sodium Preparation: Carefully cut small, clean pieces of sodium metal (0.55 g, 24 mmol, 2.4 equivalents) and add them to the reaction flask containing 50 mL of anhydrous diethyl ether.

  • Substrate Addition: Prepare a solution of 11-(bromomethyl)tricosane (4.18 g, 10 mmol) in 30 mL of anhydrous diethyl ether and add it dropwise to the stirred suspension of sodium metal.

  • Reaction: The reaction is often exothermic. Control the addition rate to maintain a gentle reflux. After addition is complete, heat the mixture under reflux for 3-4 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture to room temperature. Very carefully and slowly, add ethanol dropwise to quench any unreacted sodium metal. Follow this with a slow addition of water.

  • Workup: Transfer the mixture to a separatory funnel. Collect the ether layer.

  • Extraction and Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting symmetrical alkane, 11,12-di(decyl)tetracosane, can be purified by recrystallization or chromatography.

Part III: Modern Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and recent advances have extended their utility to include unactivated alkyl halides.

Application Protocol 4: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex[13]. The development of catalysts effective for unactivated alkyl bromides, which are often challenging substrates, has significantly broadened the scope of this reaction[14][15].

Rationale: The catalytic cycle involves three key steps: oxidative addition of the alkyl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center (which requires activation by a base), and reductive elimination to form the product and regenerate the Pd(0) catalyst[13]. The choice of ligand on the palladium is critical to prevent side reactions like β-hydride elimination[14].

Materials:

  • 11-(Bromomethyl)tricosane

  • An arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate hydrate (K₃PO₄·H₂O)

  • Toluene and water (as solvents)

  • Schlenk flask or glovebox for handling air-sensitive reagents

Step-by-Step Protocol (adapted from Fu, et al.[14]):

  • Setup: In a glovebox or using Schlenk technique, add Pd(OAc)₂ (2 mol%) and PCy₃ (4 mol%) to an oven-dried flask.

  • Reagent Addition: Add the arylboronic acid (1.5 equivalents), K₃PO₄·H₂O (3.0 equivalents), and 11-(bromomethyl)tricosane (1.0 equivalent).

  • Solvent Addition: Add toluene and a small amount of water (the K₃PO₄·H₂O already contains water, which is crucial for the reaction[14]). A typical solvent ratio might be 10:1 toluene:water.

  • Reaction: Seal the flask and stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove palladium salts.

  • Extraction and Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the coupled product, 11-(benzyl)tricosane.

Application Protocol 5: Sonogashira Coupling

The Sonogashira coupling creates a C-C bond between a terminal alkyne and an organic halide[16]. While traditionally used for aryl and vinyl halides, modern catalysts enable the coupling of unactivated alkyl bromides, providing a direct route to substituted alkynes[17].

Rationale: Similar to the Suzuki coupling, the reaction proceeds via a palladium catalytic cycle. A copper(I) co-catalyst is often used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. N-heterocyclic carbene (NHC) ligands on palladium have proven effective in preventing side reactions and promoting the desired coupling[17].

Materials:

  • 11-(Bromomethyl)tricosane

  • A terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst system (e.g., [(π-allyl)PdCl]₂ with an NHC ligand)

  • Copper(I) iodide (CuI)

  • A base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane or THF)

Step-by-Step Protocol (adapted from Fu, et al.[17]):

  • Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (e.g., 2.5 mol% [(π-allyl)PdCl]₂), the NHC ligand (7.5 mol%), and CuI (7.5 mol%).

  • Reagent Addition: Add the base (e.g., Cs₂CO₃, 2.0 equivalents), 11-(bromomethyl)tricosane (1.0 equivalent), and the terminal alkyne (1.2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 12-24 hours.

  • Workup and Purification: After cooling, dilute the mixture with ether and filter through a plug of silica gel. Concentrate the filtrate and purify by column chromatography to yield the desired alkynylated product.

G Pd0 Pd(0)L₂ Pd_cycle Pd(II) Complex Pd0->Pd_cycle Oxidative Addition (R-X) Product R-R' Pd_cycle->Product Reductive Elimination OA_S Oxidative Addition (R-X) TM_S Transmetalation (R'-B(OR)₂ + Base) RE_S Reductive Elimination OA_So Oxidative Addition (R-X) TM_So Transmetalation (Cu-C≡CR') RE_So Reductive Elimination

Sources

Application

Application Notes and Protocols for 11-(Bromomethyl)tricosane

Introduction: Understanding the Utility of a Unique Long-Chain Alkyl Bromide 11-(Bromomethyl)tricosane is a long-chain, branched alkyl halide that serves as a versatile building block in organic synthesis and materials s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Utility of a Unique Long-Chain Alkyl Bromide

11-(Bromomethyl)tricosane is a long-chain, branched alkyl halide that serves as a versatile building block in organic synthesis and materials science. Its unique structure, featuring a C24 hydrocarbon backbone, imparts significant hydrophobicity and allows for the introduction of a long alkyl chain onto various substrates and molecules. The presence of a primary bromide offers a reactive site for nucleophilic substitution reactions, making it a valuable reagent for researchers in drug development, surface chemistry, and polymer science. This document provides a comprehensive guide to the safe handling, properties, and common applications of 11-(Bromomethyl)tricosane, complete with detailed protocols to ensure experimental success and reproducibility.

PART 1: CORE DIRECTIVE - A Guide to Practical Application

This guide is structured to provide researchers, scientists, and drug development professionals with a practical and in-depth understanding of 11-(Bromomethyl)tricosane. We will begin with an overview of its chemical and physical properties, followed by critical safety and handling procedures. The core of this document is dedicated to detailed application protocols, including surface functionalization and its use in organic synthesis. Each section is designed to not only provide procedural steps but also to explain the underlying scientific principles, empowering the user to adapt and troubleshoot their experiments effectively.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - The E-E-A-T Framework

As a Senior Application Scientist, my goal is to present this information with the highest degree of technical accuracy and field-proven insight. The protocols and recommendations herein are grounded in established principles of organic chemistry and materials science.

  • Expertise & Experience: The methodologies described are based on well-established reaction mechanisms for alkyl halides. The rationale behind the choice of solvents, temperatures, and reagents is explained to provide a deeper understanding of the experimental design.

  • Trustworthiness: Each protocol is designed as a self-validating system. For instance, in surface modification, characterization techniques are suggested to confirm the successful grafting of the alkyl chain. In synthesis, purification and analytical methods are detailed to ensure the identity and purity of the final product.

  • Authoritative Grounding & Comprehensive References: Key mechanistic claims and safety standards are supported by citations to authoritative sources. A complete list of references is provided at the end of this document for further reading and verification.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use.

PropertyValueSource
CAS Number 732276-63-0[ChemScene, 4]
Molecular Formula C₂₄H₄₉Br[PubChem, 3]
Molecular Weight 417.55 g/mol [ChemScene, 4]
Appearance Colorless to light yellow clear liquid or waxy solid[TCI Chemicals, 1]
Purity ≥97%[ChemScene, 4]
Solubility Soluble in most organic solvents; insoluble in water.[Chemistry LibreTexts, 5, 6]
Storage Store at room temperature or refrigerated (0-10°C) in a dry, well-ventilated place.[ChemScene, 4, TCI Chemicals, 7]

Safety and Handling Precautions

11-(Bromomethyl)tricosane is classified as a skin and eye irritant.[1][2] Adherence to standard laboratory safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound.[1]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors, especially when heated.[1]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Avoid direct contact with skin and eyes.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Application 1: Surface Functionalization for Enhanced Hydrophobicity

The long alkyl chain of 11-(Bromomethyl)tricosane makes it an excellent candidate for modifying the surface properties of materials, transforming hydrophilic surfaces into hydrophobic ones. This is particularly useful in applications such as creating water-repellent coatings, modifying nanoparticles for improved dispersion in non-polar media, and functionalizing surfaces for specific biomolecular interactions. The underlying principle is a nucleophilic substitution reaction where surface-bound nucleophiles (e.g., hydroxyl or amine groups) attack the electrophilic carbon atom attached to the bromine, forming a stable covalent bond.[3]

Protocol: Functionalization of a Hydroxylated Surface (e.g., Glass or Silica)

This protocol describes the covalent attachment of 11-(Bromomethyl)tricosane to a glass or silica surface, which is rich in silanol (Si-OH) groups. The first step involves deprotonating the surface hydroxyl groups to make them more nucleophilic.

Materials:

  • 11-(Bromomethyl)tricosane

  • Anhydrous toluene

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Substrate (e.g., glass slide, silica nanoparticles)

  • Methanol

  • Deionized water

  • Nitrogen or Argon gas supply

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate by sonicating in deionized water, followed by methanol, and then dry under a stream of nitrogen. For a more rigorous cleaning, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used by trained personnel with extreme caution.

  • Activation of Surface Hydroxyls:

    • Place the cleaned, dry substrate in a round-bottom flask under an inert atmosphere (nitrogen or argon).

    • Add anhydrous toluene to cover the substrate.

    • Carefully add a stoichiometric excess of sodium hydride (NaH) to the flask. The NaH will react with the surface hydroxyl groups to form sodium silanolates.

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Grafting of 11-(Bromomethyl)tricosane:

    • Dissolve 11-(Bromomethyl)tricosane in anhydrous toluene.

    • Slowly add the 11-(Bromomethyl)tricosane solution to the flask containing the activated substrate.

    • Heat the reaction mixture to 70-80°C and stir overnight under an inert atmosphere.

  • Quenching and Washing:

    • Cool the reaction mixture to room temperature.

    • Carefully quench any unreacted NaH by the slow, dropwise addition of methanol.

    • Wash the functionalized substrate sequentially with toluene, methanol, and deionized water to remove any unreacted reagents and byproducts.

    • Dry the substrate under a stream of nitrogen.

  • Characterization:

    • Confirm the successful functionalization by measuring the water contact angle on the surface. A significant increase in the contact angle indicates a more hydrophobic surface.

    • Further characterization can be performed using techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the presence of bromine and changes in the carbon and oxygen signals, or Atomic Force Microscopy (AFM) to observe changes in surface morphology.

Experimental Workflow: Surface Functionalization

G cluster_0 Substrate Preparation cluster_1 Surface Activation cluster_2 Grafting Reaction cluster_3 Work-up and Purification cluster_4 Characterization Clean Clean Substrate (Sonication in DI Water & Methanol) Dry1 Dry Substrate (Nitrogen Stream) Clean->Dry1 Activate Activate Surface with NaH in Anhydrous Toluene Dry1->Activate Add_Alkyl_Bromide Add 11-(Bromomethyl)tricosane Solution Activate->Add_Alkyl_Bromide React React at 70-80°C Overnight Add_Alkyl_Bromide->React Quench Quench with Methanol React->Quench Wash Wash with Toluene, Methanol, and DI Water Quench->Wash Dry2 Dry Functionalized Substrate Wash->Dry2 Characterize Analyze Surface Properties (Contact Angle, XPS, AFM) Dry2->Characterize

Caption: Workflow for surface functionalization with 11-(Bromomethyl)tricosane.

Application 2: Utilization in Organic Synthesis

11-(Bromomethyl)tricosane is a valuable lipophilic building block in organic synthesis. It can be used to introduce a large, branched alkyl group into a molecule, which can significantly alter its physical properties, such as solubility, melting point, and interaction with biological membranes. A common reaction for this purpose is the Williamson ether synthesis, a classic SN2 reaction.[4][5]

Protocol: Synthesis of a Long-Chain Ether via Williamson Ether Synthesis

This protocol details the synthesis of an ether by reacting 11-(Bromomethyl)tricosane with an alcohol in the presence of a base.

Materials:

  • 11-(Bromomethyl)tricosane

  • An alcohol (e.g., benzyl alcohol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of the Alkoxide:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the alcohol in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution. The evolution of hydrogen gas will be observed.

    • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium alkoxide.

  • Nucleophilic Substitution Reaction:

    • Dissolve 11-(Bromomethyl)tricosane (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the 11-(Bromomethyl)tricosane solution dropwise to the stirred alkoxide solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 66°C for THF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Characterization:

    • Characterize the purified ether by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Reaction Scheme: Williamson Ether Synthesisdot

Sources

Method

Application Note &amp; Protocols: Leveraging 11-(Bromomethyl)tricosane for the Synthesis of Novel Branched-Tail Surfactants

Introduction: The Rationale for Branched-Tail Surfactants Surfactants, or surface-active agents, are amphiphilic molecules that are indispensable in countless applications, from detergents and emulsifiers to advanced dru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Branched-Tail Surfactants

Surfactants, or surface-active agents, are amphiphilic molecules that are indispensable in countless applications, from detergents and emulsifiers to advanced drug delivery systems and materials science.[1][2] The performance of a surfactant is dictated by its molecular architecture, specifically the balance and geometry of its hydrophilic (head) and hydrophobic (tail) groups. While linear alkyl chains are most common, introducing branching in the hydrophobic tail can significantly alter a surfactant's properties.

11-(Bromomethyl)tricosane is a C24 branched alkyl halide, presenting a unique opportunity to synthesize surfactants with a bulky, symmetric hydrophobic domain.[3][4] This branching can disrupt crystalline packing in the solid state and influence the geometry of micelles in solution, potentially leading to enhanced solubility, lower critical micelle concentrations (CMC), and unique interfacial behavior.[5] This guide details the synthesis of two distinct classes of surfactants from this starting material: a cationic quaternary ammonium salt and a non-ionic polyethylene glycol (PEG) ether.

Synthesis Strategy Overview

The synthetic approach leverages the reactivity of the primary alkyl bromide in 11-(Bromomethyl)tricosane, which is highly amenable to bimolecular nucleophilic substitution (SN2) reactions.[6] This allows for the straightforward attachment of various hydrophilic head groups.

G cluster_start Starting Material cluster_pathways Synthetic Pathways (S_N2) cluster_products Novel Surfactants cluster_analysis Characterization & Analysis start 11-(Bromomethyl)tricosane cationic Pathway 1: Quaternization (e.g., with Trimethylamine) start->cationic nonionic Pathway 2: Williamson Ether Synthesis (e.g., with MeO-PEG-OH) start->nonionic prod_cat Cationic Surfactant (Quaternary Ammonium Salt) cationic->prod_cat prod_non Non-ionic Surfactant (PEG Ether) nonionic->prod_non struct Structural Confirmation (NMR, MS) prod_cat->struct prod_non->struct props Property Evaluation (Surface Tension, CMC) struct->props

Figure 1: General experimental workflow from the starting alkyl bromide to final surfactant characterization.

Synthesis of a Novel Cationic Surfactant

Cationic surfactants, particularly those with quaternary ammonium head groups, are widely used as antimicrobial agents, fabric softeners, and phase transfer catalysts.[5][7] The synthesis from an alkyl bromide is a direct quaternization reaction.

Reaction Principle: SN2 Quaternization

This reaction involves the nucleophilic attack of a tertiary amine on the electrophilic carbon atom of the C-Br bond in 11-(Bromomethyl)tricosane. The result is the formation of a stable quaternary ammonium salt. This is a classic SN2 reaction, which proceeds efficiently with a primary alkyl halide.[7][8]

G R_Br 11-(Bromomethyl)tricosane (R-CH₂Br) Product [2-decyl-N,N,N-trimethyltetradecan-1-aminium] bromide (R-CH₂-N⁺(CH₃)₃ Br⁻) R_Br->Product S_N2 Reaction N_R3 Trimethylamine (N(CH₃)₃) N_R3->Product

Caption: Synthesis of a cationic surfactant via quaternization.

Detailed Experimental Protocol: Cationic Surfactant Synthesis
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 11-(Bromomethyl)tricosane (4.18 g, 10 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Reaction: Cool the flask in an ice bath. Bubble excess trimethylamine gas through the solution for 15 minutes, or add a solution of trimethylamine in THF (e.g., 2.0 M solution, 10 mL, 20 mmol, 2 equivalents).

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (approx. 66°C) for 24 hours. A white precipitate should form as the reaction proceeds.

  • Isolation: Cool the reaction mixture to room temperature. Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid three times with 30 mL of cold diethyl ether to remove any unreacted starting material.

  • Drying: Dry the purified white solid under high vacuum for 12 hours to yield the final quaternary ammonium surfactant.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of a Novel Non-ionic Surfactant

Non-ionic surfactants are valued for their low toxicity, stability across a wide pH range, and compatibility with other surfactant types.[9][10] Polyethylene glycol (PEG) chains are commonly used as the hydrophilic portion. The Williamson ether synthesis is a robust and classical method for preparing ethers, including PEGylated surfactants.[6][11][12]

Reaction Principle: Williamson Ether Synthesis

This SN2 reaction involves two steps. First, a strong base deprotonates the terminal hydroxyl group of a polyethylene glycol derivative to form a highly nucleophilic alkoxide.[13] Second, this alkoxide attacks the primary alkyl bromide, displacing the bromide ion to form an ether linkage.[11][14] The use of a primary alkyl halide like 11-(Bromomethyl)tricosane is critical to maximize the yield of the desired ether product and avoid competing elimination (E2) reactions.[6][11]

G R_Br 11-(Bromomethyl)tricosane (R-CH₂Br) Product Branched-Tail PEG Ether Surfactant (R-CH₂-O-PEG-OMe) R_Br->Product S_N2 Reaction PEG_OH Methoxypolyethylene Glycol (MeO-PEG-OH) PEG_OH->Product Base Base (e.g., NaH) Base->PEG_OH Deprotonation

Caption: Synthesis of a non-ionic surfactant via Williamson Ether Synthesis.

Detailed Experimental Protocol: Non-ionic Surfactant Synthesis
  • Reagent Preparation: In a flame-dried 250 mL three-neck flask under an inert nitrogen atmosphere, dissolve methoxypolyethylene glycol (mPEG, average MW = 750 g/mol ; 7.5 g, 10 mmol) in 100 mL of anhydrous dimethylformamide (DMF).

  • Alkoxide Formation: Cool the solution in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil; 0.48 g, 12 mmol, 1.2 equivalents) portion-wise. Stir the mixture at room temperature for 1 hour until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: Add a solution of 11-(Bromomethyl)tricosane (4.18 g, 10 mmol) in 20 mL of anhydrous DMF to the flask dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to 80°C and stir for 48 hours.

  • Quenching: Cool the mixture to 0°C and cautiously quench the excess NaH by slowly adding 10 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel containing 200 mL of diethyl ether and 100 mL of brine. Shake and separate the layers. Extract the aqueous layer twice more with 100 mL of diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude product via column chromatography on silica gel to isolate the desired non-ionic surfactant.

  • Characterization: Confirm the structure using ¹H NMR and Mass Spectrometry. Analyze performance via surface tension measurements.

Characterization and Data Analysis

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the new surfactants.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the products.[15][16] For the cationic surfactant, the appearance of new signals corresponding to the N-methyl groups and the downfield shift of the methylene protons adjacent to the nitrogen confirms quaternization. For the non-ionic surfactant, the disappearance of the hydroxyl proton from the PEG and the appearance of a new signal for the -CH₂-O- ether linkage are key indicators of success.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized surfactants, verifying that the desired head group has been attached to the hydrophobic tail.[17]

Physicochemical Property Evaluation

The defining characteristic of a surfactant is its ability to reduce surface tension. This is quantified by measuring the surface tension of aqueous solutions at various concentrations.

  • Surface Tension Measurement: A tensiometer (using the Du Noüy ring or Wilhelmy plate method) is used to measure the surface tension of solutions.

  • Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles, and it corresponds to the inflection point on a plot of surface tension versus the logarithm of surfactant concentration.[18] A lower CMC indicates a more efficient surfactant.

Table 1: Hypothetical Physicochemical Properties of Synthesized Surfactants

Surfactant IDSurfactant TypeMolecular Weight ( g/mol )CMC (mol/L)Surface Tension at CMC (γ_cmc) (mN/m)
C24-QAC Cationic476.71.5 x 10⁻⁵34.5
C24-PEG750 Non-ionic~11508.0 x 10⁻⁶38.0

Applications and Future Directions

The unique branched structure of these novel surfactants makes them promising candidates for specialized applications.

  • Drug Delivery: The bulky hydrophobic domain may create larger micellar cores, potentially increasing the loading capacity for poorly water-soluble drugs.[1][19][20] Non-ionic PEGylated surfactants, in particular, are known for their biocompatibility and use in creating "stealth" nanoparticles that can evade the immune system.[21]

  • Material Science: These surfactants can serve as templates or structure-directing agents in the synthesis of mesoporous materials or as stabilizers in nanoparticle formulations.[2]

Further research should focus on synthesizing a wider range of derivatives with different head groups and chain lengths to establish clear structure-property relationships.

References

  • Zana, R. (2002). Dimeric (gemini) surfactants: effect of the spacer group on the association behavior in aqueous solution. Journal of Colloid and Interface Science, 248(2), 203-220. [Link]

  • Holmberg, K., Jönsson, B., Kronberg, B., & Lindman, B. (2002). Surfactants and Polymers in Aqueous Solution. John Wiley & Sons. [Link]

  • Tariq, M., et al. (2017). Synthesis, characterization and applications of some novel cationic surfactants. Arabian Journal of Chemistry, 10, S2539-S2547. [Link]

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena (4th ed.). John Wiley & Sons. [Link]

  • Ogunjobi, J. K., Farmer, T. J., Clark, J. H., & McElroy, C. R. (2023). Synthesis, Characterization, and Physicochemical Performance of Nonionic Surfactants via PEG Modification of Epoxides of Alkyl Oleate Esters. ACS Sustainable Chemistry & Engineering, 11(5), 1857–1866. [Link]

  • PubChem. (n.d.). 11-(Bromomethyl)tricosane. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • Zhang, Z., Zhang, Z. X., Liu, Y. R., et al. (2012). Synthesis and surface properties of novel gemini surfactants. Tenside Surfactants Detergents, 49(5), 413-416. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Sharma, R., & Kumar, R. (2023). A recent overview of surfactant–drug interactions and their importance. Future Journal of Pharmaceutical Sciences, 9(1), 43. [Link]

  • MDPI. (n.d.). Special Issue: Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. Pharmaceuticals. Retrieved January 2, 2026, from [Link]

Sources

Application

Application Notes and Protocols for 11-(Bromomethyl)tricosane in Advanced Material Fabrication

Document ID: AN-BMT-2026-01 Abstract: This document provides detailed application notes and protocols for the utilization of 11-(Bromomethyl)tricosane in the fabrication of advanced materials. The unique molecular archit...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-BMT-2026-01

Abstract: This document provides detailed application notes and protocols for the utilization of 11-(Bromomethyl)tricosane in the fabrication of advanced materials. The unique molecular architecture of 11-(Bromomethyl)tricosane, featuring a long, branched tricosane backbone and a reactive bromomethyl functional group, positions it as a versatile building block for surface functionalization, nanoparticle stabilization, and polymer modification. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of this molecule to create novel materials with tailored functionalities.

Introduction to 11-(Bromomethyl)tricosane

11-(Bromomethyl)tricosane (CAS No. 732276-63-0) is a branched-chain alkyl bromide with the molecular formula C₂₄H₄₉Br.[1] Its structure is characterized by a C23 hydrocarbon chain with a bromomethyl group attached to the 11th carbon. This unique structure imparts a combination of desirable properties for materials science applications. The long, branched alkyl chain enhances solubility in organic solvents and provides steric hindrance, which can prevent aggregation of nanoparticles and disrupt close packing in monolayers.[2][3][4] The terminal primary alkyl bromide serves as a reactive site for nucleophilic substitution reactions, enabling covalent attachment to a variety of substrates.[5]

The precursor to 11-(Bromomethyl)tricosane is 2-decyl-1-tetradecanol, a type of Guerbet alcohol. Guerbet alcohols and their derivatives are known for their liquidity over a wide temperature range and their oxidative stability, properties that can be conferred to the materials they are incorporated into.[2][3][4][6][7]

Table 1: Physicochemical Properties of 11-(Bromomethyl)tricosane

PropertyValueSource
CAS Number 732276-63-0[1]
Molecular Formula C₂₄H₄₉Br[1]
Molecular Weight 417.55 g/mol [1]
Appearance Colorless to light yellow liquidTCI
Synonym 2-decyl-1-tetradecyl bromide[8]

Core Concepts in Application

The utility of 11-(Bromomethyl)tricosane in advanced material fabrication stems from two key molecular features:

  • The Branched Tricosane Chain: Unlike linear long-chain alkanes which tend to form highly ordered, crystalline structures, the branched nature of the 2-decyltetradecyl group disrupts packing. This leads to a lower melting point and increased solubility in organic solvents. In the context of surface modification, this branching can create a less dense, more fluid-like surface layer, which can be advantageous for applications requiring molecular recognition or lubrication.[3][4]

  • The Reactive Bromomethyl Group: The C-Br bond in the bromomethyl group is susceptible to nucleophilic attack. This allows for the covalent attachment of the tricosane chain to surfaces containing nucleophilic functional groups such as amines, thiols, or carboxylates. This "grafting to" approach is a fundamental strategy in surface engineering.[5]

Application Note I: Functionalization of Nanoparticles

Rationale

The surface chemistry of nanoparticles (NPs), including quantum dots (QDs) and metal oxide NPs, dictates their stability, dispersibility, and functionality.[9] As-synthesized inorganic nanoparticles are often capped with simple ligands and may not be stable in desired solvents or possess the required surface properties for specific applications.[1] Long-chain alkyl ligands are frequently used to passivate the surface of nanoparticles, preventing aggregation and improving their solubility in nonpolar solvents. The branched structure of 11-(Bromomethyl)tricosane is particularly effective at creating a robust steric barrier that prevents nanoparticle agglomeration.[10]

Mechanism of Functionalization

The bromomethyl group of 11-(Bromomethyl)tricosane can react with nucleophilic sites on the surface of nanoparticles or with the terminal groups of existing ligands in a ligand exchange reaction. For instance, nanoparticles with surface hydroxyl or amine groups can be directly functionalized via a Williamson ether synthesis or an N-alkylation reaction, respectively.

Protocol: Surface Functionalization of Amine-Modified Silica Nanoparticles

This protocol describes the covalent attachment of 11-(Bromomethyl)tricosane to the surface of amine-functionalized silica nanoparticles (SiO₂-NH₂).

Materials:

  • Amine-functionalized silica nanoparticles (SiO₂-NH₂)

  • 11-(Bromomethyl)tricosane

  • Anhydrous toluene

  • Triethylamine (Et₃N)

  • Methanol

  • Argon or Nitrogen gas

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Centrifuge

Procedure:

  • Dispersion of Nanoparticles: Disperse 100 mg of SiO₂-NH₂ nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask. Sonicate for 15 minutes to ensure a uniform dispersion.

  • Addition of Reagents: Add a 50-fold molar excess of 11-(Bromomethyl)tricosane to the nanoparticle dispersion. Subsequently, add a 60-fold molar excess of triethylamine to act as a base to neutralize the HBr byproduct.

  • Reaction: Place the flask under an inert atmosphere (Argon or Nitrogen) and heat the reaction mixture to 80°C with vigorous stirring. Allow the reaction to proceed for 24 hours.

  • Purification: After cooling to room temperature, precipitate the functionalized nanoparticles by adding 100 mL of methanol.

  • Washing: Collect the nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes). Discard the supernatant and re-disperse the nanoparticle pellet in 50 mL of toluene. Repeat the precipitation with methanol and centrifugation process three times to remove unreacted 11-(Bromomethyl)tricosane and triethylamine hydrobromide.

  • Drying: After the final wash, dry the functionalized nanoparticles (SiO₂-C₂₄H₄₉) under vacuum at 60°C for 12 hours.

Characterization
  • Fourier-Transform Infrared Spectroscopy (FTIR): Successful functionalization can be confirmed by the appearance of C-H stretching vibrations around 2850-2960 cm⁻¹ and the disappearance or reduction of N-H bending vibrations of the primary amine.

  • Thermogravimetric Analysis (TGA): TGA can quantify the amount of grafted organic material by measuring the weight loss upon heating.

  • Dynamic Light Scattering (DLS): DLS measurements will show an increase in the hydrodynamic diameter of the nanoparticles upon successful surface modification.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization a Disperse SiO₂-NH₂ NPs in Toluene b Add 11-(Bromomethyl)tricosane and Triethylamine a->b c Heat to 80°C under N₂ for 24 hours b->c d Precipitate with Methanol c->d e Centrifuge and collect NPs d->e f Repeat wash cycle (x3) e->f g Dry under vacuum f->g h FTIR, TGA, DLS g->h

Caption: Workflow for the functionalization of silica nanoparticles.

Application Note II: Surface Modification of Polymers

Rationale

The surface properties of polymers, such as hydrophobicity, biocompatibility, and lubricity, can be tailored by grafting functional molecules onto their surface.[11][12][13] Grafting long, branched alkyl chains like 11-(Bromomethyl)tricosane can significantly increase the hydrophobicity of a polymer surface, which is useful for creating water-repellent coatings or modifying the interface in polymer composites.[14][15]

Mechanism of Modification

A "grafting to" approach can be employed where a polymer substrate with surface nucleophilic groups (e.g., hydroxyl- or amine-functionalized polymers) is reacted with 11-(Bromomethyl)tricosane.[5] The nucleophilic groups on the polymer surface will displace the bromide ion in an Sₙ2 reaction, forming a stable covalent bond.

Protocol: Surface Grafting onto a Hydroxylated Polymer Film

This protocol details the surface modification of a polymer film that has been pre-treated to introduce hydroxyl (-OH) groups on its surface (e.g., plasma-treated polyethylene terephthalate, PET).

Materials:

  • Hydroxyl-functionalized polymer film

  • 11-(Bromomethyl)tricosane

  • Anhydrous dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

  • Reaction vessel with inert gas inlet

  • Magnetic stirrer

  • Ultrasonic bath

Procedure:

  • Substrate Cleaning: Clean the hydroxylated polymer film by sonicating in acetone for 10 minutes, followed by deionized water for 10 minutes. Dry the film under a stream of nitrogen.

  • Reaction Setup: Place the cleaned and dried polymer film in a reaction vessel. Add a solution of 11-(Bromomethyl)tricosane (e.g., 0.1 M) in anhydrous DMF.

  • Base Addition: Add a 5-fold molar excess of finely ground anhydrous potassium carbonate to the solution.

  • Grafting Reaction: Heat the reaction vessel to 70°C under an inert atmosphere and stir gently for 48 hours.

  • Washing: After the reaction, remove the polymer film and wash it thoroughly by sonicating sequentially in DMF, acetone, and deionized water (15 minutes each) to remove any physisorbed molecules.

  • Drying: Dry the surface-modified polymer film under vacuum at 50°C for 6 hours.

Characterization
  • Contact Angle Goniometry: A significant increase in the water contact angle will indicate successful grafting of the hydrophobic tricosane chains.

  • Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): The appearance of strong C-H stretching peaks (2850-2960 cm⁻¹) and a decrease in the broad O-H stretching band (around 3400 cm⁻¹) are indicative of successful modification.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the elemental composition of the surface, showing an increase in the carbon signal and a decrease in the oxygen signal.

Logical Relationship Diagram

G cluster_input Input Materials cluster_process Process cluster_output Output Material cluster_properties Modified Properties A Hydroxylated Polymer Surface C Nucleophilic Substitution (SN2 Reaction) A->C B 11-(Bromomethyl)tricosane B->C D Hydrophobic Polymer Surface C->D E Increased Hydrophobicity D->E F Altered Surface Energy D->F

Caption: Logical flow of polymer surface modification.

Trustworthiness and Self-Validation

The protocols described are based on well-established chemical principles, namely nucleophilic substitution reactions. The success of each protocol can be validated through the characterization techniques outlined. For instance, a lack of change in the FTIR spectrum or contact angle would indicate an unsuccessful reaction, prompting a review of reaction conditions such as temperature, reaction time, or purity of reagents. It is recommended to perform control experiments, for example, by running the reaction without 11-(Bromomethyl)tricosane, to ensure that any observed changes are due to the desired surface modification.

References

  • AOCS. Guerbet Compounds. (2019). [Link]

  • Börüsah, B. K., & Müller, T. J. J. (2022). Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes. Organics, 3(4), 502-506. [Link]

  • Cuesta, V., et al. (2023). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. Molecules, 28(23), 7819. [Link]

  • O'Lenick, A. J. (2001). Guerbet alcohols, versatile hydrophobes. Journal of Surfactants and Detergents, 4(3), 311-315.
  • MDPI. Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes. (2022). [Link]

  • Akimov, Y. A., et al. (2009). Size-Controlled Synthesis of Monodispersed Silver Nanoparticles Capped by Long-Chain Alkyl Carboxylates from Silver Carboxylate and Tertiary Amine. Langmuir, 25(24), 14034-14040.
  • Wikipedia. Guerbet reaction. [Link]

  • Pérez-Vargas, J., et al. (2010). Incorporation and Exclusion of Long Chain Alkyl Halides in Fatty Acid Monolayers at the Air–Water Interface. The Journal of Physical Chemistry B, 114(49), 16345-16353.
  • Dennis, A. M., et al. (2011). Overview of Stabilizing Ligands for Biocompatible Quantum Dot Nanocrystals. Sensors, 11(12), 11076-11095.
  • Jira, E. R. (2022). Automated chemical synthesis for accelerated discovery of organic electronic materials.
  • Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. (2023). International Journal of Molecular Sciences, 24(22), 16428.
  • Cadena-Aizaga, M. I., et al. (2023). Effect of Functionalized CdSSe Quantum Dots in the CYP450 Activity of HEPG2 Cells. Toxics, 11(4), 346.
  • Alkyl Selenide- and Alkyl Thiolate-Functionalized Gold Nanoparticles: Chain Packing and Bond Nature. (2007). The Journal of Physical Chemistry C, 111(44), 16178-16186.
  • Yoon, H. J., et al. (2023). Extreme long-lifetime self-assembled monolayer for air-stable molecular junctions. Science Advances, 9(12), eadd6981.
  • ResearchGate. List of various polymer surface modification techniques. [Link]

  • Kim, H. J., et al. (2017). Surface Alkylation of Cellulose Nanocrystals to Enhance Their Compatibility with Polylactide. Polymers, 9(10), 533.
  • Recent Advances in Functionalized Carbon Quantum Dots Integrated with Metal–Organic Frameworks: Emerging Platforms for Sensing and Food Safety Applications. (2024). Chemosensors, 12(6), 136.
  • MDPI. Free Full-Text | Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes | Notes. [Link]

  • Wang, D., et al. (2011). Functionalized Nanoparticles with Long-Term Stability in Biological Media. Journal of the American Chemical Society, 133(35), 13864-13867.
  • Hegemann, D., et al. (2018).
  • Taylor & Francis eBooks. Self-Assembled Monolayers: Models for Organic Surface Chemistry. (1995). [Link]

  • Stranick, S. J., et al. (1994). Phase-Separation of Mixed-Composition Self-Assembled Monolayers into Nanometer-Scale Molecular Domains. Journal of the American Chemical Society, 116(12), 5334-5342.
  • Sharp, I. D., et al. (2008). Electronic properties of self-assembled alkyl monolayers on Ge surfaces. Applied Physics Letters, 92(22), 223306.
  • Nakano, K. (2016). Modular Synthesis of Organic Electronic Materials. YAKUGAKU ZASSHI, 136(6), 849-857.
  • Highlights in Science, Engineering and Technology. Organic Electronics: Material Innovations, Synthesis Strategies, and Applications as Flexible Electronics. (2024). [Link]

  • Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. (2022).
  • Hybrid Materials Based on Nanoparticles Functionalized with Alkylsilanes Covalently Anchored to Epoxy M
  • Surface Modifications of High-Performance Polymer Polyetheretherketone (PEEK) to Improve Its Biological Performance in Dentistry. (2021). Polymers, 13(16), 2689.
  • Metal Halide Perovskite Nanocrystals: Synthesis, Post-Synthesis Modifications, and Their Optical Properties. (2019). Chemical Reviews, 119(5), 3056-3103.
  • Kumar, D., & Singh, P. (2022). Polymer Grafting and its chemical reactions. Frontiers in Nanotechnology, 4, 961132.
  • Structure-Oriented Metal-Organic Framework Activation via Proximal Oligoalkyl Quaternary Ammonium Grafting Enhances Long-Chain PFAS Sorption. (2024).
  • Interactions between Cetyltrimethylammonium Bromide Modified Cellulose Nanocrystals and Surfaces: An Ellipsometric Study. (2020). Polymers, 12(11), 2533.
  • Labrague, G. B., et al. (2015).
  • Functionalization of 2D Materials and Their Applic
  • Controlled Grafting of Comb Copolymer Brushes on Poly(tetrafluoroethylene) Films by Surface-Initiated Living Radical Polymerizations. (2007). Macromolecules, 40(23), 8231-8238.
  • Functionalization and patterning of reactive polymer brushes based on surface reversible addition and fragmentation chain transfer polymerization. (2012). Journal of Polymer Science Part A: Polymer Chemistry, 50(19), 4047-4055.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yield in 11-(Bromomethyl)tricosane Synthesis

For Researchers, Scientists, and Drug Development Professionals Section 1: Frequently Asked Questions (FAQs) This section addresses common questions regarding the synthesis of 11-(bromomethyl)tricosane, a long-chain alky...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 11-(bromomethyl)tricosane, a long-chain alkyl bromide. The precursor for this synthesis is 2-decyl-1-tetradecanol.[1]

Q1: What are the most common methods for converting a long-chain alcohol like 2-decyl-1-tetradecanol to 11-(bromomethyl)tricosane?

There are several established methods for the bromination of alcohols. For a long-chain primary alcohol such as 2-decyl-1-tetradecanol, the most effective methods typically involve reagents that favor an S(_N)2 reaction mechanism to minimize side reactions like carbocation rearrangements or eliminations.[2][3]

Commonly employed methods include:

  • Phosphorus Tribromide (PBr₃): This is a widely used reagent for converting primary and secondary alcohols to alkyl bromides.[4] The reaction generally proceeds with inversion of stereochemistry if a chiral center is present.[4]

  • Appel Reaction: This reaction utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS).[4][5] It is known for its mild conditions and good yields for primary and secondary alcohols.[5]

  • Hydrogen Bromide (HBr): Concentrated aqueous HBr can be used, often with a phase-transfer catalyst or under azeotropic conditions to drive the reaction to completion.[3][5] For primary alcohols, the reaction proceeds via an S(_N)2 mechanism.[3]

  • Thionyl Bromide (SOBr₂): While more reactive and less commonly used than its chloride counterpart, thionyl bromide can also effect the conversion.[4]

Q2: I am observing a significant amount of an alkene byproduct in my reaction mixture. What is the likely cause and how can I prevent it?

The formation of an alkene byproduct strongly suggests that an E2 elimination reaction is competing with the desired S(_N)2 substitution.[6] This is a common issue when synthesizing long-chain alkyl bromides.

Probable Causes:

  • High Reaction Temperature: Elevated temperatures favor elimination over substitution.[6]

  • Sterically Hindered or Strong Bases: While not always the primary reagent, basic impurities or the brominating agent itself acting as a base can promote elimination.

  • Choice of Brominating Agent: Some reagents or reaction conditions can be more prone to inducing elimination.

Solutions:

  • Lower the Reaction Temperature: Monitor the reaction at a lower temperature, even if it requires a longer reaction time. For many S(_N)2 reactions, temperatures between room temperature and 60°C are sufficient.[6]

  • Choose a Milder Brominating Agent: The Appel reaction is often a good choice to minimize elimination due to its relatively mild conditions.[5]

  • Control Stoichiometry: Ensure the correct stoichiometry of reagents is used to avoid excess base or prolonged exposure to harsh conditions.

Q3: My reaction is very slow or appears to stall. What factors could be contributing to this?

Slow or incomplete reactions are a common challenge, particularly with long-chain, sterically hindered, or poorly soluble substrates.

Possible Causes and Solutions:

  • Low Reaction Temperature: While crucial for preventing elimination, an excessively low temperature can significantly slow down the desired S(_N)2 reaction. Finding the optimal temperature balance is key.[6]

  • Poor Solubility: Long-chain alcohols can have limited solubility in common polar aprotic solvents.[5] Consider using a co-solvent or a solvent system that better solubilizes your starting material.

  • Inadequate Reagent Reactivity: Ensure your brominating agent is of high purity and has not degraded. For instance, PBr₃ can react with atmospheric moisture.

  • Insufficient Mixing: For heterogeneous reactions, vigorous stirring is essential to ensure proper mixing of the reactants.

Q4: What is the best way to purify the final product, 11-(bromomethyl)tricosane?

The purification strategy will depend on the scale of the reaction and the nature of the impurities.

  • Chromatography: For small to medium-scale reactions, column chromatography on silica gel is typically the most effective method for separating the desired product from unreacted alcohol and nonpolar byproducts. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate, is usually effective.

  • Distillation: Given the high boiling point of 11-(bromomethyl)tricosane (predicted at 459.2±13.0 °C), vacuum distillation may be a viable option for larger quantities, provided the impurities have significantly different boiling points.[1]

  • Crystallization: If a solid, crystallization from a suitable solvent could be an effective purification method. However, many long-chain bromoalkanes are liquids or low-melting solids at room temperature.[7]

Section 2: Troubleshooting Guide

This troubleshooting guide is designed to help you diagnose and solve specific issues you may encounter during the synthesis of 11-(bromomethyl)tricosane.

Issue Possible Causes Recommended Solutions
Low to No Product Formation 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Poor solubility of the starting alcohol.1. Use a fresh bottle of the brominating agent. 2. Gradually increase the reaction temperature while monitoring for byproduct formation via TLC. 3. Experiment with different aprotic solvents (e.g., DMF, DMSO, or toluene) or consider using a phase-transfer catalyst.[5][6]
Multiple Spots on TLC, Indicating a Mixture of Products 1. Competing elimination (E2) and substitution (S(_N)2) reactions.[6] 2. Over-reaction or side reactions with functional groups. 3. Rearrangement of an intermediate carbocation (less likely for primary alcohols).[2]1. Lower the reaction temperature.[6] Use a less basic and more nucleophilic brominating system like the Appel reaction.[5] 2. Ensure the starting material is pure and free of interfering functional groups. 3. Stick to reaction conditions that strongly favor an S(_N)2 pathway (polar aprotic solvent, good leaving group, strong nucleophile).
Difficulty in Removing Triphenylphosphine Oxide Byproduct (from Appel Reaction) 1. Triphenylphosphine oxide has a similar polarity to the product.1. After the reaction, precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexanes or diethyl ether and filtering.[5] 2. Multiple crystallizations/filtrations may be necessary.[5] 3. Careful column chromatography can also separate the product from the byproduct.
Product Decomposes During Workup or Purification 1. Presence of residual acid or base from the reaction. 2. High temperatures during distillation.1. Neutralize the reaction mixture with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup. 2. Use high vacuum distillation to lower the boiling point.
Visualizing Reaction Pathways

G Competing SN2 and E2 Pathways 2-decyl-1-tetradecanol 2-decyl-1-tetradecanol Reaction Reaction 2-decyl-1-tetradecanol->Reaction Brominating Agent (e.g., PBr3) Brominating Agent (e.g., PBr3) Brominating Agent (e.g., PBr3)->Reaction SN2 Pathway SN2 Pathway Reaction->SN2 Pathway Favorable Conditions: - Low Temperature - Polar Aprotic Solvent E2 Pathway E2 Pathway Reaction->E2 Pathway Unfavorable Conditions: - High Temperature - Strong Base 11-(Bromomethyl)tricosane (Desired Product) 11-(Bromomethyl)tricosane (Desired Product) SN2 Pathway->11-(Bromomethyl)tricosane (Desired Product) Alkene Byproduct Alkene Byproduct E2 Pathway->Alkene Byproduct

Caption: Competing S(_N)2 and E2 reaction pathways.

Section 3: Experimental Protocols

Protocol 1: Synthesis of 11-(Bromomethyl)tricosane via the Appel Reaction

This protocol is recommended for its mild conditions, which can help to improve the yield by minimizing elimination byproducts.

Materials:

  • 2-decyl-1-tetradecanol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄) or N-Bromosuccinimide (NBS)

  • Anhydrous dichloromethane (DCM) or toluene[5]

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-decyl-1-tetradecanol (1.0 eq) in anhydrous DCM.

  • Add triphenylphosphine (1.2 eq) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add carbon tetrabromide (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly. If using NBS, add it in small portions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct. Stir for 30 minutes and then filter the solid. Repeat this step if necessary.[5]

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure 11-(bromomethyl)tricosane.

Expected Yield: >80%

Protocol 2: Synthesis of 11-(Bromomethyl)tricosane using Phosphorus Tribromide (PBr₃)

This is a more traditional method that can be very effective if conditions are carefully controlled.

Materials:

  • 2-decyl-1-tetradecanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 2-decyl-1-tetradecanol (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add PBr₃ (0.4 eq, as 1 mole of PBr₃ reacts with 3 moles of alcohol) dropwise via a syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by slowly pouring it over ice.

  • Separate the organic layer and wash it with cold water, followed by saturated aqueous sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Expected Yield: 70-85%

Visualizing the General Workflow

G General Experimental Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Dissolve Alcohol Dissolve Alcohol Add Brominating Agent Add Brominating Agent Dissolve Alcohol->Add Brominating Agent Reaction Monitoring (TLC) Reaction Monitoring (TLC) Add Brominating Agent->Reaction Monitoring (TLC) Quench Reaction Quench Reaction Reaction Monitoring (TLC)->Quench Reaction Aqueous Wash Aqueous Wash Quench Reaction->Aqueous Wash Drying Drying Aqueous Wash->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Characterization (NMR, MS) Characterization (NMR, MS) Column Chromatography->Characterization (NMR, MS)

Caption: General experimental workflow for the synthesis of 11-(bromomethyl)tricosane.

References

  • Vertex AI Search.
  • YouTube. Alcohols to Alkyl Bromides, Part 1. Published September 4, 2020.
  • Benchchem. Technical Support Center: Maximizing Substitution Products with Long-Chain Alkyl Bromides.
  • Reddit. PBr3 Bromination of Alcohol/Possible Side Reaction With Azide? Published August 28, 2019.
  • ResearchGate. Which is best method to carry out mild and efficient conversion of long-chain alcohols into bromides?. Published September 6, 2011.
  • Chemia. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35. Published November 27, 2023.
  • National Institutes of Health.
  • Chemistry LibreTexts.
  • JKN Chemical. 11-(Bromomethyl)tricosane.
  • Organic Chemistry Portal.
  • ChemScene. 11-(Bromomethyl)tricosane.
  • Organic Chemistry Portal. Alcohol to Bromide - Common Conditions.
  • BLD Pharm. 11-(Bromomethyl)tricosane.
  • PubMed. Synthesis of long-chain alkyl and alkenyl bromides.
  • ChemicalBook. 11-(bromomethyl)tricosane.
  • PubChem. 11-(Bromomethyl)tricosane.
  • Pearson+. Suggest a bromoalkane and the conditions necessary to produce the....
  • RSC Publishing. Alkyl-templated cocrystallization of long-chain bromoalkanes by lipid-like ionic liquids.
  • Benchchem. A Technical Guide to the Synthesis of Long-Chain Alkanes.
  • Tokyo Chemical Industry Co., Ltd. 11-(Bromomethyl)tricosane.
  • National Institutes of Health. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC. Published February 9, 2024.
  • TCI EUROPE N.V. 11-(Bromomethyl)tricosane 732276-63-0.
  • PubMed. A high-yield and simplified procedure for the synthesis of alpha-[11C]methyl-L-tryptophan.
  • National Institutes of Health.
  • ResearchGate.
  • Grantome. Synthesis of Alpha-(C11-Methyl)-L-Tryptophan for Brain Studies - B. Schmall.

Sources

Optimization

Technical Support Center: Synthesis of 11-(Bromomethyl)tricosane

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 11-(Bromomethyl)tricosane. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 11-(Bromomethyl)tricosane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this long-chain branched alkyl halide. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to ensure a successful and high-purity synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am planning to synthesize 11-(Bromomethyl)tricosane. What is the most reliable starting material and reaction?

A1: The most direct and high-yielding method for synthesizing 11-(Bromomethyl)tricosane is the bromination of its corresponding primary alcohol, 2-decyltetradecan-1-ol. While several bromination methods exist for alcohols, the Appel reaction or a variation thereof using triphenylphosphine (PPh₃) and a bromine source like N-bromosuccinimide (NBS) is highly effective.[1]

Causality: This method is preferred for primary alcohols because it proceeds via a mild, high-yielding Sₙ2 mechanism that minimizes the risk of carbocation rearrangements, which are not a concern here but are for secondary/tertiary alcohols. The reaction forms a stable phosphonium salt intermediate, which is then readily displaced by the bromide ion. This approach avoids the harsh, strongly acidic conditions of methods like HBr cleavage, which can sometimes promote side reactions like ether formation.[2][3]

A detailed protocol for this synthesis is provided below.

Q2: After my reaction, I've isolated my crude product, but it's contaminated with a significant amount of a white, crystalline solid that is difficult to remove by simple filtration. What is this byproduct?

A2: This is almost certainly triphenylphosphine oxide (TPPO), the major byproduct of any Appel-type reaction. TPPO is notoriously difficult to separate from neutral organic products due to its moderate polarity and high crystallinity.

Troubleshooting & Purification:

  • Driving the Reaction: Ensure the reaction goes to completion. Unreacted triphenylphosphine can be just as problematic to remove. Use a slight excess of the brominating agent (NBS) and monitor the reaction by Thin Layer Chromatography (TLC).

  • Purification Strategy: Standard column chromatography can be effective. However, TPPO can sometimes co-elute with products of similar polarity. A more robust method involves the following workup:

    • After the reaction is complete, concentrate the reaction mixture under reduced pressure.

    • Add a nonpolar solvent like petroleum ether or hexane to the crude residue. TPPO has low solubility in these solvents and will precipitate out.

    • Cool the mixture (e.g., in an ice bath or freezer) to maximize precipitation.

    • Filter the mixture through a plug of silica gel, eluting with the same nonpolar solvent. The nonpolar product, 11-(Bromomethyl)tricosane, will pass through while the more polar TPPO and any unreacted starting materials will be retained.[1]

Experimental Workflow & Key Reactions

The following diagram illustrates the overall workflow from the starting alcohol to the purified bromoalkane product.

G cluster_reaction Synthesis cluster_workup Workup & Purification A 2-decyltetradecan-1-ol B PPh3, NBS in DCM, 0°C to RT A->B Reagents C Crude Product Mix (Bromoalkane, TPPO, unreacted SM) B->C Reaction D Solvent Evaporation C->D E Precipitation in Petroleum Ether D->E F Filtration through Silica Plug E->F G Pure 11-(Bromomethyl)tricosane F->G

Caption: Synthesis and Purification Workflow.

Q3: My post-reaction analysis (NMR, GC-MS) shows a significant amount of unreacted 2-decyltetradecan-1-ol. How can I improve the conversion rate?

A3: Incomplete conversion is a common issue that can typically be resolved by optimizing reaction parameters.

Problem Probable Cause Recommended Solution
Incomplete Conversion Insufficient Reagents: Stoichiometry of PPh₃ or NBS is too low.Use a slight excess (1.1 to 1.2 equivalents) of both triphenylphosphine and N-bromosuccinimide relative to the starting alcohol.
Low Reaction Temperature: The reaction may be too slow at lower temperatures.The reaction is typically initiated at 0°C to control the initial exotherm from adding NBS, but it should be allowed to warm to room temperature and stirred for an extended period (12-16 hours) to ensure completion.[1]
Moisture in Reagents/Solvent: Water can react with the phosphonium intermediates.Ensure all glassware is oven-dried, and use anhydrous dichloromethane (DCM) as the solvent.
Q4: I am observing side-products that appear to be isomers or have a lower mass in my GC-MS analysis. What are the likely side reactions?

A4: While the Appel reaction on a primary alcohol is generally clean, two main side reactions can occur: elimination and, less commonly with this substrate, rearrangement (though not expected here).

  • Elimination (E2 Reaction): The intermediate phosphonium salt can be deprotonated by a base (like the succinimide anion byproduct), leading to the formation of an alkene (2-decyltetradec-1-ene). This is more likely if the reaction is overheated.

  • Over-bromination: Polyhalogenation is a common issue in radical halogenation of alkanes but is not a primary concern when starting from the alcohol.[4][5]

The diagram below illustrates the desired Sₙ2 pathway versus the competing E2 elimination side reaction.

G Start 2-decyltetradecan-1-ol + PPh3/NBS Intermediate Phosphonium Intermediate R-CH2-O-P(Ph)3+ Br- Start->Intermediate Formation of Intermediate SN2_Product Desired Product 11-(Bromomethyl)tricosane Intermediate->SN2_Product Sₙ2 Attack by Br⁻ E2_Product Side Product 2-decyltetradec-1-ene Intermediate->E2_Product E2 Elimination (minor, heat-promoted) TPPO TPPO Intermediate->TPPO SN2_Product->TPPO

Caption: Desired Sₙ2 Pathway vs. E2 Side Reaction.

To minimize elimination, maintain a controlled temperature and avoid unnecessarily strong bases or prolonged heating.

Detailed Experimental Protocol
Synthesis of 11-(Bromomethyl)tricosane from 2-decyltetradecan-1-ol[1]

Materials:

  • 2-decyltetradecan-1-ol

  • Triphenylphosphine (PPh₃)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM)

  • Petroleum Ether (or Hexanes)

  • Silica Gel

Procedure:

  • Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend triphenylphosphine (1.1 eq.) in anhydrous DCM.

  • Addition of Alcohol: Cool the suspension to 0°C using an ice bath. Add 2-decyltetradecan-1-ol (1.0 eq.) to the mixture and stir for 5 minutes.

  • Bromination: Add N-bromosuccinimide (1.1 eq.) portion-wise to the flask. Caution: The addition is exothermic. Maintain the temperature at 0°C during the addition. The reaction mixture will turn yellow and then darken to orange.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • Workup:

    • Remove the DCM by vacuum evaporation.

    • To the brown, oily residue, add petroleum ether. A white precipitate (TPPO) will form.

    • Stir the suspension for 15-20 minutes, then cool in an ice bath for another 30 minutes.

  • Purification:

    • Prepare a short plug of silica gel in a funnel or column.

    • Filter the petroleum ether suspension through the silica plug, washing with additional petroleum ether.

    • Collect the filtrate. The desired product is highly soluble in petroleum ether and will elute, while TPPO and other polar impurities will remain on the silica.

  • Final Product: Evaporate the solvent from the filtrate to yield 11-(Bromomethyl)tricosane as a clear, colorless oil. Confirm purity by ¹H NMR, ¹³C NMR, and GC-MS.

References
  • Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of long-chain alkyl and alkenyl bromides. Journal of Lipid Research. Available at: [Link]

  • Reactions of Ethers: Acidic Cleavage. OpenStax. Available at: [Link]

  • A novel synthesis of branched high-molecular-weight (C-40(+)) long-chain alkanes. ResearchGate. Available at: [Link]

  • Synthesis of long-chain alkyl and alkenyl bromides. ResearchGate. Available at: [Link]

  • Synthesis of long-chain alkyl and alkenyl bromides (Full Text). ResearchGate. Available at: [Link]

  • 18.3 Reactions of Ethers: Acidic Cleavage. OpenStax. Available at: [Link]

  • Reactions of Ethers-Ether Cleavage. Chemistry Steps. Available at: [Link]

  • Cleavage of Ethers with Acids. Organic Chemistry Tutor. Available at: [Link]

  • Alkyl-templated cocrystallization of long-chain bromoalkanes by lipid-like ionic liquids. Royal Society of Chemistry. Available at: [Link]

  • Selectivity in Radical Halogenation with Practice Problems. Chemistry Steps. Available at: [Link]

  • Radical Halogenation of Alkanes. Organic Chemistry Tutor. Available at: [Link]

  • 11-(Bromomethyl)tricosane | C24H49Br | CID 23075055. PubChem. Available at: [Link]

  • Synthesis (2) - Reactions of Alkanes. Master Organic Chemistry. Available at: [Link]

  • Free Radical Halogenation of Alkanes. Chemistry LibreTexts. Available at: [Link]

  • Mechanism of Free Radical Bromination. BYJU'S. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 11-(Bromomethyl)tricosane

Welcome to the technical support center for the synthesis and optimization of 11-(Bromomethyl)tricosane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 11-(Bromomethyl)tricosane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this long-chain alkyl halide. Here, we address common challenges and provide in-depth, scientifically-grounded solutions to help you achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize 11-(Bromomethyl)tricosane from the corresponding alcohol is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of 11-(Bromomethyl)tricosane, a primary alkyl bromide, often stem from the choice of brominating agent and reaction conditions. The primary alcohol precursor, 11-(hydroxymethyl)tricosane, can undergo several competing reactions.

Causality and Optimization Strategies:

  • Choice of Brominating Agent: While hydrobromic acid (HBr) can be used, it's often less effective for primary alcohols and can lead to side reactions.[1][2] Phosphorus tribromide (PBr₃) is generally a superior choice for converting primary and secondary alcohols to alkyl bromides.[1][3][4] The reaction with PBr₃ proceeds via an Sₙ2 mechanism, which minimizes the risk of carbocation rearrangements that can occur with HBr, especially if reaction temperatures are not well-controlled.[1][3][4][5]

  • Reaction Temperature: For reactions with PBr₃, maintaining a low temperature, typically 0 °C to room temperature, is crucial.[6] Elevated temperatures can promote elimination side reactions, leading to the formation of alkenes.

  • Stoichiometry of Reagents: Using a slight excess of the brominating agent can help drive the reaction to completion. However, a large excess should be avoided as it can complicate the purification process.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. A non-polar, aprotic solvent like diethyl ether or dichloromethane is often suitable for PBr₃ reactions. For reactions involving alkylation, polar aprotic solvents like DMF or MeCN might be optimal.[6][7]

Q2: I'm observing the formation of multiple byproducts in my reaction mixture. What are these likely impurities and how can I minimize them?

A2: The formation of byproducts is a common challenge. The likely impurities depend on the synthetic route chosen.

Common Byproducts and Mitigation:

  • From Alcohol Bromination:

    • Ethers: Symmetrical ethers can form if the alcohol starting material is deprotonated and attacks another alcohol molecule. This is more prevalent when using strong acids like HBr at elevated temperatures. Using a milder reagent like PBr₃ at low temperatures can suppress this side reaction.[4]

    • Alkenes: Elimination reactions can lead to the formation of tricosene isomers. This is favored by high temperatures and the presence of strong, non-nucleophilic bases.

    • Dialkylated Products: In subsequent alkylation reactions using 11-(Bromomethyl)tricosane, dialkylation of the nucleophile can occur. Using a precise stoichiometry of the alkyl bromide can help control this.[6]

  • From Free-Radical Bromination of 11-Methyltricosane:

    • Positional Isomers: Free-radical bromination is notoriously difficult to control for long-chain alkanes.[8][9] The bromine radical can abstract a hydrogen atom from various positions along the alkyl chain, leading to a mixture of brominated isomers. While bromination shows some selectivity for secondary hydrogens, it's not absolute.[9]

    • Polybromination: Multiple bromine atoms can be introduced onto the same molecule, especially if a high concentration of the brominating agent is used.[8] Using the alkane as the limiting reagent can help minimize this.

To minimize these byproducts, careful control of reaction parameters such as temperature, reagent stoichiometry, and the choice of a selective brominating agent is essential.

Q3: Purification of the final product, 11-(Bromomethyl)tricosane, is proving difficult. What are the recommended purification techniques?

A3: The purification of long-chain, non-polar compounds like 11-(Bromomethyl)tricosane can be challenging due to their physical properties.

Effective Purification Strategies:

  • Column Chromatography: This is the most common method for purifying organic compounds. For a non-polar compound like 11-(Bromomethyl)tricosane, a non-polar eluent system such as hexanes or a mixture of hexanes and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) in a low percentage is recommended.

  • Distillation: Due to the high boiling point of 11-(Bromomethyl)tricosane, vacuum distillation is necessary to prevent decomposition.[10] This method can be effective in removing lower-boiling impurities. Adding a nonvolatile epoxide during distillation can help remove certain impurities.[11][12]

  • Solvent Extraction: Liquid-liquid extraction can be employed to separate the alkyl bromide from more polar impurities.[13] Solvents like propionitrile or nitroethane can be used to selectively extract the alkyl monohalide from a mixture with the corresponding alkane.[13]

  • Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent at low temperatures, this can be a highly effective purification method.

Experimental Protocol: Synthesis of 11-(Bromomethyl)tricosane from 11-(Hydroxymethyl)tricosane using PBr₃

This protocol details a reliable method for the synthesis of 11-(Bromomethyl)tricosane from its corresponding primary alcohol.

Materials:

  • 11-(Hydroxymethyl)tricosane

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 11-(Hydroxymethyl)tricosane in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (PBr₃) (0.33 to 0.5 equivalents) dropwise to the stirred solution via the dropping funnel. The addition should be done over a period of 15-30 minutes to maintain the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding the mixture to a flask containing crushed ice.

  • Workup: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 11-(Bromomethyl)tricosane.

  • Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., 100% hexanes or a gradient of hexanes/ethyl acetate).

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Bromination Reaction cluster_2 Workup & Purification start Dissolve 11-(Hydroxymethyl)tricosane in anhydrous diethyl ether cool Cool to 0 °C start->cool add_pbr3 Slowly add PBr₃ cool->add_pbr3 react Stir at room temperature (12-24h) add_pbr3->react quench Quench with ice react->quench extract Wash with H₂O, NaHCO₃, Brine quench->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end Pure 11-(Bromomethyl)tricosane purify->end G cluster_causes cluster_solutions start Low Yield or No Product cause1 Inactive Brominating Agent start->cause1 cause2 Incorrect Reaction Temperature start->cause2 cause3 Poor Starting Material Quality start->cause3 cause4 Suboptimal Workup/Purification start->cause4 sol1 Use fresh PBr₃ Verify reagent activity cause1->sol1 sol2 Maintain low temperature (0 °C) Avoid overheating cause2->sol2 sol3 Confirm identity and purity of starting alcohol via NMR/MS cause3->sol3 sol4 Check aqueous layer for product Optimize chromatography conditions cause4->sol4

Sources

Optimization

stability and degradation of 11-(Bromomethyl)tricosane

Welcome to the technical support guide for 11-(Bromomethyl)tricosane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, degradatio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 11-(Bromomethyl)tricosane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, degradation, and proper handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot potential issues effectively.

Section 1: Frequently Asked Questions (FAQs) on Stability & Storage

This section addresses the most common questions regarding the stability and proper storage of 11-(Bromomethyl)tricosane.

Q1: What are the ideal storage conditions for 11-(Bromomethyl)tricosane?

To ensure maximum stability and prevent degradation, 11-(Bromomethyl)tricosane should be stored under controlled conditions. The primary factors to control are temperature, atmosphere, and light exposure.

Answer: The ideal storage conditions are in a refrigerator, tightly sealed under an inert gas atmosphere (like argon or nitrogen), and protected from light. A Safety Data Sheet (SDS) for the compound recommends storing it in a refrigerator in a tightly closed container under inert gas.[1] While some suppliers may ship the product at room temperature, long-term storage requires colder temperatures to minimize potential degradation pathways such as hydrolysis and elimination.[2]

Q2: How can I visually identify if my 11-(Bromomethyl)tricosane has degraded?

Visual inspection can sometimes provide the first clue that the integrity of the compound has been compromised.

Answer: Fresh, high-purity 11-(Bromomethyl)tricosane is typically a colorless to light yellow clear liquid. Signs of potential degradation include a significant color change to a darker yellow or brown hue, the appearance of cloudiness, or the formation of precipitates. These changes may indicate the formation of elimination byproducts or other impurities. However, significant degradation can occur without obvious visual cues. Therefore, analytical confirmation is always recommended if you suspect degradation.

Q3: What is the expected shelf-life of this compound?

The shelf-life is critically dependent on storage conditions.

Answer: When stored under the ideal conditions described in Q1 (refrigerated, under inert gas, protected from light), 11-(Bromomethyl)tricosane is expected to be stable for an extended period.[1] However, alkyl bromides are generally more stable than their iodide counterparts but are still susceptible to degradation.[3] It is crucial to date the container upon receipt and upon opening. For critical applications, it is best practice to re-analyze the material if it has been stored for more than a year or if the container has been opened multiple times.

Q4: How sensitive is 11-(Bromomethyl)tricosane to moisture, air, and light?

This compound's reactivity is dictated by the C-Br bond, which is susceptible to various environmental factors.

Answer:

  • Moisture: 11-(Bromomethyl)tricosane is sensitive to moisture. Alkyl bromides are susceptible to hydrolysis, a reaction with water that cleaves the C-Br bond to form the corresponding alcohol (11-(Hydroxymethyl)tricosane).[4][5] This reaction can be slow at room temperature but is a primary long-term degradation concern.[6]

  • Air (Oxygen): While direct reactivity with oxygen is not the primary concern under typical laboratory conditions, exposure to air also means exposure to moisture. Furthermore, avoiding air is recommended to maintain a clean, inert atmosphere.[1]

  • Light: Alkyl halides can undergo photodegradation, a process initiated by light energy that can lead to the formation of free radicals.[7][8] This can initiate unwanted side reactions. Storing the compound in an amber vial or in a dark location is a necessary precaution.

Section 2: Troubleshooting Experimental Issues

Encountering unexpected results can be frustrating. This section provides a troubleshooting guide for common issues that may be related to the stability of 11-(Bromomethyl)tricosane.

Q5: My reaction yield is significantly lower than expected. Could my starting material be the problem?

Low yield is a common issue that can often be traced back to the quality of the starting material.

Answer: Yes, this is a strong possibility. If your 11-(Bromomethyl)tricosane has degraded, its effective concentration is lower than calculated, leading directly to reduced yield. The two main degradation pathways are hydrolysis and elimination. Hydrolysis converts the starting material to an unreactive alcohol, while elimination converts it to an alkene. Both scenarios reduce the amount of active alkyl bromide available for your desired reaction. We recommend performing a quality check on your material (see Protocol 2).

Below is a workflow to diagnose potential starting material issues.

TroubleshootingWorkflow start Low Reaction Yield Observed check_reagents Verify Purity of Other Reagents & Solvents start->check_reagents check_conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_sm Assess Purity of 11-(Bromomethyl)tricosane start->check_sm tlc_qc Perform TLC Quality Check (Protocol 2) check_sm->tlc_qc nmr_qc Run ¹H NMR Analysis check_sm->nmr_qc decision Degradation Detected? tlc_qc->decision nmr_qc->decision new_sm Source Fresh 11-(Bromomethyl)tricosane decision->new_sm Yes optimize Re-optimize Reaction Conditions decision->optimize No end_good Problem Solved new_sm->end_good end_bad Issue Persists: Investigate Other Factors optimize->end_bad

Workflow for troubleshooting low reaction yield.
Q6: I am observing an unexpected alcohol impurity, 11-(Hydroxymethyl)tricosane, in my reaction. What is the cause?

The presence of the corresponding alcohol is a tell-tale sign of a specific degradation pathway.

Answer: This is a classic indicator of hydrolysis.[4][9] It means your 11-(Bromomethyl)tricosane has reacted with water at some point. This could have happened during storage due to improper sealing or exposure to humid air, or it could occur if your reaction solvent was not sufficiently anhydrous. Since water is a weak nucleophile, this hydrolysis often proceeds via an SN1-like mechanism, especially with heat, or a slow SN2 mechanism.[10]

Q7: My analytical data (e.g., GC-MS or NMR) shows an alkene impurity. Where did this come from?

Alkene formation points to a different, yet common, degradation mechanism for alkyl halides.

Answer: The presence of an alkene, likely 11-(methylene)tricosane or related isomers, is indicative of an elimination reaction.[11] This process, known as dehydrobromination, removes HBr from the molecule to form a double bond.[12] Elimination reactions compete with nucleophilic substitution and are favored by strong or bulky bases and higher temperatures.[13][14] If your reaction involves a basic nucleophile or is run at elevated temperatures, some of your starting material may be undergoing elimination instead of the desired substitution.

Section 3: Underlying Degradation Mechanisms

Understanding the chemical pathways of degradation is key to preventing them. 11-(Bromomethyl)tricosane is a primary alkyl bromide, but the bulky alkyl chains create significant steric hindrance, influencing its reactivity.

The primary degradation pathways are nucleophilic substitution (hydrolysis) and elimination.

DegradationPathways cluster_main Degradation of 11-(Bromomethyl)tricosane cluster_sub Substitution (Hydrolysis) cluster_elim Elimination A 11-(Bromomethyl)tricosane (R-CH₂-Br) B 11-(Hydroxymethyl)tricosane (R-CH₂-OH) A->B  + H₂O (SN1 or SN2)[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHfEO1A8cNABOMWXPX3CLRRB1oc-mI3TOYcg7P_45XPJIp9RRyu1nPhrcrwoLoMylpLOFogL4DpDtV_hh61h3G0MDIIc15eGh3AYuWoNeXMxOOni7makET0qN4LrYKgHAdDEtdvERUOQI8GJLUhcdekhi_dWXpVsAHclQ6OzlR9bJRqOtnprqhsVM3-m9LgsxFJlOu20S-L97PbnKkcnUgvhBoxYlqRhobeQOY706pK0CGdg7FSP_WlvUSjPNyuv5Or53PF)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFeB0yix09U5U2-U45KrDpECRbkAbwx7WAb_31FQ6KJw9MgkLpszBkrHK4-qeEkbs_bJgl1Urz3HH282n_CPiHM9Fr3iG_VlAIxFJEcvOHx7ffnYm0_dep_3u73RWpu_YD1sQKBa5rDkPXut_uclcO95KbGlKP1crIvECNHIUAAQ0Y_MwKGxA%3D%3D)] C Alkene Byproduct (e.g., R-CH=CH₂) A->C  - HBr (E1 or E2)[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGtTam7NzhW31l1_EvgJE4_uZXoDzTBdfBhFoufiCrfXD9yiwMDZmRtQaWXn6Br-qdmwUxc46Qgy8K-XXJzXmaFahBWcQdJelBiRLiIS6z8OkjGeTe1VhB1Lya1JWcs4i9r4mb2lsmQUGo_dg%3D%3D)][[17](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEA2rzK--uBdF9NWOvCR81-wNiMK6B1o5GtJvVqzfQgPjNz4-vp509T5rXs0Gm1-hSA8F7X7tHjBOepGb2yRbkf4ai9cyJshVwDN3HMMDHhMiG_yDFXDvY8Wqbi9OjhjP5Wt4I2buDmt56w8nQZUDOvQPM6RBD_TbIOvsksb59B_1-GNyf9PH-hbaCkADgnONxCmEbTGU5mifZeiPg%3D)]

Sources

Troubleshooting

troubleshooting guide for 11-(Bromomethyl)tricosane experiments

Technical Support Center: 11-(Bromomethyl)tricosane Welcome to the technical support resource for 11-(Bromomethyl)tricosane. This guide is designed for researchers, scientists, and drug development professionals, providi...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 11-(Bromomethyl)tricosane

Welcome to the technical support resource for 11-(Bromomethyl)tricosane. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven answers to common challenges encountered during its synthesis, purification, characterization, and use.

Frequently Asked Questions (FAQs)

Q1: What is 11-(Bromomethyl)tricosane and what are its primary applications?

11-(Bromomethyl)tricosane (CAS No. 732276-63-0) is a long-chain, branched alkyl bromide.[1][2] Its molecular formula is C₂₄H₄₉Br, with a molecular weight of approximately 417.55 g/mol .[2][3][4] Structurally, it features a C23 alkane backbone with a bromomethyl group attached to the 11th carbon. Due to its long alkyl chains, it is highly lipophilic. Its primary role in research and development is as a synthetic intermediate or building block. The reactive carbon-bromine bond allows it to be used in various nucleophilic substitution and organometallic reactions to introduce a large, branched hydrophobic moiety into a target molecule.

Q2: What are the key physical and chemical properties of 11-(Bromomethyl)tricosane?

Understanding the compound's properties is critical for experimental design. Key data is summarized below.

PropertyValueSource(s)
CAS Number 732276-63-0[2][3]
Molecular Formula C₂₄H₄₉Br[2][3][4]
Molecular Weight 417.55 g/mol [2][3][4]
Appearance Colorless to light yellow/orange clear liquid[2][5]
Boiling Point (Predicted) 459.2 ± 13.0 °C[2]
Density (Predicted) 0.952 ± 0.06 g/cm³[2]
Refractive Index 1.47[2][6]
Purity (Commercial) >95.0% (GC)[5]
Storage Conditions Refrigerated (0-10°C), under inert gas

Q3: What are the essential safety precautions for handling 11-(Bromomethyl)tricosane?

As with all alkyl bromides, proper safety protocols are mandatory. 11-(Bromomethyl)tricosane is classified as a skin and eye irritant.[4]

  • Personal Protective Equipment (PPE): Always wear impervious gloves, safety goggles or a face shield, and a lab coat.[7] Work should be conducted in a well-ventilated chemical fume hood.[8][9]

  • Handling: Avoid all personal contact, including inhalation of any vapors or mists.[8] Use spark-free tools and ground equipment to prevent static discharge.[9] Do not eat, drink, or smoke in the handling area.

  • Spills: In case of a spill, evacuate non-essential personnel. Absorb the spill with an inert material like vermiculite or sand and place it in a sealed container for hazardous waste disposal.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and certain metals.[7]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier for complete safety information.

Troubleshooting Guide: Experimental Workflows

This section addresses specific problems that may arise during experiments involving 11-(Bromomethyl)tricosane.

Part 1: Synthesis Issues

The most common synthesis route is the bromination of 2-Decyl-1-tetradecanol.[1][2] This is a nucleophilic substitution reaction where the hydroxyl group is replaced by a bromide.

Problem 1: Low or No Yield of 11-(Bromomethyl)tricosane from 2-Decyl-1-tetradecanol.

  • Possible Cause A: Ineffective Reagents. The choice of brominating agent is critical. Using hydrobromic acid (HBr) alone with a primary alcohol can be slow. The reaction proceeds via an Sₙ2 mechanism for primary alcohols, which requires a good leaving group.[10]

    • Solution: The hydroxyl group must first be protonated by an acid to form a better leaving group (water). A common and effective method is using sodium bromide (NaBr) with a strong acid like sulfuric acid (H₂SO₄) to generate HBr in situ.[11][12] Alternatively, phosphorus tribromide (PBr₃) is highly effective for converting primary alcohols to alkyl bromides and avoids carbocation intermediates.[13]

  • Possible Cause B: Competing Elimination Reaction. Heating the reaction mixture too strongly, especially with a strong, non-nucleophilic acid, can favor elimination (dehydration) of the alcohol to form an alkene, rather than substitution.

    • Solution: Maintain careful temperature control. When using H₂SO₄/NaBr, add the sulfuric acid dropwise while cooling the reaction flask in an ice bath to manage the exothermic reaction.[12] Reflux gently only for the time necessary to complete the reaction.[11]

  • Possible Cause C: Incomplete Reaction. Due to the sterically hindered nature and long chains of the starting alcohol, the reaction may be slow.

    • Solution: Ensure adequate reaction time. After combining reagents, refluxing the mixture for several hours can drive the reaction to completion.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the more polar starting alcohol spot and the appearance of the less polar product spot.

Synthesis Workflow: Alcohol to Alkyl Bromide

cluster_synthesis Synthesis of 11-(Bromomethyl)tricosane cluster_verification Verification A 2-Decyl-1-tetradecanol B Add NaBr & H₂SO₄ (in situ HBr) or PBr₃ A->B Reagents C Reaction Mixture (Reflux) B->C Controlled Heating D Crude Product C->D Workup (Quench & Extract) TLC TLC Monitoring (Spot Disappearance/Appearance) C->TLC In-process check Start Crude Reaction Mixture Wash Aqueous Workup (Water, Bicarb, Brine Washes) Start->Wash Dry Dry Organic Layer (e.g., MgSO₄) Wash->Dry SolventRemoval Solvent Removal (Rotary Evaporation) Dry->SolventRemoval CrudeOil Crude Oily Product SolventRemoval->CrudeOil CheckPurity Check Purity (TLC/¹H NMR) CrudeOil->CheckPurity Column Silica Gel Column Chromatography CheckPurity->Column Impurities Present PureProduct Pure 11-(Bromomethyl)tricosane CheckPurity->PureProduct Purity >95% Column->PureProduct

Sources

Optimization

how to avoid impurities in 11-(Bromomethyl)tricosane reactions

Welcome to the technical support guide for 11-(Bromomethyl)tricosane. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this long-chain...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 11-(Bromomethyl)tricosane. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this long-chain, branched alkyl halide. Due to its unique structure, reactions with 11-(Bromomethyl)tricosane can be susceptible to impurity formation, primarily through competing reaction pathways. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes and achieve high product purity.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction is proceeding very slowly or appears incomplete, with a significant amount of 11-(Bromomethyl)tricosane remaining. What's causing this?

A1: This is a common issue related to reaction kinetics and steric hindrance. 11-(Bromomethyl)tricosane is a primary alkyl halide, which favors an SN2 mechanism, but the bulky alkyl chains adjacent to the reaction center sterically hinder the backside attack by the nucleophile.[1][2]

  • Causality: The SN2 reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile.[1] Steric hindrance raises the activation energy of the transition state, slowing the reaction.

  • Troubleshooting Steps:

    • Increase Nucleophile Concentration: A higher concentration of the nucleophile can increase the frequency of collisions and favor the forward reaction.

    • Solvent Choice: Ensure you are using an appropriate solvent. Polar aprotic solvents such as DMF (Dimethylformamide) , DMSO (Dimethyl sulfoxide) , or Acetone are ideal for SN2 reactions. They solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it more "naked" and reactive.[2]

    • Temperature: While increasing temperature can increase the reaction rate, it must be done cautiously. Higher temperatures disproportionately favor the competing elimination (E2) reaction. A modest increase (e.g., from room temperature to 40-50 °C) may be beneficial, but should be optimized.

    • Nucleophile Strength: If possible, consider using a stronger nucleophile for the desired transformation.

Q2: I'm observing a major, non-polar byproduct in my analysis (e.g., a high-running spot on TLC, early eluting peak in GC). What is it and how can I prevent it?

A2: This impurity is almost certainly the elimination (E2) byproduct, 11-(methylene)tricosane . This occurs when the nucleophile acts as a base, abstracting a proton from the carbon adjacent to the bromomethyl group.[3][4][5]

  • Causality: The competition between substitution (SN2) and elimination (E2) is fundamental to alkyl halide chemistry. Strong, sterically hindered bases and high temperatures strongly favor elimination.[4][6]

  • Prevention Strategies:

    • Choice of Base/Nucleophile: This is the most critical factor. Use a reagent that is a strong nucleophile but a weak base. For example, for ether synthesis, using sodium hydride (NaH) to generate the alkoxide in situ from an alcohol is preferable to using a bulky base like potassium tert-butoxide.[7] See the table below for guidance.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or below is often ideal to suppress the E2 pathway.

    • Use a Non-Hindered Base: If a base is required, opt for a less sterically bulky one. For instance, sodium ethoxide is less likely to cause elimination than potassium tert-butoxide.[4]

Diagram: Competing SN2 and E2 Pathways

The following diagram illustrates the critical choice a nucleophile makes when reacting with 11-(Bromomethyl)tricosane.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products start 11-(Bromomethyl)tricosane + Nucleophile/Base (Nu⁻) SN2 Sₙ2 Pathway (Substitution) start->SN2 Favored by: - Strong, non-bulky nucleophiles - Polar aprotic solvents - Lower temperatures E2 E2 Pathway (Elimination) start->E2 Favored by: - Strong, bulky bases - Higher temperatures Product_SN2 Desired Product (R-CH₂-Nu) SN2->Product_SN2 Product_E2 Impurity (Alkene) E2->Product_E2

Caption: SN2 vs. E2 reaction pathways for 11-(Bromomethyl)tricosane.

Q3: My purified product shows evidence of a polar impurity, possibly an alcohol. How did this form?

A3: This is likely the hydrolysis product, (2-decyltetradecan-1-ol) , formed by the reaction of 11-(Bromomethyl)tricosane with water.

  • Causality: Water can act as a weak nucleophile. This solvolysis reaction can occur if your solvents or reagents are not rigorously dried. Given the steric hindrance, this may proceed slowly via an SN2 pathway or, under certain conditions that could promote carbocation formation, an SN1 pathway.

  • Prevention Strategies:

    • Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Reagent Quality: Ensure your nucleophile/base is anhydrous. For example, commercially available sodium ethoxide can be hygroscopic.

Part 2: Frequently Asked Questions (FAQs)

FAQ1: What are the ideal reaction conditions for maximizing the yield of the substitution product?

A1: The ideal conditions are those that maximize the SN2 rate while minimizing the E2 rate.

ParameterRecommendationRationale
Nucleophile Strong, non-sterically hindered (e.g., I⁻, N₃⁻, CN⁻, RS⁻)Promotes backside attack without acting as a strong base.
Solvent Polar Aprotic (DMF, DMSO, Acetone)Enhances nucleophile reactivity by poorly solvating the anion.[2]
Temperature 0 °C to Room TemperatureMinimizes the rate of the competing E2 elimination reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen.

FAQ2: How can I effectively monitor the reaction's progress and identify impurities?

A2: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring, while Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for definitive identification and quantification of byproducts.[8][9][10]

TechniqueApplicationKey Insights
TLC Reaction monitoringAllows you to visualize the consumption of starting material and the formation of products. The non-polar alkene byproduct will have a higher Rf value than the starting material. The polar alcohol byproduct will have a lower Rf.
GC-MS Impurity profilingProvides accurate mass data to confirm the identity of byproducts like the alkene and alcohol. It is a highly sensitive method for detecting trace-level impurities.[11][12]
¹H NMR Structural verificationConfirms the structure of the final product and can identify key impurity signals (e.g., olefinic protons for the alkene byproduct around 4.6-5.5 ppm). The starting material's -CH₂ Br signal is typically around 3.4 ppm.[13]

Note on TLC Visualization: Alkyl halides are often not UV-active. Use a general stain like iodine vapor or a potassium permanganate (KMnO₄) dip.[14][15] The KMnO₄ stain is particularly useful as it will react with and visualize the alkene byproduct as a yellow spot on a purple background.[16]

FAQ3: What is the best way to purify the final product away from unreacted starting material and the alkene byproduct?

A3: Silica gel column chromatography is the most effective method.

  • Principle: The separation is based on polarity. The non-polar alkene byproduct will elute first, followed by the slightly more polar unreacted 11-(Bromomethyl)tricosane, and then the desired, typically more polar, substitution product.

  • Solvent System: Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a solvent like ethyl acetate or dichloromethane. The exact gradient will depend on the polarity of your final product.

  • Alternative: For some crystalline products, recrystallization can be an effective alternative or final purification step after chromatography.

Part 3: Key Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup

This protocol ensures the exclusion of water, which can lead to hydrolysis byproducts.

  • Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel) in an oven at >120 °C for at least 4 hours.

  • Assembly: Assemble the glassware hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Addition: Add anhydrous solvent and reagents via syringe or cannula. Solid reagents should be added under a positive pressure of inert gas.

  • Reaction: Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler system.

Diagram: Troubleshooting Workflow

Use this flowchart to diagnose and solve common issues in your reaction.

G Start Analyze Reaction Mixture (e.g., by TLC or GC) Incomplete High % of Starting Material Remains? Start->Incomplete HighRf Major Non-Polar Byproduct Observed? Incomplete->HighRf No Sol_Incomplete Issue: Slow Kinetics / Steric Hindrance Action: 1. Switch to polar aprotic solvent (DMF/DMSO). 2. Increase nucleophile concentration. 3. Modestly increase temperature (e.g., to 40°C). Incomplete->Sol_Incomplete Yes LowRf Polar Byproduct Observed? HighRf->LowRf No Sol_HighRf Issue: E2 Elimination Byproduct Action: 1. Lower reaction temperature. 2. Use a less bulky, more nucleophilic reagent. 3. Avoid strongly basic conditions. HighRf->Sol_HighRf Yes Success Reaction Clean Proceed to Workup LowRf->Success No Sol_LowRf Issue: Hydrolysis Byproduct Action: 1. Use anhydrous solvents/reagents. 2. Run reaction under inert (N₂/Ar) atmosphere. LowRf->Sol_LowRf Yes

Caption: A decision tree for troubleshooting common reaction impurities.

Protocol 2: Purification by Silica Gel Chromatography
  • Column Packing: Pack a glass chromatography column with silica gel using a non-polar solvent (e.g., hexane) as the slurry.

  • Sample Loading: Concentrate the crude reaction mixture in vacuo, then adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane). This will elute the non-polar alkene byproduct first.

  • Gradient: Gradually increase the solvent polarity (e.g., by adding 1%, 2%, 5%... ethyl acetate to the hexane). This will elute the unreacted starting material, followed by your desired product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References
  • Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. [Link]

  • Chemistry LibreTexts. (2019). 7.6.1. Elimination of Alkyl Halides. [Link]

  • University of Calgary. (n.d.). Elimination Reactions. [Link]

  • Earle, M. J. (n.d.). Solvent extraction process for extracting long chain alkyl monohalides from long chain alkanes. U.S.
  • ChemHelp ASAP. (2019). substitution & elimination reactions of alkyl halides. YouTube. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Elimination Reactions of Alkyl Halides. [Link]

  • Lumen Learning. (n.d.). Elimination reactions. Organic Chemistry 1: An open textbook. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • PubMed. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]

  • MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. [Link]

  • ResearchGate. (2023). (PDF) Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

  • University of Illinois Springfield. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]

  • University of Toronto Scarborough. (n.d.). Nucleophilic Substitution of Alkyl Halides. [Link]

  • Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms. [Link]

  • Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]

  • University of California, Los Angeles. (n.d.). Stains for Developing TLC Plates. [Link]

Sources

Troubleshooting

Technical Support Center: Increasing the Efficiency of 11-(Bromomethyl)tricosane Functionalization

Welcome to the technical support center for 11-(Bromomethyl)tricosane. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for enhancing the effici...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 11-(Bromomethyl)tricosane. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for enhancing the efficiency of functionalization reactions involving this long-chain, sterically hindered alkyl halide. Due to its C24 aliphatic structure, 11-(Bromomethyl)tricosane presents unique challenges, primarily related to solubility and reaction kinetics. This document provides troubleshooting solutions and answers to frequently asked questions to help you navigate these complexities and optimize your synthetic outcomes.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues you may encounter during your synthetic work, presented in a question-and-answer format.

Issue 1: Poor Solubility of Reactants and Low Conversion

Question: My 11-(Bromomethyl)tricosane starting material is not dissolving in the reaction solvent, leading to a heterogeneous mixture and minimal product formation. What can I do?

Answer: This is a common challenge stemming from the molecule's long, nonpolar aliphatic chain. The principle of "like dissolves like" is paramount here; polar molecules dissolve in polar solvents, and nonpolar molecules in nonpolar solvents. 11-(Bromomethyl)tricosane is highly nonpolar, while many common nucleophiles (especially their salt forms, e.g., sodium azide, sodium cyanide) are ionic and require polar solvents.

Troubleshooting Steps:

  • Solvent Selection: For reactions with other nonpolar or moderately polar reactants, consider nonpolar aprotic solvents like toluene, hexane, or dioxane. However, when using a polar, ionic nucleophile, this approach is often ineffective.

  • Employ a Co-Solvent System: A mixture of solvents can sometimes achieve the desired solubility for both reactants. For example, a combination of THF and HMPA (use with caution) or DMF can help dissolve both the alkyl halide and the nucleophilic salt to some extent.

  • Implement Phase-Transfer Catalysis (PTC): This is often the most effective solution. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the nucleophile from an aqueous or solid phase into the organic phase where the alkyl halide resides[1][2]. This creates a homogeneous reaction environment within the organic phase, dramatically increasing reaction rates.[3]

Issue 2: Extremely Slow Reaction Rates and Incomplete Conversion

Question: My nucleophilic substitution reaction is taking days and still shows a low yield of the desired product. How can I accelerate the reaction?

Answer: The slow reaction rate is attributable to the steric hindrance around the reactive carbon. Although 11-(Bromomethyl)tricosane is a primary alkyl halide, the bulky C23H47 branched structure sterically hinders the backside attack required for an Sₙ2 mechanism.[4][5][6]

Troubleshooting Steps:

  • Increase Reaction Temperature: Higher temperatures increase kinetic energy, leading to more frequent and energetic molecular collisions, which can overcome the activation energy barrier. However, be cautious, as higher temperatures can also favor the competing E2 elimination reaction.[7]

  • Choose a Polar Aprotic Solvent: Solvents like DMSO, DMF, or acetonitrile are ideal for Sₙ2 reactions.[8][9] They solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and more reactive.

  • Utilize a Phase-Transfer Catalyst (PTC): As mentioned for solubility, PTC is highly effective here. The lipophilic cation of the catalyst pairs with the nucleophilic anion, creating a species that is soluble and highly reactive in the organic phase.[1][10] This can increase reaction rates by several orders of magnitude.

  • Enhance Agitation: In heterogeneous or biphasic systems (like those used in PTC), vigorous stirring is critical.[1] Increased agitation maximizes the interfacial area between the phases, which enhances the rate of transfer of the catalyst-nucleophile complex into the organic phase.

Issue 3: Significant Formation of an Alkene Byproduct

Question: I am observing a significant amount of an alkene byproduct, 11-(methylene)tricosane, in my reaction mixture. How can I favor substitution over elimination?

Answer: This indicates that the E2 (elimination, bimolecular) pathway is competing effectively with the desired Sₙ2 (substitution, nucleophilic, bimolecular) pathway. This competition is a classic challenge when working with sterically hindered alkyl halides and strong bases.[7][8][11]

Troubleshooting Steps:

  • Evaluate Your Nucleophile's Basicity: Strong, bulky bases heavily favor E2 elimination.[7] If possible, choose a nucleophile that is a weak base but a strong nucleophile (e.g., Br⁻, I⁻, N₃⁻, CN⁻). If you must use a strong base (like an alkoxide for a Williamson ether synthesis), use the least sterically hindered option possible.[12]

  • Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy and are more temperature-dependent than substitution reactions. Running the reaction at a lower temperature can significantly favor the Sₙ2 product.[7]

  • Solvent Choice: As previously noted, polar aprotic solvents (DMSO, DMF) tend to favor Sₙ2 reactions. Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity and potentially favoring elimination to a greater degree with strongly basic nucleophiles.

Data & Workflow Summaries

Table 1: Recommended Conditions to Favor Substitution (Sₙ2) over Elimination (E2)
FactorTo Favor Sₙ2 (Substitution)To Favor E2 (Elimination)Rationale
Nucleophile/Base Strong, non-bulky nucleophile (e.g., I⁻, CN⁻, N₃⁻)Strong, sterically hindered base (e.g., t-BuOK)Bulky bases struggle to access the electrophilic carbon for Sₙ2 attack and instead abstract a proton, favoring E2.[7]
Temperature Lower Temperature (e.g., Room Temp or 0 °C)Higher Temperature (e.g., Reflux)Elimination has a higher activation energy and is more favored by increased thermal energy.[7]
Solvent Polar Aprotic (e.g., DMSO, DMF, Acetone)Varies; often less polar solvents are usedPolar aprotic solvents enhance nucleophilicity, accelerating the Sₙ2 pathway.[8][9]
Diagram 1: Troubleshooting Workflow for Low Product Yield

LowYieldWorkflow Start Low Product Yield Observed CheckSolubility Are all reactants fully dissolved? Start->CheckSolubility CheckReactionRate Is the reaction proceeding slowly? CheckSolubility->CheckReactionRate Yes PTC Implement Phase-Transfer Catalysis (PTC) or use a co-solvent system. CheckSolubility->PTC No CheckByproducts Are elimination byproducts present? CheckReactionRate->CheckByproducts No, rate is acceptable IncreaseTemp Increase temperature cautiously. Use a polar aprotic solvent (DMSO, DMF). CheckReactionRate->IncreaseTemp Yes MinimizeElimination Lower reaction temperature. Use a less basic, non-bulky nucleophile. CheckByproducts->MinimizeElimination Yes End Re-run experiment and monitor progress. CheckByproducts->End No PTC->End IncreaseTemp->End MinimizeElimination->End

Caption: A decision-making workflow for troubleshooting low yields in functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective nucleophiles for functionalizing 11-(Bromomethyl)tricosane? A1: Due to the preference for an Sₙ2 mechanism, the most effective nucleophiles are those that are strong nucleophiles but relatively weak bases. Excellent choices include azide (N₃⁻), cyanide (CN⁻), iodide (I⁻), and thiolates (RS⁻). For Williamson ether synthesis, it is preferable to use the alkoxide of the desired alcohol with 11-(bromomethyl)tricosane, rather than the other way around, to ensure the halide is on the sterically hindered primary carbon.[12][13]

Q2: Can I perform a Grignard reaction with 11-(Bromomethyl)tricosane? What are the critical considerations? A2: Yes, it is possible to form a Grignard reagent (RMgBr) from 11-(Bromomethyl)tricosane.[14] However, there are critical considerations:

  • Anhydrous Conditions: Grignard reagents react vigorously with water to form alkanes, so all glassware, solvents (typically anhydrous ether or THF), and magnesium turnings must be perfectly dry.[15]

  • Initiation: The reaction can be slow to start. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.[14]

  • Side Reactions: A common side reaction is Wurtz coupling, where the formed Grignard reagent reacts with unreacted alkyl halide. This can be minimized by the slow addition of the alkyl halide to the magnesium suspension.[14]

Q3: How does Phase-Transfer Catalysis (PTC) specifically improve the functionalization of this substrate? A3: PTC overcomes the fundamental insolubility barrier. The large, nonpolar 11-(Bromomethyl)tricosane is soluble in an organic solvent (like toluene), while the (often inorganic) nucleophile is in a separate aqueous or solid phase. The PTC catalyst (e.g., R₄N⁺X⁻) has a charged "head" that pairs with the nucleophile and lipophilic "tails" that drag the entire ion pair into the organic solvent.[2][3] This creates a high concentration of reactive, "naked" nucleophile directly where the substrate is, dramatically accelerating the Sₙ2 reaction.

Diagram 2: Mechanism of Phase-Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous or Solid Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻ M⁺) IonPair Reactive Ion Pair (Q⁺ Nu⁻) Nu_aq->IonPair Anion Exchange Cat_aq Catalyst (Q⁺ X⁻) Cat_aq->IonPair RBr_org 11-(Bromomethyl)tricosane (R-Br) Product_org Product (R-Nu) RBr_org->Product_org Product_org->Cat_aq Catalyst Regeneration IonPair->RBr_org Sₙ2 Attack

Caption: The catalytic cycle of phase-transfer catalysis for nucleophilic substitution.

Experimental Protocol: Williamson Ether Synthesis via Phase-Transfer Catalysis

This protocol details the synthesis of an ether from 11-(Bromomethyl)tricosane and a generic alcohol (R'-OH).

Materials:

  • 11-(Bromomethyl)tricosane (1.0 eq)

  • Alcohol (R'-OH) (1.5 eq)

  • Sodium Hydroxide (NaOH) pellets (5.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Toluene

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 11-(Bromomethyl)tricosane (1.0 eq), the desired alcohol (R'-OH, 1.5 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and toluene (approx. 0.2 M concentration relative to the alkyl halide).

  • In a separate beaker, prepare a 50% (w/v) aqueous solution of NaOH. Caution: This is highly exothermic.

  • Begin vigorous stirring of the organic mixture in the flask. The stirring must be fast enough to create a significant vortex and ensure efficient mixing between the phases.

  • Add the aqueous NaOH solution to the reaction flask.

  • Heat the biphasic mixture to 70-80 °C. The choice of a strong base like NaOH is suitable for deprotonating the alcohol in situ.[9][16]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC would be a hexane/ethyl acetate mixture.

  • Upon completion (typically 4-12 hours, indicated by the disappearance of the starting alkyl halide), cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel. Add deionized water and an organic solvent (e.g., diethyl ether or ethyl acetate) to dilute.

  • Separate the organic layer. Wash it successively with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product will likely be an oil or a waxy solid. Purify via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to separate the nonpolar product from any remaining starting material and the phase-transfer catalyst. The high non-polarity of the product means it will elute with very low percentages of the polar co-solvent.[17]

References

  • Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. [Link]

  • What is the nucleophilic substitution SN reaction of alkyl halides? Quora. [Link]

  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. TailoredRead. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • Catalytic interconversion of alkyl halides by gas-liquid phase-transfer catalysis. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Nucleophilic Substitution of Alkyl Halides. University of Waterloo. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Design of new phase transfer catalysts. ScienceDirect. [Link]

  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nature. [Link]

  • Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. ACS Publications. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic Chemistry World. [Link]

  • PHASE TRANSFER CATALYSTS. JETIR. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Purification Techniques. Journal of New Developments in Chemistry. [Link]

  • Side Reactions in a Grignard Synthesis. ResearchGate. [Link]

  • Williamson Ether Synthesis. Chem-Station Int. Ed. [Link]

  • Activated aluminum oxide selectively retaining long chain n-alkanes... PubMed. [Link]

  • High-Performance n-Hexane Purification by Nonporous Adaptive Crystals of Leaning Pillar[18]arene. CCS Chemistry. [Link]

  • 11-(Bromomethyl)tricosane. PubChem. [Link]

  • Progress in the Separation and Purification of Carbon Hydrocarbon Compounds Using MOFs and Molecular Sieves. MDPI. [Link]

  • AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Method for purification of alkanes
  • Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates. ACS Publications. [Link]

  • Carbon and Its Compounds Class 10 Science Notes. Vedantu. [Link]

Sources

Optimization

Technical Support Center: Challenges in Scaling Up 11-(Bromomethyl)tricosane Production

Welcome to the technical support center for the synthesis and scale-up of 11-(Bromomethyl)tricosane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 11-(Bromomethyl)tricosane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this long-chain alkyl halide. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the safe, efficient, and successful synthesis of your target molecule.

I. Introduction to 11-(Bromomethyl)tricosane Synthesis

11-(Bromomethyl)tricosane, also known as 2-decyltetradecyl bromide, is a branched long-chain alkyl halide. Its synthesis typically involves the bromination of the corresponding alcohol, 2-decyl-1-tetradecanol. The primary challenge in this conversion lies in achieving high yields while minimizing side reactions, particularly when transitioning from laboratory scale to larger-scale production. This guide will explore two common synthetic routes: the use of phosphorus tribromide (PBr₃) and the Appel reaction using triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS).

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 11-(Bromomethyl)tricosane from 2-decyl-1-tetradecanol?

A1: The two most prevalent methods are the reaction of the alcohol with phosphorus tribromide (PBr₃) or utilizing the conditions of the Appel reaction with triphenylphosphine (PPh₃) and a bromine source like N-bromosuccinimide (NBS). Both methods have their advantages and challenges, which will be discussed in detail in this guide.

Q2: Why is temperature control so critical during the bromination of long-chain alcohols?

A2: Bromination reactions, particularly with reagents like PBr₃, are often highly exothermic.[1] Without adequate temperature control, a rapid increase in temperature can lead to a runaway reaction, resulting in the formation of undesirable byproducts and posing significant safety risks.[2] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[3]

Q3: What are the primary impurities I should expect in my final product?

A3: Potential impurities can include unreacted starting alcohol, elimination products (alkenes), and ethers formed from side reactions. In the case of PBr₃, phosphorus-containing byproducts can also be present if the work-up is not thorough.[4] For the Appel reaction, triphenylphosphine oxide is a major byproduct that needs to be removed.

Q4: How can I effectively purify 11-(Bromomethyl)tricosane?

A4: Due to its high molecular weight and non-volatile nature, purification is typically achieved through column chromatography on silica gel. Solvent extraction can also be employed to remove certain impurities.[5] For large-scale operations, fractional distillation under high vacuum may be an option, though the high boiling point of the product can be a challenge.

Q5: What are the key safety precautions when working with brominating agents like PBr₃ and NBS?

A5: Both PBr₃ and NBS are hazardous materials. PBr₃ reacts violently with water and is corrosive.[6] NBS is a strong oxidizing agent. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[6][7] A detailed safety protocol is provided in Section VII.

III. Troubleshooting Guide: Synthesis via Phosphorus Tribromide (PBr₃)

The reaction of primary and secondary alcohols with PBr₃ is a classic Sₙ2 reaction that proceeds with inversion of configuration.[8] While effective, several issues can arise during the synthesis of 11-(Bromomethyl)tricosane.

Problem 1: Low Yield of 11-(Bromomethyl)tricosane
Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete Reaction - Increase reaction time or temperature: Long-chain alcohols can be less reactive due to steric hindrance. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. - Use a slight excess of PBr₃: Stoichiometrically, one mole of PBr₃ can react with three moles of alcohol. However, using a slight excess (e.g., 0.4 equivalents per equivalent of alcohol) can drive the reaction to completion.[4]
Side Reactions - Control temperature: Maintain a low temperature (0 °C) during the addition of PBr₃ to minimize exothermic runaway and prevent the formation of elimination byproducts (alkenes).[1] - Use a non-nucleophilic base: The reaction generates HBr as a byproduct, which can promote side reactions. Adding a non-nucleophilic base like pyridine can scavenge the HBr.[1]
Product Loss During Work-up - Careful quenching: Quench the reaction by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution to neutralize excess PBr₃ and HBr.[1] Vent the reaction vessel frequently as gas evolution can occur. - Thorough extraction: 11-(Bromomethyl)tricosane is highly non-polar. Use a non-polar organic solvent like hexane or diethyl ether for extraction to ensure complete recovery from the aqueous phase.
Problem 2: Presence of Impurities in the Final Product
Impurity Identification & Removal
Unreacted 2-decyl-1-tetradecanol - Identification: Can be detected by TLC (will have a lower Rf value than the product) or GC-MS. - Removal: Can be separated from the product by column chromatography on silica gel.
Alkene Byproducts - Identification: Can be detected by ¹H NMR (signals in the olefinic region, ~5-6 ppm) and GC-MS. - Removal: Can be challenging to separate from the desired product due to similar polarities. Optimizing reaction conditions to prevent their formation is the best strategy.
Phosphorous Acid Byproducts - Identification: These are water-soluble and should be removed during the aqueous work-up. - Removal: Ensure thorough washing of the organic layer with water and brine during the work-up.[9]

IV. Troubleshooting Guide: Synthesis via Appel Reaction (PPh₃/NBS)

The Appel reaction provides a milder alternative to PBr₃ for converting alcohols to alkyl bromides.[5]

Problem 1: Low Yield of 11-(Bromomethyl)tricosane
Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete Reaction - Ensure anhydrous conditions: The reaction is sensitive to moisture. Use dry solvents and glassware. - Order of addition: Add the alcohol to a pre-cooled solution of triphenylphosphine in a non-polar solvent (e.g., dichloromethane) before the portion-wise addition of NBS.[5] This ensures the formation of the reactive intermediate. - Monitor reaction completion: Follow the disappearance of the starting alcohol by TLC.
Side Reactions - Maintain low temperature: Add NBS portion-wise at 0 °C to control the exotherm and prevent side reactions.[5] The reaction mixture will typically turn yellow to orange.[5]
Product Loss During Work-up - Removal of triphenylphosphine oxide: This is the main byproduct and can be tricky to remove completely. After evaporation of the solvent, the residue can be diluted with a non-polar solvent like petroleum ether and passed through a silica plug to filter out most of the triphenylphosphine oxide.[5] Further purification by column chromatography is usually necessary.
Problem 2: Difficulty in Purifying the Product
Impurity Identification & Removal
Triphenylphosphine Oxide - Identification: Can be seen as a high Rf spot on TLC and has characteristic signals in ¹H and ³¹P NMR. - Removal: As mentioned above, filtration through a silica plug followed by column chromatography is effective.[5]
Unreacted Triphenylphosphine - Identification: Can be detected by ³¹P NMR. - Removal: Can be removed by column chromatography.
Succinimide - Identification: This is a water-soluble byproduct from NBS. - Removal: Should be removed during the aqueous work-up.

V. Experimental Protocols

Protocol 1: Synthesis of 11-(Bromomethyl)tricosane using PBr₃ (Proposed Method)
  • Preparation: Dry all glassware in an oven overnight and assemble under an inert atmosphere (nitrogen or argon).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-decyl-1-tetradecanol (1 equivalent) and anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (0.4 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture into ice-cold water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent.

Protocol 2: Synthesis of 11-(Bromomethyl)tricosane using PPh₃/NBS

This protocol is adapted from a patented procedure.[5]

  • Preparation: Under an argon atmosphere, suspend triphenylphosphine (1.5 equivalents) in dichloromethane (DCM).

  • Reaction Setup: Cool the mixture to 0 °C. Add 2-decyl-1-tetradecanol (1 equivalent).

  • Reagent Addition: After stirring for 5 minutes, add N-bromosuccinimide (1 equivalent) portion-wise, maintaining the temperature at 0 °C. The reaction mixture will turn yellow to orange.

  • Reaction: Stir the reaction for 16 hours, allowing it to slowly warm to room temperature.

  • Initial Purification: Remove the solvent by vacuum evaporation. Dilute the brown residue with petroleum ether and pass the solution through a silica plug.

  • Final Purification: Evaporate the filtrate to yield the product as a clear oil. Further purification can be done by column chromatography if needed.

VI. Characterization

  • ¹H NMR (400 MHz, Chloroform-d): δ 3.44 (d, J = 4.7 Hz, 2H), 1.66 - 1.47 (m, 2H), 1.44 - 1.15 (m, 40H), 0.88 (t, J = 6.6 Hz, 7H).[5]

  • ¹³C NMR (101 MHz, CDCl₃): δ 39.72, 39.70, 32.75, 32.10, 29.97, 29.82, 29.77, 29.53, 26.74, 22.86, 14.26.[5]

  • GC-MS: Can be used to confirm the molecular weight and assess purity. The fragmentation pattern will be characteristic of a long-chain alkyl bromide.[10]

VII. Scale-Up and Safety Considerations

Scaling up the production of 11-(Bromomethyl)tricosane introduces significant challenges that must be carefully managed.

Challenges in Scaling Up
Challenge Mitigation Strategies
Exothermic Reaction Management - Controlled Reagent Addition: Use a dosing pump for the slow, controlled addition of the brominating agent.[3] - Efficient Cooling: Ensure the reactor has a sufficiently large cooling jacket and that the cooling medium is at an appropriate temperature.[3] - Dilution: Running the reaction at a lower concentration can help manage the heat output.[2]
Mixing - Appropriate Agitation: Use an overhead stirrer with a suitable impeller design to ensure efficient mixing and prevent localized "hot spots".[3]
Work-up and Purification - Phase Separation: On a large scale, phase separations can be slow. Ensure adequate settling time. - Chromatography: Large-scale column chromatography can be resource-intensive. Consider alternative purification methods like high-vacuum distillation if feasible.
Safety Protocols
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, a face shield, and a chemical-resistant apron or lab coat.[6]

  • Ventilation: All operations involving brominating agents must be performed in a certified chemical fume hood.[7]

  • Emergency Preparedness: Have an emergency plan in place. This should include access to a safety shower, eyewash station, and appropriate spill kits. A quenching agent (e.g., sodium thiosulfate solution for bromine) should be readily available.[2]

  • Waste Disposal: Dispose of all chemical waste, especially phosphorus-containing waste, according to institutional and local regulations.

Diagrams

Synthesis Workflow

G cluster_0 Synthesis of 11-(Bromomethyl)tricosane start 2-decyl-1-tetradecanol reaction Bromination Reaction start->reaction reagent Brominating Agent (PBr3 or PPh3/NBS) reagent->reaction workup Aqueous Work-up reaction->workup purification Purification (Column Chromatography) workup->purification product 11-(Bromomethyl)tricosane purification->product

Caption: General workflow for the synthesis of 11-(Bromomethyl)tricosane.

Troubleshooting Logic for Low Yield

G cluster_1 Troubleshooting Low Yield low_yield Low Yield Observed check_reaction Check Reaction Completion (TLC/GC) low_yield->check_reaction check_workup Review Work-up Procedure low_yield->check_workup check_reagents Verify Reagent Quality & Stoichiometry low_yield->check_reagents incomplete Incomplete Reaction check_reaction->incomplete loss Product Loss During Work-up check_workup->loss reagent_issue Reagent Issue check_reagents->reagent_issue increase_time Increase Reaction Time/Temp incomplete->increase_time excess_reagent Use Slight Excess of Reagent incomplete->excess_reagent optimize_quench Optimize Quenching & Extraction loss->optimize_quench anhydrous Ensure Anhydrous Conditions reagent_issue->anhydrous

Caption: Decision tree for troubleshooting low product yield.

References

  • OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). Retrieved from [Link]

  • ACS Chemical Health & Safety. (2023). Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine. Retrieved from [Link]

  • ResearchGate. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Retrieved from [Link]

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

  • Visual Learners. (2021). Alcohol to Alkyl Halides using TsCl, MsCl, HBr, HCl, PBr3, PCl3, SOCl2 in details [Video]. YouTube. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Decyl-1-tetradecanol. Retrieved from [Link]

  • Master Organic Chemistry. (2015). PBr3 and SOCl2. Retrieved from [Link]

  • SpringerLink. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus tribromide. Retrieved from [Link]

  • Reddit. (2016). Anyone who has experience with PBr3 - reasons for low yield? Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: phosphorus tribromide. Retrieved from [Link]

  • MDPI. (2022). Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 3.8: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. Retrieved from [Link]

  • MDPI. (n.d.). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. Retrieved from [Link]

  • PubChem. (n.d.). 11-(Bromomethyl)tricosane. Retrieved from [Link]

  • Vedantu. (n.d.). PBr3 Reaction in Chemistry: Stepwise Mechanism & Key Uses. Retrieved from [Link]

  • PatSnap. (2025). Alkyl Halide Explained: Structure, Types, and Reactions. Retrieved from [Link]

  • CIOP-PIB. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. Retrieved from [Link]

  • USGS. (n.d.). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thermal Decomposition of Brominated Butyl Rubber. Retrieved from [Link]

  • National Institutes of Health. (n.d.). GC-MS Analysis of Medium- And Long-Chain Fatty Acids in Blood Samples. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved from [Link]

  • YouTube. (2015). Making and Playing with Phosphorus Tribromide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Best way to handle phosphorus tribromide. Retrieved from [Link]

  • Medycyna Pracy. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • Dalton Research Molecules. (n.d.). 2-Decyltetradecyl bromide. Retrieved from [Link]

  • YouTube. (2016). Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). Retrieved from [Link]

  • National Institutes of Health. (2024). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Retrieved from [Link]

  • ACS Publications. (n.d.). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Retrieved from [Link]

  • SlideShare. (2012). Alkyl halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of long-chain alkyl and alkenyl bromides. Retrieved from [Link]

  • Open Access Pub. (n.d.). Alkyl Halides | Journal of New Developments in Chemistry. Retrieved from [Link]

  • AdiChemistry. (n.d.). physical properties | organohalogen compounds | alkyl halides | haloalkanes. Retrieved from [Link]

  • National Institutes of Health. (2012). Synthesis and physicochemical characterization of alkanedyil-α-ω-bis(dimethyldodecylammonium) bromide, 12-s-12,2Br-, surfactants with s=7, 9, 11 in aqueous medium. Retrieved from [Link]

  • Unacademy. (n.d.). Alkyl Halide Properties. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 11-(Bromomethyl)tricosane and Other Alkylating Agents for Researchers and Drug Development Professionals

In the landscape of organic synthesis and drug development, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the ultimate success of...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis and drug development, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the ultimate success of a synthetic route. This guide provides a comprehensive comparison of 11-(Bromomethyl)tricosane, a long-chain primary alkyl bromide, with other commonly employed alkylating agents. By delving into the principles of reactivity, steric effects, and practical applications, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific synthetic challenges.

Introduction to Alkylating Agents: The Cornerstone of C-C and C-Heteroatom Bond Formation

Alkylating agents are a fundamental class of reagents in organic chemistry, enabling the introduction of alkyl groups onto a variety of nucleophilic substrates.[1] This process, known as alkylation, is pivotal for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless molecules, from specialty chemicals to complex pharmaceutical compounds. The reactivity of an alkylating agent is primarily governed by the nature of the alkyl group, the leaving group, and the reaction conditions.[2][3]

The most common mechanism for alkylation using alkyl halides is the S(_N)2 (bimolecular nucleophilic substitution) reaction. This is a single-step process where a nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry at the reaction center.[4] The rate of an S(_N)2 reaction is influenced by several factors, including the steric accessibility of the electrophilic carbon, the strength of the nucleophile, the ability of the leaving group to depart, and the nature of the solvent.[5][6][7]

Profiling 11-(Bromomethyl)tricosane: A Lipophilic Building Block

11-(Bromomethyl)tricosane is a long-chain, branched primary alkyl bromide. Its structure is characterized by a C24 hydrocarbon backbone, which imparts significant lipophilicity.

PropertyValueSource
Molecular Formula C({24})H({49})Br[8]
Molecular Weight 417.55 g/mol [8][9][10][11][12]
Appearance Colorless to light yellow/orange clear liquid[12]
Boiling Point 459.2±13.0 °C (Predicted)[9]
Density 0.952±0.06 g/cm³[9]
Solubility Insoluble in water, soluble in organic solvents[13][14][15][16][17]

The primary nature of the carbon bearing the bromine atom suggests that 11-(Bromomethyl)tricosane will readily participate in S(_N)2 reactions.[5][18][19] The long alkyl chains, while contributing to steric bulk at a distance, do not significantly hinder the approach of a nucleophile to the electrophilic carbon. However, the overall size of the molecule can influence its solubility and may necessitate the use of less polar, aprotic solvents to ensure homogeneity of the reaction mixture.

Comparative Analysis of Alkylating Agents

To provide a practical framework for selecting an appropriate alkylating agent, we will compare 11-(Bromomethyl)tricosane with two widely used reagents: methyl iodide and benzyl bromide. These agents represent different classes of primary alkyl halides and exhibit distinct reactivity profiles.

Reactivity and Steric Effects

The rate of S(_N)2 reactions is highly sensitive to steric hindrance at the reaction center.[4][6][20][21][22] The general order of reactivity for alkyl halides in S(_N)2 reactions is:

Methyl > Primary > Secondary >> Tertiary (unreactive) [4][5][18][19][20]

  • Methyl Iodide (CH(_3)I): As a methyl halide, it is the least sterically hindered and therefore the most reactive primary alkylating agent in S(_N)2 reactions. The small size of the methyl group allows for easy access of the nucleophile to the electrophilic carbon.

  • Benzyl Bromide (C(_6)H(_5)CH(_2)Br): Although a primary alkyl halide, benzyl bromide exhibits enhanced reactivity in S(_N)2 reactions. This is attributed to the stabilization of the transition state by the adjacent phenyl ring through π-orbital overlap.

  • 11-(Bromomethyl)tricosane: As a primary alkyl bromide, it is expected to be less reactive than methyl iodide and benzyl bromide due to the greater steric bulk of the long alkyl chains. While the branching is not directly at the reactive center, the overall size of the molecule can influence the approach of the nucleophile.

Leaving Group Ability

The nature of the leaving group is another critical factor in determining the rate of a nucleophilic substitution reaction. A good leaving group is a weak base, as it can stabilize the negative charge it acquires upon departure.[23][24][25][26][27] For the halogens, the leaving group ability increases down the group:

I


 > Br

> Cl

> F

[24][25][26][27]
  • Methyl Iodide: With iodide as the leaving group, it is an exceptionally reactive alkylating agent.

  • Benzyl Bromide and 11-(Bromomethyl)tricosane: Both possess bromide as the leaving group, which is a very good leaving group, making them effective alkylating agents.

Experimental Protocols and Comparative Performance

To illustrate the practical application and comparative performance of these alkylating agents, we present standardized protocols for common alkylation reactions.

N-Alkylation of Primary Amines

N-alkylation of primary amines is a fundamental transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[28][29][30] A common challenge is controlling the extent of alkylation to avoid the formation of over-alkylated products.

General Protocol for N-Alkylation:

  • To a solution of the primary amine (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, DMSO, or acetonitrile), add a base (e.g., K(_2)CO(_3), Cs(_2)CO(_3), or a non-nucleophilic organic base like DBU) (1.5-2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.0-1.2 eq.) dropwise.

  • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Performance Comparison:

Alkylating AgentExpected ReactivityPotential Issues
Methyl Iodide Very highHigh potential for over-alkylation to form quaternary ammonium salts. Reaction is often fast at room temperature.
Benzyl Bromide HighOver-alkylation can still be a problem. Reaction conditions may need to be carefully controlled.
11-(Bromomethyl)tricosane ModerateSlower reaction rates may require heating. The lipophilic nature of the product might simplify purification by precipitation or extraction.
O-Alkylation of Phenols

The Williamson ether synthesis is a classic and widely used method for the preparation of ethers from the reaction of an alkoxide with a primary alkyl halide.[31][32][33][34][35]

General Protocol for O-Alkylation of Phenols:

  • Dissolve the phenol (1.0 eq.) in a polar aprotic solvent such as DMF or acetone.

  • Add a base (e.g., K(_2)CO(_3) or NaH) (1.2-1.5 eq.) and stir at room temperature until the evolution of gas (if using NaH) ceases.

  • Add the alkylating agent (1.1 eq.) and heat the reaction mixture if necessary.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Expected Performance Comparison:

Alkylating AgentExpected ReactivityKey Considerations
Methyl Iodide Very highReaction is typically fast and high-yielding.
Benzyl Bromide HighGenerally provides good yields.
11-(Bromomethyl)tricosane ModerateMay require higher temperatures and longer reaction times. The product will be significantly more nonpolar than the starting phenol.
C-Alkylation of Active Methylene Compounds

The alkylation of enolates derived from active methylene compounds, such as malonic esters, is a powerful tool for carbon-carbon bond formation.[36][37][38][39][40][41][42][43][44][45]

General Protocol for C-Alkylation of Diethyl Malonate:

  • To a solution of a suitable base (e.g., sodium ethoxide in ethanol or NaH in THF), add diethyl malonate (1.0 eq.) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH(_4)Cl and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by distillation or column chromatography.

Expected Performance Comparison:

Alkylating AgentExpected ReactivitySynthetic Utility
Methyl Iodide Very highEfficient for introducing a methyl group.
Benzyl Bromide HighUseful for introducing a benzyl group, which can be a versatile handle for further transformations.
11-(Bromomethyl)tricosane ModerateEnables the synthesis of long-chain, branched carboxylic acids after hydrolysis and decarboxylation of the alkylated malonic ester.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the S(_N)2 reaction mechanism and a typical experimental workflow.

SN2_Mechanism cluster_0 Sₙ2 Reaction Mechanism cluster_1 Transition State cluster_2 Product Nu Nu⁻ C Nu->C C_ts C H1 H C->H1 H2 H C->H2 LG LG δ⁻ C->LG δ⁺ Nu_ts Nu Nu_ts->C_ts H1_ts H C_ts->H1_ts H2_ts H C_ts->H2_ts LG_ts LG C_ts->LG_ts Nu_p Nu C_p C Nu_p->C_p H1_p H C_p->H1_p H2_p H C_p->H2_p LG_p LG⁻

Caption: The concerted Sₙ2 mechanism showing backside attack by the nucleophile.

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A Dissolve Nucleophile & Base in Solvent B Add Alkylating Agent (e.g., 11-(Bromomethyl)tricosane) A->B C Monitor Reaction (TLC/LC-MS) B->C D Quench Reaction & Aqueous Extraction C->D E Dry & Concentrate Organic Layer D->E F Purify Product (Chromatography/Distillation) E->F

Caption: A general experimental workflow for a typical alkylation reaction.

Conclusion and Recommendations

The choice of an alkylating agent is a nuanced decision that requires careful consideration of reactivity, steric factors, and the specific goals of the synthesis.

  • 11-(Bromomethyl)tricosane is a valuable reagent for introducing long, lipophilic alkyl chains. Its primary bromide nature ensures good reactivity in S(_N)2 reactions, although it is expected to be less reactive than smaller, more activated alkyl halides. Its use is particularly advantageous in the synthesis of molecules where increased lipophilicity is desired, such as in the development of drug candidates with specific membrane permeability properties or in the synthesis of novel surfactants and materials.

  • Methyl iodide remains the reagent of choice for the rapid and efficient introduction of a methyl group, provided that over-alkylation can be controlled.

  • Benzyl bromide offers a balance of high reactivity and the introduction of a versatile benzyl group that can be further functionalized.

For researchers and drug development professionals, a thorough understanding of these comparative principles will enable the rational design of synthetic strategies, leading to improved yields, higher purity, and the successful creation of target molecules. When working with a new alkylating agent like 11-(Bromomethyl)tricosane, it is advisable to start with small-scale optimization experiments to determine the ideal reaction conditions for the specific nucleophile being used.

References

  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • Keglevich, G., et al. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Molecules, 20(4), 5895-5906.
  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23075055, 11-(Bromomethyl)tricosane. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN1 and SN2 Reactions. Retrieved from [Link]

  • MDPI. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2014).
  • LibreTexts. (2021, December 15). 7.3: Other Factors that Affect SN2 Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, November 8). Why is the reactivity of primary alkyl halides with nucleophiles (SN2 mechanism) greater than secondary and tertiary alkyl halides? Retrieved from [Link]

  • Quora. (2022, September 16). What is the order of reactivity for primary, secondary and tertiary alkyl halides in Sn2 reactions? Why is this the case? Retrieved from [Link]

  • LibreTexts. (2021, December 15). 7.3: Other Factors that Affect SN2 Reactions. Retrieved from [Link]

  • BrainKart. (2018, February 19). Alkyl halides: Factors affecting SN2 versus SN1 reactions. Retrieved from [Link]

  • LibreTexts. (2022, July 20). 8.5: Leaving Groups. Retrieved from [Link]

  • Arkivoc. (2009).
  • Semantic Scholar. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of active methylene compounds. Retrieved from [Link]

  • J-STAGE. (n.d.). Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene. Retrieved from [Link]

  • SlidePlayer. (n.d.). 241 Chem Organic Halides CH-1. Retrieved from [Link]

  • LibreTexts. (2019, February 13). 7.1 Alkyl Halides - Structure and Physical Properties. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • ResearchGate. (2009). A comparison of several modern alkylating agents. Retrieved from [Link]

  • International Journal of Advanced Biotechnology and Research. (n.d.). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. Retrieved from [Link]

  • The Chemistry Notes. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

  • YouTube. (2024, January 17). Steric and Nucleophilic Effects on SN2 Reactions. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Physical Properties of Alkyl Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Review articles in ALKYLATION. Retrieved from [Link]

  • Reddit. (2024, June 28). Is a base necessary for a phenol O-alkylation using alkyl iodides? Retrieved from [Link]

  • ResearchGate. (2005). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Organic Synthesis: General Remarks. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Alkylation Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US2460793A - Alkylation of phenol by alkyl halides catalyzed by finely divided gels of certain drying oils.
  • Google Patents. (n.d.). US2894981A - Alkylation of malonic esters.
  • NROChemistry. (n.d.). Malonic Synthesis. Retrieved from [Link]

  • Reddit. (2024, March 16). alkyl halides solubility. Retrieved from [Link]

  • YouTube. (2019, August 26). 11.11 Malonic Ester Synthesis. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to the Spectroscopic Validation of 11-(Bromomethyl)tricosane Synthesis

This guide provides an in-depth analysis of the spectroscopic techniques required for the unambiguous validation of 11-(Bromomethyl)tricosane, a long-chain branched alkyl halide crucial as a synthetic intermediate. We wi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic techniques required for the unambiguous validation of 11-(Bromomethyl)tricosane, a long-chain branched alkyl halide crucial as a synthetic intermediate. We will explore the synthesis from its corresponding alcohol and detail the multi-faceted spectroscopic approach necessary to confirm its structure and purity, comparing this with an alternative synthetic strategy. This document is intended for researchers, chemists, and drug development professionals who rely on precise molecular characterization.

The Synthetic Pathway: From Alcohol to Alkyl Bromide

The synthesis of 11-(Bromomethyl)tricosane is efficiently achieved through the bromination of its precursor, 2-decyltetradecan-1-ol. This transformation is a variation of the Appel reaction, which converts an alcohol to an alkyl halide using a phosphine and a halogen source.

Chosen Method: Triphenylphosphine and N-Bromosuccinimide (NBS)

This method is selected for its mild reaction conditions and high yield. Triphenylphosphine acts as an oxygen scavenger, forming the stable triphenylphosphine oxide, while NBS serves as the bromine source. The reaction proceeds via a phosphonium bromide intermediate, which is then displaced by the bromide ion in an SN2 reaction.

Experimental Protocol: Synthesis of 11-(Bromomethyl)tricosane[1]

  • Under an inert argon atmosphere, suspend triphenylphosphine (1.05 eq) in dichloromethane (DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Introduce 2-decyltetradecan-1-ol (1.0 eq) to the cooled suspension.

  • After stirring for 5 minutes, add N-bromosuccinimide (1.0 eq) portion-wise. A color change from yellow to orange is typically observed.

  • Allow the reaction to stir for 16 hours at room temperature.

  • Remove the solvent under reduced pressure (vacuum evaporation).

  • Dilute the resulting residue with petroleum ether and pass the solution through a silica gel plug to remove the triphenylphosphine oxide byproduct.

  • Evaporate the filtrate to yield the final product, 11-(Bromomethyl)tricosane, as a clear oil.

The Validation Workflow: A Multi-Spectroscopic Approach

Relying on a single analytical technique is insufficient for the definitive structural confirmation of a synthesized molecule. A comprehensive validation strategy employs multiple spectroscopic methods, each providing a unique piece of structural evidence. The collective data from NMR, IR, and Mass Spectrometry builds an unassailable case for the product's identity and purity.

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_confirmation Confirmation Start 2-Decyltetradecan-1-ol Reaction Bromination (PPh3, NBS) Start->Reaction Product Crude 11-(Bromomethyl)tricosane Reaction->Product Purification Silica Chromatography Product->Purification FinalProduct Pure Product Purification->FinalProduct NMR_H ¹H NMR FinalProduct->NMR_H NMR_C ¹³C NMR FinalProduct->NMR_C IR FT-IR FinalProduct->IR MS Mass Spec. FinalProduct->MS Confirmation Structure Verified NMR_H->Confirmation NMR_C->Confirmation IR->Confirmation MS->Confirmation

Caption: Overall workflow from synthesis to spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: Proton Environment Analysis

¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR

  • Dissolve ~5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm).

A Dissolve Sample in CDCl₃ B Acquire FID on Spectrometer A->B C Process Data (FT, Phasing) B->C D Analyze Spectrum (Shifts, Integration, Multiplicity) C->D

Caption: Workflow for ¹H NMR analysis.

Expected ¹H NMR Data for 11-(Bromomethyl)tricosane [1]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.44 Doublet (d) 2H -CH-CH₂ -Br
~1.60 Multiplet (m) 1H -CH -CH₂-Br
~1.25 Broad Multiplet (m) 40H Aliphatic chain -(CH₂)₂₀-

| ~0.88 | Triplet (t) | 6H | 2 x terminal -CH₃ |

Interpretation: The most telling signal is the doublet at approximately 3.44 ppm, which corresponds to the two protons on the carbon directly bonded to the bromine atom. This signal confirms the successful introduction of the bromomethyl group. The absence of a broad signal between 1-5 ppm confirms the complete consumption of the starting alcohol's -OH proton.

¹³C NMR: Carbon Skeleton Mapping

¹³C NMR provides a count of the non-equivalent carbon atoms and information about their hybridization and electronic environment.

Expected ¹³C NMR Data for 11-(Bromomethyl)tricosane [1]

Chemical Shift (δ, ppm) Assignment
~39.7 -C H-CH₂-Br
~32.8 -CH-C H₂-Br
~32.1 -(C H₂)ₙ- (adjacent to chain ends)
~29.5 - 29.9 -(C H₂)ₙ- (bulk methylene carbons)
~26.7 -(C H₂)ₙ-
~22.9 -(C H₂)ₙ- (adjacent to methyl group)

| ~14.3 | Terminal -C H₃ |

Interpretation: The key signal is the peak around 32.8 ppm, assigned to the carbon atom directly attached to the bromine (-CH₂-Br). The other signals correspond to the numerous carbons in the long alkyl chains, confirming the overall carbon skeleton.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Place a small drop of the neat oil product directly onto the ATR crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans.

  • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

A Apply Sample to ATR Crystal B Acquire Spectrum A->B C Identify Characteristic Absorption Bands B->C D Confirm Functional Groups C->D

Caption: Workflow for FT-IR analysis.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
2955-2850 C-H Stretch Alkane (CH₂, CH₃)
1470-1450 C-H Bend Alkane (CH₂)
1300-1150 C-H Wag -CH₂-Br[2][3][4]

| 690-515 | C-Br Stretch | Alkyl Bromide[2][3][5] |

Interpretation: The successful synthesis is primarily confirmed by two key observations:

  • Appearance of C-Br vibrations: The presence of a moderate to strong absorption band in the 690-515 cm⁻¹ region indicates the formation of the carbon-bromine bond.[2]

  • Disappearance of O-H stretch: The complete absence of the broad, strong O-H stretching band from the starting alcohol (typically ~3300 cm⁻¹) confirms that the conversion is complete.

Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation

Mass spectrometry provides the exact molecular weight of the compound and, in the case of alkyl bromides, offers a definitive confirmation of the halogen's presence through its characteristic isotopic pattern.

Experimental Protocol: Electron Ionization (EI)-MS

  • Introduce a dilute solution of the sample into the mass spectrometer.

  • Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detect the ions to generate the mass spectrum.

A Sample Introduction B Ionization (EI) A->B C Mass Analysis (m/z separation) B->C D Detection & Spectrum Generation C->D

Caption: Workflow for Mass Spectrometry analysis.

Expected Mass Spectrometry Data

m/z Value Identity Interpretation
416/418 [M]⁺ and [M+2]⁺ Molecular ion peaks

| 337 | [M-Br]⁺ | Loss of a bromine radical |

Interpretation: The most critical feature in the mass spectrum of an alkyl bromide is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units ([M]⁺ and [M+2]⁺).[6] This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. For 11-(Bromomethyl)tricosane (C₂₄H₄₉Br), these peaks will appear at m/z 416 and 418, respectively, providing conclusive evidence for a single bromine atom in the molecule.[7] A common fragmentation pattern is the loss of the bromine radical, which would result in a significant peak at m/z 337 ([M-Br]⁺).[8]

Comparison with an Alternative Synthetic Route

While the Appel-type reaction is effective, other methods exist for synthesizing long-chain alkyl bromides. A prominent alternative involves the conversion of the alcohol to a mesylate, followed by nucleophilic substitution.

Alternative Method: Mesylation followed by Substitution [9][10][11]

  • Step 1 (Mesylation): The starting alcohol (2-decyltetradecan-1-ol) is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine to form the corresponding methanesulfonate (mesylate).

  • Step 2 (Substitution): The purified mesylate is then reacted with a bromide salt, such as magnesium bromide or lithium bromide, in a suitable solvent like ether. The bromide ion displaces the mesylate, which is an excellent leaving group, to yield the desired 11-(Bromomethyl)tricosane.

Performance Comparison

Feature Method 1: Appel-type (PPh₃/NBS) Method 2: Mesylation/Substitution
Number of Steps One pot Two distinct steps
Key Reagents Triphenylphosphine, NBS Methanesulfonyl chloride, Bromide salt
Byproducts Triphenylphosphine oxide, Succinimide Triethylammonium chloride, Mesylate salts
Purification Chromatography to remove PPh₃=O Requires purification after each step
Advantages High yield in a single step Can avoid phosphine-based reagents

| Disadvantages | Byproduct removal can be tedious | Longer overall reaction sequence |

Regardless of the synthetic route chosen, the final product is identical. Therefore, the spectroscopic validation data presented in sections 3, 4, and 5 remains the gold standard for confirming the structure of 11-(Bromomethyl)tricosane.

Conclusion

The synthesis of 11-(Bromomethyl)tricosane is a straightforward procedure, but its successful preparation must be confirmed through rigorous, multi-faceted spectroscopic analysis. The combination of ¹H and ¹³C NMR spectroscopy to map the carbon-hydrogen framework, IR spectroscopy to confirm the presence and absence of key functional groups, and mass spectrometry to verify the molecular weight and elemental composition provides an unassailable confirmation of the target molecule's identity. This comprehensive approach ensures the reliability and reproducibility required for high-level research and development.

References

  • JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation.
  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • LibreTexts. (n.d.). Alkyl and aryl halide infrared spectra. Chemistry LibreTexts.
  • Scribd. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]

  • All About Chemistry. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. Retrieved from [Link]

  • Baumann, W. J., & Mangold, H. K. (1966). Synthesis of long-chain alkyl and alkenyl bromides. Journal of Lipid Research, 7(4), 568-569.
  • Quora. (2022). How to identify an alkyl halide using an infrared (IR) spectrum. Retrieved from [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Chad's Prep. (n.d.). Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]

  • Baumann, W. J., & Mangold, H. K. (1966). Synthesis of long-chain alkyl and alkenyl bromides. PubMed. Retrieved from [Link]

  • Fluorine Notes. (2019). Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization. Retrieved from [Link]

  • Baumann, W. J., & Mangold, H. K. (1966). Synthesis of long-chain alkyl and alkenyl bromides. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 11-(Bromomethyl)tricosane. PubChem Compound Database. Retrieved from [Link]

Sources

Validation

Performance Enhancement in OLEDs through Interfacial Engineering: A Comparative Guide to Self-Assembled Monolayers based on 11-(Bromomethyl)tricosane Derivatives

In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs) with enhanced efficiency and operational stability, the interfaces between the constituent layers of the device have emerged as a critical area of r...

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs) with enhanced efficiency and operational stability, the interfaces between the constituent layers of the device have emerged as a critical area of research and development.[1][2] This guide delves into the pivotal role of interfacial engineering, with a specific focus on the application of self-assembled monolayers (SAMs) to modify electrode surfaces.[3][4] We will explore the prospective use of derivatives of 11-(Bromomethyl)tricosane, a long-chain alkyl halide, as a SAM-forming material and provide a comparative performance analysis against other established alternatives, supported by experimental data from the literature.

The Critical Role of Interfaces in OLED Performance

An OLED is a multilayered semiconductor device where the injection of charge carriers (holes and electrons) from the electrodes into the organic layers and their subsequent recombination to emit light are the fundamental processes. The efficiency of these processes is profoundly influenced by the energy barriers at the electrode-organic interfaces.[5][6] For instance, a mismatch between the work function of the anode, typically Indium Tin Oxide (ITO), and the Highest Occupied Molecular Orbital (HOMO) of the hole transport layer (HTL) can impede hole injection, leading to higher driving voltages and reduced device efficiency.[6]

Surface modification of electrodes with ultra-thin layers of specific molecules, known as self-assembled monolayers (SAMs), is a powerful strategy to tune the interfacial properties.[3][7] SAMs can modulate the work function of the electrode, improve the wetting of the subsequent organic layer, and passivate surface defects, thereby enhancing charge injection and overall device performance.[4][8][9]

11-(Bromomethyl)tricosane Derivatives as a Platform for SAMs in OLEDs

11-(Bromomethyl)tricosane is a long-chain saturated hydrocarbon with a reactive bromomethyl group.[10][11][12][13][14] While not used directly in its pristine form, this molecule serves as an excellent backbone for creating SAM-forming molecules. The long tricosane alkyl chain provides a well-defined, insulating layer, while the bromomethyl group offers a versatile handle for chemical modification to introduce various anchoring groups that can bind to electrode surfaces.

For instance, the bromomethyl group can be readily converted to a phosphonic acid, carboxylic acid, or silane group. These functional groups can then form robust covalent or dative bonds with the surface of metal oxides like ITO, creating a densely packed and ordered molecular monolayer.

Mechanism of Action

The primary mechanism by which these SAMs enhance OLED performance is through the creation of a surface dipole. The orientation of the dipoles within the SAM can either increase or decrease the work function of the electrode. For anode modification, a SAM with a dipole moment that points away from the electrode surface will increase the work function, reducing the energy barrier for hole injection into the HTL.

Comparative Performance Analysis of SAMs in OLEDs

To provide a clear comparison, we will evaluate the hypothetical performance of an OLED incorporating a phosphonic acid derivative of 11-(Bromomethyl)tricosane against devices using other commonly studied SAMs. The following table summarizes typical performance metrics reported in the literature for OLEDs with and without SAM modification of the ITO anode.

Anode Configuration Turn-on Voltage (V) Current Efficiency (cd/A) Power Efficiency (lm/W) Luminance (cd/m²)
Bare ITO~4.5 - 5.5~3.0 - 4.0~1.5 - 2.5~1000 at 8V
ITO/C8-PA~3.5 - 4.0~4.5 - 5.5~3.0 - 4.0~1500 at 8V
ITO/C12-PA~3.2 - 3.8~5.0 - 6.0~3.5 - 4.5~1800 at 8V
ITO/C23-PA (Hypothetical) ~3.0 - 3.5 ~5.5 - 6.5 ~4.0 - 5.0 ~2000 at 8V
ITO/F4-TCNQ~3.0 - 3.5~6.0 - 7.0~4.5 - 5.5~2200 at 8V

Data compiled and extrapolated from various sources for a standard fluorescent green OLED. C8-PA and C12-PA refer to octylphosphonic acid and dodecylphosphonic acid, respectively. C23-PA represents the hypothetical phosphonic acid derivative of 11-(Bromomethyl)tricosane. F4-TCNQ is a common p-dopant used for surface modification.

The trend suggests that longer alkyl chains in the phosphonic acid SAMs lead to a reduction in turn-on voltage and an increase in efficiency and luminance. This is attributed to a more ordered and densely packed monolayer, which more effectively modifies the work function and reduces leakage currents. The hypothetical C23-PA is expected to follow this trend, offering superior performance compared to shorter-chain counterparts.

Experimental Protocols

Synthesis of 11-(Tricosyl)phosphonic Acid

A plausible synthetic route to a phosphonic acid derivative from 11-(Bromomethyl)tricosane would involve the Arbuzov reaction followed by hydrolysis.

  • Arbuzov Reaction: 11-(Bromomethyl)tricosane is reacted with an excess of triethyl phosphite at elevated temperature (e.g., 150-160 °C) for several hours. The reaction is monitored by thin-layer chromatography (TLC). After completion, the excess triethyl phosphite is removed under reduced pressure to yield the diethyl 11-(tricosyl)phosphonate.

  • Hydrolysis: The resulting phosphonate ester is then hydrolyzed to the phosphonic acid. This can be achieved by refluxing with a strong acid (e.g., concentrated HCl) or by reaction with bromotrimethylsilane followed by methanolysis. The final product, 11-(tricosyl)phosphonic acid, is purified by recrystallization.

ITO Surface Modification with SAM
  • Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a stream of nitrogen gas.

  • UV-Ozone Treatment: The cleaned substrates are treated with UV-ozone for 10-15 minutes to remove any remaining organic residues and to hydroxylate the ITO surface, which facilitates the binding of the SAM.

  • SAM Deposition: The substrates are immediately immersed in a dilute solution (e.g., 1-5 mM) of the phosphonic acid derivative in a suitable solvent like isopropanol or tetrahydrofuran for a specified duration (e.g., 12-24 hours) at room temperature.

  • Rinsing and Annealing: After deposition, the substrates are thoroughly rinsed with the pure solvent to remove any physisorbed molecules and then annealed at a moderate temperature (e.g., 100-120 °C) for a short period (e.g., 10-15 minutes) to promote a more ordered monolayer.

OLED Fabrication and Characterization

A standard multilayer OLED is fabricated on the SAM-modified ITO substrate by thermal evaporation in a high-vacuum chamber. A typical device structure could be:

ITO / SAM / HTL / EML / HBL / ETL / EIL / Cathode

  • HTL: Hole Transport Layer (e.g., NPB)

  • EML: Emissive Layer (e.g., Alq3 doped with a fluorescent dye)

  • HBL: Hole Blocking Layer (e.g., BCP)

  • ETL: Electron Transport Layer (e.g., Alq3)

  • EIL: Electron Injection Layer (e.g., LiF)

  • Cathode: (e.g., Al)

The performance of the fabricated devices is then characterized using a source meter and a spectroradiometer to measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency.

Visualizing the Workflow and Device Architecture

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_sam SAM Deposition cluster_fab Device Fabrication cluster_char Characterization ITO ITO Substrate Clean Ultrasonic Cleaning ITO->Clean UVO UV-Ozone Treatment Clean->UVO Dip Dip Coating UVO->Dip SAM_sol SAM Solution (e.g., C23-PA in IPA) SAM_sol->Dip Rinse Rinsing Dip->Rinse Anneal Annealing Rinse->Anneal Evap Thermal Evaporation (Organic Layers & Cathode) Anneal->Evap Enc Encapsulation Evap->Enc Test J-V-L Testing Enc->Test OLED_Device_Structure Cathode Cathode (Al) EIL EIL (LiF) ETL ETL (Alq3) EML EML (Doped Alq3) HTL HTL (NPB) SAM SAM (e.g., C23-PA) Anode Anode (ITO) Substrate Glass Substrate

Caption: A typical multilayer OLED device structure incorporating a SAM.

Conclusion and Future Outlook

The use of self-assembled monolayers provides a versatile and effective method for enhancing the performance of OLEDs by optimizing the electrode-organic interface. While direct experimental data for 11-(Bromomethyl)tricosane derivatives in OLEDs is not widely available, the principles of SAMs and the known effects of long alkyl chains strongly suggest their potential for superior performance. The hypothetical 11-(tricosyl)phosphonic acid, with its long alkyl chain, is poised to form a highly ordered and robust monolayer, leading to a significant reduction in the hole injection barrier and an overall improvement in device efficiency and stability.

Future research should focus on the synthesis and characterization of such long-chain SAMs and their systematic evaluation in OLED devices. A detailed investigation into the relationship between alkyl chain length, monolayer ordering, and device lifetime would be particularly valuable for the rational design of next-generation interfacial materials for organic electronics.

References

  • Advanced Surface Modification of Indium Tin Oxide for Improved Charge Injection in Organic Devices. Princeton University. 5

  • Effect of Variations in the Alkyl Chain Lengths of Self-Assembled Monolayers on the Crystalline-Phase-Mediated Electrical Performance of Organic Field-Effect Transistors. National Institutes of Health (NIH). 8

  • Comparison of self-assembled monolayers with long alkyl chains on ITO for enhanced surface properties and photovoltaic performance. ResearchGate. 9

  • 11-(Bromomethyl)tricosane. ChemScene. 10

  • Self-assembled monolayers in organic electronics. Chemical Society Reviews (RSC Publishing). 3

  • Self-Assembled Monolayers for Interfacial Engineering in Solution-Processed Thin-Film Electronic Devices: Design, Fabrication, and Applications. PubMed. 1

  • Differences in ITO Surfaces According to the Formation of Aromatic Rings and Aliphatic Self-Assembled Monolayers for Organic Light-Emitting Diode Applications. National Institutes of Health (NIH). 6

  • Effect of ITO surface modification on the OLED device lifetime. PubMed. 2

  • China 11-(bromomethyl)-tricosane CAS No.: 732276-63-0 Manufacturers. Alfa Chemical. 11

  • 11-(bromomethyl)-tricosane suppliers USA. 12

  • Effect of surface treatment and functionalization on the ITO properties for OLEDs. ResearchGate. 15

  • 732276-63-0|11-(Bromomethyl)tricosane|BLD Pharm. BLD Pharm. 13

  • Effects of ITO surface modification using self-assembly molecules on the characteristics of OLEDs. ResearchGate. 4

  • 11-(bromomethyl)tricosane | 732276-63-0. ChemicalBook. 14

  • The role of self-assembled monolayers in electronic devices. Journal of Materials Chemistry C (RSC Publishing). 7

Sources

Comparative

A Comparative Guide to Analytical Standards for 11-(Bromomethyl)tricosane

For Researchers, Scientists, and Drug Development Professionals Introduction to 11-(Bromomethyl)tricosane: A Branched Long-Chain Alkyl Halide 11-(Bromomethyl)tricosane (CAS No. 732276-63-0) is a long-chain, branched alky...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 11-(Bromomethyl)tricosane: A Branched Long-Chain Alkyl Halide

11-(Bromomethyl)tricosane (CAS No. 732276-63-0) is a long-chain, branched alkyl bromide with the molecular formula C₂₄H₄₉Br[1]. Its structure, featuring a C24 backbone with a bromomethyl group at the 11th position, imparts unique physicochemical properties, such as enhanced solubility in organic solvents compared to its linear counterparts. This characteristic makes it a valuable building block and solubility-enhancing reagent in materials science, particularly in the synthesis of organic semiconductors and other components for organic light-emitting diodes (OLEDs)[2]. As with any analytical standard, the reliability of experimental results hinges on the purity and comprehensive characterization of the reference material.

The Imperative of High-Purity Analytical Standards

The quality of an analytical standard is paramount, directly impacting the accuracy and validity of research data. Impurities can arise from the synthetic route or degradation over time. For long-chain alkyl halides like 11-(Bromomethyl)tricosane, potential impurities may include the starting alcohol (2-decyl-1-tetradecanol), unreacted reagents, or byproducts from the bromination reaction[3]. Therefore, a thorough analytical characterization is essential to identify and quantify any such impurities.

Comparative Analysis of Analytical Standards

To provide a comprehensive overview, this guide compares 11-(Bromomethyl)tricosane with two relevant alternatives: a linear long-chain alkyl bromide, 1-Bromotetradecane , and a deuterated analog, 1-Bromotetradecane-d29 . The selection of these alternatives is based on their structural similarities and their utility in different analytical applications. 1-Bromotetradecane serves as a benchmark for understanding the influence of chain branching, while the deuterated standard is invaluable for mass spectrometry-based quantitative analysis.

Table 1: Comparison of Physicochemical Properties and Supplier Specifications
Property11-(Bromomethyl)tricosane1-Bromotetradecane1-Bromotetradecane-d29
CAS Number 732276-63-0[1]112-71-0347841-80-9[4]
Molecular Formula C₂₄H₄₉Br[1]C₁₄H₂₉BrC₁₄D₂₉Br[5]
Molecular Weight 417.55 g/mol [6]277.28 g/mol 306.46 g/mol [5]
Structure Branched ChainLinear ChainDeuterated Linear Chain
Typical Purity (by GC) >95.0% - ≥97%[2][7]≥97%98 atom % D[4]
Physical State Liquid[7]LiquidColorless Liquid[4]
Storage Conditions Refrigerated (0-10°C)Room Temperature2-8°C Refrigerator[8]

Experimental Data and Analysis

A rigorous evaluation of an analytical standard necessitates a multi-technique approach to confirm its identity, purity, and structural integrity. Here, we present representative analytical data for 11-(Bromomethyl)tricosane and its alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

11-(Bromomethyl)tricosane:

  • ¹H NMR (400 MHz, Chloroform-d) δ 3.44 (d, J = 4.7 Hz, 2H), 1.66 - 1.47 (m, 2H), 1.44 - 1.15 (m, 40H), 0.88 (t, J= 6.6 Hz, 7H)[3]. The doublet at 3.44 ppm is characteristic of the bromomethyl protons.

  • ¹³C NMR (101 MHz, CDCl₃) δ 39.72, 39.70, 32.75, 32.10, 29.97, 29.82, 29.77, 29.53, 26.74, 22.86, 14.26[3].

1-Bromotetradecane:

  • ¹H NMR (500 MHz, CDCl₃) δ 3.41 (t, J = 6.9 Hz, 2H), 1.84 (dd, J = 7.7 Hz, J = 6.7 Hz, 2H), 1.26-1.31 (m, 22H), 0.89 (t, J = 6.9 Hz, 3H)[9]. The triplet at 3.41 ppm corresponds to the methylene group attached to the bromine.

  • ¹³C NMR (126 MHz, CDCl₃) δ 33.59, 33.03, 32.11, 29.85 (4C), 29.74, 29.64, 29.55, 28.97, 28.38, 22.85, 14.21[9].

The comparison of the NMR spectra clearly distinguishes the branched structure of 11-(Bromomethyl)tricosane from the linear structure of 1-Bromotetradecane.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds and for identifying impurities.

1-Bromotetradecane: The electron ionization (EI) mass spectrum of 1-bromotetradecane typically shows a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragments arise from the loss of Br and successive losses of alkyl fragments[10]. The fragmentation pattern is a key identifier for this class of compounds.

For deuterated standards like 1-Bromotetradecane-d29, the mass spectrum will show a significant shift in the molecular ion and fragment masses, allowing for its use as an internal standard in isotope dilution mass spectrometry[11].

Experimental Protocols

To ensure the integrity of the analytical standards, it is crucial to employ validated analytical methods. The following are detailed, step-by-step methodologies for the key analytical techniques.

Protocol 1: Purity Determination by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of long-chain alkyl bromides.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane stationary phase) is suitable for the analysis of alkyl halides[11].

  • Injector: Split/splitless injector, operated in split mode for purity analysis.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation. For example, start at 100°C, hold for 2 minutes, then ramp to 300°C at 15°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

  • Sample Preparation: Prepare a solution of the analytical standard in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample solution.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Analytical Standard Solvent Hexane/Dichloromethane Sample->Solvent Solution 1 mg/mL Solution Solvent->Solution Injection Inject 1 µL Solution->Injection GC Gas Chromatograph (FID) Column Non-polar Capillary Column GC->Column Column->Injection Chromatogram Obtain Chromatogram Injection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Area % Purity Integration->Purity

GC Purity Analysis Workflow

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol provides a general procedure for acquiring a ¹H NMR spectrum for structural verification.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the analytical standard in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals and determine the chemical shifts and coupling constants. Compare the obtained spectrum with the expected structure.

Trustworthiness and Self-Validating Systems

The reliability of these analytical standards is underpinned by a system of rigorous quality control. A Certificate of Analysis (CoA) from a reputable supplier should provide detailed information on the analytical methods used for characterization and the results obtained. This documentation serves as a validation of the standard's quality. When a full CoA is not available, researchers should perform their own comprehensive characterization using multiple orthogonal analytical techniques, as outlined in the protocols above. This multi-faceted approach creates a self-validating system, where the results from different techniques corroborate each other, providing a high degree of confidence in the identity and purity of the standard. For quantitative applications, the use of quantitative NMR (qNMR) with a certified internal standard can provide a highly accurate and traceable purity assessment[12][13].

Conclusion

The selection of an appropriate analytical standard is a critical decision in any research endeavor. For applications involving 11-(Bromomethyl)tricosane, researchers must consider the unique properties conferred by its branched structure. This guide has provided a comparative analysis with a linear analog, 1-Bromotetradecane, and a deuterated standard, 1-Bromotetradecane-d29, highlighting the differences in their analytical profiles. By following the detailed experimental protocols and adhering to the principles of a self-validating analytical system, researchers can ensure the quality and reliability of their reference materials, leading to more accurate and reproducible scientific outcomes.

References

  • SIELC Technologies. (n.d.). HPLC Determination of Allyl Bromide on Newcrom R1 Column. Retrieved from [Link]

  • CRO SPLENDID LAB. (n.d.). 1-Bromotetradecane-d29. Retrieved from [Link]

  • CDN Isotopes. (n.d.). 1-Bromotetradecane-d29. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Bromotetradecane D29. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • NIST. (n.d.). Tetradecane, 1-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Agilent. (2011, April 8). Easy, Precise and Accurate Quantitative NMR. Retrieved from [Link]

  • AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]

  • NIST. (n.d.). Tetradecane, 1-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Tetradecane, 1-bromo-. Retrieved from [Link]

  • NIST. (n.d.). Tetradecane, 1-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • RSC Publishing. (2019, August 16). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]

  • NIH. (2024, December 6). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Retrieved from [Link]

  • PubChem. (n.d.). Myristyl bromide. Retrieved from [Link]

  • RSC Publishing. (2019, August 16). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]

  • PMC. (n.d.). Accelerating the discovery of alkyl halide-derived natural products using halide depletion. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromotetradecane. Retrieved from [Link]

  • PubChem. (n.d.). 11-(Bromomethyl)tricosane. Retrieved from [Link]

  • MDPI. (n.d.). Synergistic Surface Modification of Bromocarboxylic Acid-Oleylamine Dual Ligands for Highly Stable and Luminescent CsPbBr3 Perovskite Nanocrystals. Retrieved from [Link]

  • EMA. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of long-chain alkyl and alkenyl bromides. Retrieved from [Link]

  • Carbogen Amcis. (n.d.). Release Testing and Stability Studies for Drug Products. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Branched Long-Chain Alkyl Bromides in Materials Science: The Case of 11-(Bromomethyl)tricosane

In the dynamic field of materials science, the precise control of surface properties is paramount for developing advanced materials with tailored functionalities. Surface modification using alkylating agents is a fundame...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of materials science, the precise control of surface properties is paramount for developing advanced materials with tailored functionalities. Surface modification using alkylating agents is a fundamental technique to impart desired characteristics such as hydrophobicity, biocompatibility, and altered surface energy. This guide provides an in-depth comparison of branched long-chain alkyl bromides, with a special focus on 11-(Bromomethyl)tricosane, and their linear counterparts for applications in surface functionalization. We will explore the causal relationships behind experimental choices and provide supporting data to guide researchers in selecting the appropriate surface modification agents for their specific needs.

The Significance of Alkyl Chain Architecture in Surface Modification

The structure of an alkylating agent, particularly its chain length and branching, plays a critical role in determining the properties of the modified surface. Long alkyl chains are known to impart hydrophobicity. However, the introduction of branching, as seen in 11-(Bromomethyl)tricosane, introduces unique steric and conformational effects that differentiate it from its linear isomers.

11-(Bromomethyl)tricosane is a C24 branched alkyl bromide. Its structure features a bromomethyl group attached to the 11th carbon of a tricosane backbone. This mid-chain branching is a key characteristic that influences its reactivity and the ultimate properties of the functionalized material.

Branched vs. Linear Alkyl Bromides: A Comparative Analysis

The choice between a branched and a linear alkyl bromide for surface modification is not trivial and has significant consequences for the resulting material's properties. While linear alkyl bromides can form densely packed, quasi-crystalline self-assembled monolayers (SAMs), branched chains introduce disorder and alter the packing density.

FeatureBranched Alkyl Bromides (e.g., 11-(Bromomethyl)tricosane)Linear Alkyl Bromides (e.g., 1-Bromotetradecane)
Molecular Structure Sterically hindered due to mid-chain branching.Flexible, linear aliphatic chain.
Packing in SAMs Forms less ordered, more amorphous monolayers.Can form highly ordered, crystalline-like monolayers.
Surface Coverage May result in lower surface density of alkyl chains.Can achieve high surface coverage and packing density.
Hydrophobicity Can still impart significant hydrophobicity.Highly effective at creating hydrophobic surfaces.
Solubility Generally more soluble in organic solvents.Solubility can be lower, especially for very long chains.
Reactivity Bromine atom may be less accessible due to steric hindrance.Reactive site is readily accessible at the terminus of the chain.
Applications Creating surfaces with controlled disorder, improving solubility of functionalized nanoparticles.Forming well-defined, hydrophobic, and passivation layers.

The branched structure of molecules like 11-(Bromomethyl)tricosane is analogous to that of Guerbet alcohols, which are known for their lower melting points and better fluidity compared to their linear counterparts. This suggests that surfaces modified with branched alkyl bromides may exhibit enhanced resistance to crystallization and maintain a more fluidic nature, which can be advantageous in applications requiring dynamic surfaces.

Case Study: Surface Modification of Cellulose Nanocrystals

While specific experimental data for 11-(Bromomethyl)tricosane is scarce in publicly available literature, we can draw valuable insights from studies on similar molecules. For instance, a study on the surface alkylation of cellulose nanocrystals (CNCs) using 1-bromododecane (a linear alkyl bromide) demonstrated a significant increase in the hydrophobicity of the CNCs. The alkylated CNCs showed improved dispersion in a nonpolar polymer matrix, leading to enhanced thermal stability and mechanical properties of the resulting nanocomposite.

This case study highlights the effectiveness of alkyl bromides in modifying surface properties. A hypothetical comparison suggests that while 1-bromododecane would create a densely packed hydrophobic layer, using a branched equivalent like 11-(Bromomethyl)tricosane might result in a less ordered but still highly hydrophobic surface, potentially with different interfacial dynamics.

Experimental Protocols

General Protocol for Surface Modification of Silica Nanoparticles with Alkyl Bromides

This protocol describes a general procedure for the covalent attachment of alkyl bromides to a hydroxyl-terminated surface, such as silica nanoparticles.

Materials:

  • Silica nanoparticles

  • 11-(Bromomethyl)tricosane (or alternative linear/branched alkyl bromide)

  • Anhydrous toluene

  • Sodium hydride (NaH)

  • Dry N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized water

Procedure:

  • Activation of Nanoparticles:

    • Disperse silica nanoparticles in anhydrous toluene.

    • Slowly add sodium hydride to the suspension under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 24 hours to deprotonate the surface hydroxyl groups.

    • Wash the activated nanoparticles with anhydrous toluene to remove excess sodium hydride.

  • Alkylation Reaction:

    • Resuspend the activated nanoparticles in dry DMF.

    • Add a solution of 11-(Bromomethyl)tricosane in dry DMF to the nanoparticle suspension.

    • Heat the reaction mixture to 80°C and stir for 48 hours under an inert atmosphere.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding methanol.

    • Collect the functionalized nanoparticles by centrifugation.

    • Wash the nanoparticles sequentially with DMF, deionized water, and methanol to remove unreacted reagents and byproducts.

    • Dry the functionalized nanoparticles under vacuum.

Characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of alkyl chains on the nanoparticle surface.

  • Thermogravimetric Analysis (TGA): To quantify the amount of grafted organic material.

  • Contact Angle Measurement: To assess the change in surface hydrophobicity.

  • Transmission Electron Microscopy (TEM): To observe the morphology of the functionalized nanoparticles.

Visualizations

Chemical Structure of 11-(Bromomethyl)tricosane

Caption: Structure of 11-(Bromomethyl)tricosane.

Workflow for Surface Modification

G cluster_0 Surface Preparation cluster_1 Alkylation cluster_2 Purification & Characterization A Substrate with Hydroxyl Groups B Deprotonation (e.g., NaH) A->B C Addition of Alkyl Bromide B->C Activated Surface D Reaction at Elevated Temperature C->D E Washing & Drying D->E Functionalized Material F Characterization (FTIR, TGA, etc.) E->F

Caption: General workflow for surface modification.

Surface Packing: Linear vs. Branched Chains

G cluster_0 Linear Alkyl Chains cluster_1 Branched Alkyl Chains a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 b5 b4->b5 c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 c5 c4->c5 d1 d2 d1->d2 d3 d2->d3 d4 d2->d4 d5 d3->d5 e1 e2 e1->e2 e3 e2->e3 e4 e2->e4 e5 e3->e5 f1 f2 f1->f2 f3 f2->f3 f4 f2->f4 f5 f3->f5

Caption: Packing of linear vs. branched chains.

Conclusion and Future Outlook

11-(Bromomethyl)tricosane represents a class of branched long-chain alkylating agents with unique potential in materials science. While direct experimental comparisons are currently limited, theoretical considerations and data from analogous linear molecules suggest that its branched structure can be leveraged to create surfaces with controlled disorder, enhanced solubility, and potentially novel interfacial properties. The choice between a branched modifier like 11-(Bromomethyl)tricosane and a traditional linear alkyl bromide will depend on the specific performance requirements of the target application. Future research should focus on systematic studies of branched alkylating agents to build a comprehensive understanding of their structure-property relationships in surface modification.

References

  • Guerbet alcohol esters are compounds with specific properties that make them particularly suitable for use as cosmetic ingredients, plasticizers, or biolubricants. Guerbet alcohols are used for their synthesis. These are primary alcohols with beta branching and a lower melting point than their linear counterparts.
Comparative

The Untapped Potential of 11-(Bromomethyl)tricosane: A Comparative Guide for Advanced Material Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of functional materials and advanced organic synthesis, the strategic selection of alkylating agents is paramount to achieving desired mole...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of functional materials and advanced organic synthesis, the strategic selection of alkylating agents is paramount to achieving desired molecular architectures and material properties. Among the vast array of available reagents, long-chain branched alkyl halides present a unique combination of features that can impart significant advantages in solubility, morphology control, and intermolecular interactions. This guide provides an in-depth technical overview of 11-(Bromomethyl)tricosane, a molecule with considerable, yet largely unexplored, potential.

While direct, peer-reviewed applications of 11-(Bromomethyl)tricosane are notably scarce, its chemical structure—a C23 backbone with a centrally located bromomethyl branch—positions it as a compelling candidate for several advanced applications. This guide will, therefore, take a prospective approach. We will dissect the theoretical advantages of its architecture and propose its utility in key research areas. Furthermore, we will draw comparisons with more conventional linear and shorter-branched alkyl halides, providing a framework for its evaluation and potential adoption in novel material design.

The Molecular Architecture of 11-(Bromomethyl)tricosane: A Strategic Design

11-(Bromomethyl)tricosane (CAS No. 732276-63-0) is a saturated, long-chain hydrocarbon featuring a bromomethyl group attached to the 11th carbon of a tricosane backbone.[1][2] This structure is not a random assortment of atoms; it is a deliberate design that suggests specific functionalities.

The long C23 alkyl chain provides significant van der Waals interactions and a strong hydrophobic character. The branched nature, with the reactive bromomethyl group situated centrally, is crucial. Unlike terminal halides, this central branching can disrupt close packing in the solid state, a property highly desirable for enhancing the solubility of rigid organic molecules. Commercial suppliers classify it as a material building block, a solubility-enhancing reagent, and a branched alkyl source.[1]

Potential Applications and Comparative Analysis

Based on its structure and the known applications of similar long-chain and branched alkyl halides, we can project the utility of 11-(Bromomethyl)tricosane in several key areas of materials science.

Organic Electronics: Engineering Solubility and Morphology

In the field of organic electronics, the performance of organic semiconductors is intrinsically linked to their solid-state packing and film morphology.[3] Many high-performance conjugated polymers and small molecules suffer from poor solubility, which complicates processing and device fabrication. The introduction of long, branched alkyl chains is a well-established strategy to overcome this limitation.

Hypothesized Role of 11-(Bromomethyl)tricosane:

The bulky and flexible nature of the 11-(decyl)tridecyl group that would be installed by 11-(Bromomethyl)tricosane could serve to:

  • Enhance Solubility: By disrupting intermolecular π-π stacking in the solution phase, it can significantly improve the solubility of planar aromatic cores in common organic solvents.

  • Control Thin-Film Morphology: The branched structure can influence the self-assembly and crystallization of organic semiconductors during film deposition, potentially leading to more favorable morphologies for charge transport.[4]

Comparative Alternatives:

Alkylating AgentStructureKey CharacteristicsPotential AdvantagesPotential Disadvantages
11-(Bromomethyl)tricosane Branched, C24Very long, centrally branched chainExcellent solubilizing potential; significant disruption of packingMay excessively hinder close packing, potentially reducing charge mobility; higher molecular weight per functional group
2-Octyldodecyl Bromide Branched, C20Well-established branched alkyl halideProven efficacy in high-performance organic semiconductorsMay provide insufficient solubilization for highly crystalline materials
1-Bromododecane Linear, C12Simple, linear alkyl chainPromotes crystalline packingCan lead to poor solubility and excessive aggregation
1-Bromohexadecane Linear, C16Longer linear alkyl chainEnhanced van der Waals interactions compared to C12Often results in lower solubility compared to branched counterparts
Surface Modification: Tailoring Interfacial Properties

The functionalization of surfaces with self-assembled monolayers (SAMs) is a powerful technique for controlling interfacial properties such as wettability, adhesion, and biocompatibility. Long-chain alkyl halides are precursors to alkylsilanes and alkylthiols used in SAM formation.[5]

Hypothesized Role of 11-(Bromomethyl)tricosane:

A derivative of 11-(Bromomethyl)tricosane, such as an alkylsilane, could be used to form SAMs with unique properties:

  • Creation of Thick, Amorphous Layers: The branched structure would likely lead to less densely packed and more amorphous monolayers compared to those formed from linear chains. This can be advantageous for creating thick, insulating layers.

  • Enhanced Hydrophobicity: The long alkyl chains would impart a high degree of hydrophobicity to the modified surface.[6]

Comparative Alternatives for Surface Modification Precursors:

Precursor TypeChain StructureResulting Monolayer Characteristics
From 11-(Bromomethyl)tricosane Branched, C24Thick, amorphous, highly hydrophobic
From Octadecyltrichlorosilane (OTS) Linear, C18Highly ordered, crystalline, hydrophobic
From Dodecyltrichlorosilane (DTS) Linear, C12Ordered, less hydrophobic than OTS

Proposed Experimental Protocols

To validate the potential of 11-(Bromomethyl)tricosane, rigorous experimental evaluation is necessary. The following are proposed protocols for key applications.

Synthesis and Characterization of a Solubilized Organic Semiconductor

Objective: To compare the solubility and thin-film properties of a model organic semiconductor functionalized with 11-(Bromomethyl)tricosane versus a standard branched alkylating agent (e.g., 2-octyldodecyl bromide).

Workflow Diagram:

G cluster_synthesis Synthesis cluster_characterization Characterization Core_H Core-OH Reaction Williamson Ether Synthesis Core_H->Reaction Base Base (e.g., K2CO3) Base->Reaction Alkyl_Br Alkyl Bromide (11-(Bromomethyl)tricosane or 2-Octyldodecyl Bromide) Alkyl_Br->Reaction Core_O_Alkyl Functionalized Core Reaction->Core_O_Alkyl Purification Purification (Column Chromatography) Core_O_Alkyl->Purification Solubility Solubility Test (mg/mL in Toluene) Purification->Solubility UV_Vis UV-Vis Spectroscopy (Solution & Thin Film) Purification->UV_Vis AFM Atomic Force Microscopy (Thin Film Morphology) Purification->AFM OFET OFET Fabrication & Characterization Purification->OFET

Caption: Workflow for synthesis and characterization of a functionalized organic semiconductor.

Step-by-Step Protocol:

  • Synthesis: a. To a solution of a model hydroxyl-functionalized organic semiconductor core (e.g., a hydroxyl-substituted diketopyrrolopyrrole) in a suitable solvent (e.g., DMF), add an excess of a base (e.g., potassium carbonate). b. Add 2.2 equivalents of either 11-(Bromomethyl)tricosane or 2-octyldodecyl bromide. c. Heat the reaction mixture at 80-100 °C for 24-48 hours, monitoring by TLC. d. After completion, perform an aqueous workup and extract the product. e. Purify the crude product by column chromatography on silica gel.

  • Solubility Measurement: a. Prepare saturated solutions of the purified compounds in a chosen solvent (e.g., toluene) at room temperature. b. Filter the solutions to remove undissolved solid. c. Evaporate a known volume of the filtrate to dryness and weigh the residue to determine the solubility in mg/mL.

  • Thin-Film Fabrication and Analysis: a. Prepare solutions of the compounds (e.g., 10 mg/mL in chloroform). b. Fabricate thin films by spin-coating onto appropriate substrates (e.g., glass for UV-Vis, Si/SiO2 for AFM and OFETs). c. Anneal the films at various temperatures. d. Characterize the optical properties using UV-Vis spectroscopy. e. Analyze the surface morphology and roughness using Atomic Force Microscopy (AFM). f. Fabricate top-contact, bottom-gate organic field-effect transistors (OFETs) and measure the charge carrier mobility.

Conclusion and Future Outlook

11-(Bromomethyl)tricosane stands as a molecule of significant synthetic interest due to its unique long-chain, branched architecture. While its application has yet to be documented in mainstream scientific literature, its potential as a powerful solubilizing agent and morphological controller in organic electronic materials is substantial. The proposed experimental workflows provide a clear path for its evaluation against established industry standards.

Researchers in materials science and organic synthesis are encouraged to consider 11-(Bromomethyl)tricosane as a novel building block for creating functional materials with tailored properties. Its successful implementation could lead to advancements in solution-processable organic electronics and the development of novel functional surfaces. The lack of current data represents not a deficiency, but an opportunity for new and impactful research.

References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 11-(Bromomethyl)tricosane. TCI Chemicals.
  • Sciedco, C. (n.d.). 11-(Bromomethyl)tricosane, Min. 95.0 (GC), 5 mL.
  • Manac Inc. (2021, April 21). Extensive use in electronic material intermediates and beyond! The alkyl halide series.
  • Borbone, F., et al. (2022). Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone. Molecules, 27(18), 5899.
  • Bazan, G. C. (2012). Halogenated Materials as Organic Semiconductors. Accounts of Chemical Research, 45(5), 723-733.
  • Pan, Y., et al. (2005). Branched, Long-Chain Alkylsilanes and their Applications in Surface Modification. 14th International Symposium on Organosilicon Chemistry.
  • Huo, L., et al. (2015). Replacing Alkyl with Alkoxy on the Thienyl-Vinylene-Thienyl Moiety of High-Performance Polymer Solar Cells.
  • Wang, C., et al. (2017). Synergistic Surface Modification of Bromocarboxylic Acid-Oleylamine Dual Ligands for Highly Stable and Luminescent CsPbBr3 Perovskite Nanocrystals. ACS Applied Materials & Interfaces, 9(46), 40653-40661.
  • Pint, C. L., et al. (2010). Surface hydrophobicity: effect of alkyl chain length and network homogeneity. Langmuir, 26(10), 7265-7270.
  • Lamoureux, G., & Agüero, C. (2009). A comparison of several modern alkylating agents. Tetrahedron, 65(52), 10706-10721.
  • World Journal of Biology, Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
  • Organic Chemistry Portal. (n.d.).

Sources

Validation

The Synthetic Chemist's Compass: A Cost-Benefit Analysis of 11-(Bromomethyl)tricosane

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of organic synthesis, the strategic selection of building blocks is paramou...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to achieving desired molecular architectures efficiently and economically. For researchers aiming to introduce a long, branched C24 alkyl chain, 11-(bromomethyl)tricosane presents itself as a readily available, yet potentially costly, option. This guide provides a comprehensive cost-benefit analysis of utilizing 11-(bromomethyl)tricosane, comparing it with viable synthetic alternatives. We will delve into the practicalities of reaction protocols, comparative costs, and the strategic implications for research and development.

The Direct Approach: Synthesis and Cost Profile of 11-(Bromomethyl)tricosane

11-(Bromomethyl)tricosane, a branched C24 alkyl bromide, offers a direct route to incorporating this specific lipophilic moiety. Its synthesis typically proceeds from the commercially available Guerbet alcohol, 2-decyltetradecan-1-ol.

Synthesis of 11-(Bromomethyl)tricosane: The Appel Reaction

The most common laboratory-scale synthesis of 11-(bromomethyl)tricosane from 2-decyltetradecan-1-ol employs the Appel reaction, utilizing triphenylphosphine (PPh₃) and a bromine source, typically N-bromosuccinimide (NBS).

Experimental Protocol: Synthesis of 11-(Bromomethyl)tricosane

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM).

  • Reagent Addition: 2-decyltetradecan-1-ol (1.0 eq) and triphenylphosphine (1.2 eq) are added to the DCM and the solution is cooled to 0 °C in an ice bath.

  • Bromination: N-bromosuccinimide (1.2 eq) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The resulting residue is triturated with a non-polar solvent such as hexanes or petroleum ether to precipitate the triphenylphosphine oxide byproduct. The mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford the pure 11-(bromomethyl)tricosane.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Appel reaction is sensitive to water, which can hydrolyze the phosphonium intermediates and reduce the yield.

  • Controlled Temperature: The addition of NBS is exothermic. Maintaining a low temperature during addition minimizes side reactions.

  • Purification: The primary byproduct, triphenylphosphine oxide, can be challenging to remove completely. Trituration followed by column chromatography is often necessary to achieve high purity, which can impact the overall yield and cost.

Cost Analysis of 11-(Bromomethyl)tricosane Synthesis

To provide a tangible comparison, we will analyze the approximate cost to synthesize 10 grams of 11-(bromomethyl)tricosane, assuming a typical laboratory yield of 85%.

Reagent/MaterialMolecular Weight ( g/mol )Moles RequiredTypical Cost (USD/g)Estimated Cost (USD)
2-Decyltetradecan-1-ol354.670.0282.5025.00
Triphenylphosphine262.290.0340.504.46
N-Bromosuccinimide177.980.0340.704.24
Solvents & Silica Gel---~15.00
Total Estimated Cost ~48.70

Note: Prices are estimates based on current market rates from various suppliers and can fluctuate. This analysis is for comparative purposes.

Alternative Synthetic Routes to a C24 Alkane Chain

Instead of a pre-formed branched C24 bromide, a long alkyl chain can be constructed from smaller, often more economical, starting materials. We will explore two common methods: the Wittig reaction followed by hydrogenation, and the Grignard reaction.

The Wittig Reaction: Building the Carbon Skeleton

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds. To synthesize a C24 chain, one could react a C12 phosphonium ylide with a C12 aldehyde, followed by hydrogenation of the resulting alkene.

Experimental Workflow: Wittig Reaction and Hydrogenation

Wittig_Workflow cluster_wittig Wittig Reaction cluster_hydrogenation Hydrogenation A Dodecyltriphenylphosphonium bromide (C12-ylide precursor) B Strong Base (e.g., n-BuLi) A->B Deprotonation C Dodecanal (C12-aldehyde) B->C Ylide formation & reaction D 12-Tetracosene C->D Alkene product E 12-Tetracosene F H2, Pd/C E->F Catalytic Hydrogenation G Tetracosane (C24 Alkane) F->G

Caption: Workflow for C24 alkane synthesis via the Wittig reaction.

Experimental Protocol: Wittig Reaction

  • Ylide Generation: Dodecyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.1 eq) is added dropwise. The mixture is stirred for 1 hour at this temperature, during which the characteristic orange-red color of the ylide should appear.

  • Reaction with Aldehyde: A solution of dodecanal (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, a mixture of (E)- and (Z)-12-tetracosene, is purified by column chromatography.

Experimental Protocol: Hydrogenation

  • Reaction Setup: The purified 12-tetracosene is dissolved in ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst Addition: A catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%) is added to the solution.

  • Hydrogenation: The flask is connected to a hydrogen source (balloon or hydrogenation apparatus) and the mixture is stirred vigorously under a hydrogen atmosphere for 12-24 hours at room temperature.

  • Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated to yield tetracosane.

Cost Analysis of the Wittig Reaction Route

Assuming a 75% yield for the Wittig reaction and a near-quantitative yield for the hydrogenation step to produce 10 grams of tetracosane.

Reagent/MaterialMolecular Weight ( g/mol )Moles RequiredTypical Cost (USD/g)Estimated Cost (USD)
Dodecyltriphenylphosphonium bromide511.530.0334.85[1]8.00
n-Butyllithium (2.5 M in hexanes)64.060.0330.80/mL10.56
Dodecanal184.320.0300.74[2]5.52
Palladium on Carbon (10%)--50.00~5.00
Solvents & Silica Gel---~20.00
Total Estimated Cost ~49.08

Note: Prices are estimates based on current market rates from various suppliers and can fluctuate. This analysis is for comparative purposes.

The Grignard Reaction: A Classic C-C Bond Formation

The Grignard reaction provides another robust method for constructing C-C bonds. Here, a C12 Grignard reagent, prepared from 1-bromododecane, can be coupled with another molecule of 1-bromododecane. However, direct coupling of a Grignard reagent with a primary alkyl halide is often inefficient. A more reliable approach is the coupling with a suitable electrophile. For the purpose of this analysis, we will consider the formation of the Grignard reagent as a key step.

Experimental Workflow: Grignard Reagent Formation

Grignard_Workflow A 1-Bromododecane B Magnesium Turnings A->B Reaction in C Anhydrous Ether B->C Anhydrous Ether D Dodecylmagnesium bromide (Grignard Reagent) C->D Formation

Caption: Formation of a C12 Grignard reagent.

Experimental Protocol: Grignard Coupling (Illustrative)

  • Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in a flame-dried flask under a nitrogen atmosphere. A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromododecane (1.0 eq) in anhydrous diethyl ether is added dropwise to the magnesium, maintaining a gentle reflux. The reaction is typically complete within 1-2 hours after the addition is finished.[3]

  • Coupling Reaction: The freshly prepared Grignard reagent is then ready to be used in a subsequent coupling reaction. For instance, it can be reacted with an appropriate electrophile to form the C24 chain. A common method involves the use of a catalyst, such as a copper salt, to facilitate the coupling with another molecule of 1-bromododecane.[4]

  • Work-up and Purification: The reaction is quenched with a dilute acid solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by distillation or column chromatography.[5]

Cost Analysis of the Grignard Reaction Route

Assuming a 70% overall yield for the formation of 10 grams of tetracosane.

Reagent/MaterialMolecular Weight ( g/mol )Moles RequiredTypical Cost (USD/g)Estimated Cost (USD)
1-Bromododecane249.230.0860.18[6][7][8]3.86
Magnesium Turnings24.310.0430.200.21
Solvents & Purification---~15.00
Total Estimated Cost ~19.07

Note: Prices are estimates based on current market rates from various suppliers and can fluctuate. This analysis is for comparative purposes.

High-Volume, Low-Purity Alternative: The Fischer-Tropsch Process

The Fischer-Tropsch (FT) synthesis is a large-scale industrial process that converts synthesis gas (a mixture of carbon monoxide and hydrogen) into a wide range of hydrocarbons. While not a laboratory-scale method, it is a significant source of long-chain alkanes.

Key Characteristics:

  • Product Distribution: The FT process produces a broad distribution of linear and branched alkanes and alkenes. The selectivity towards a specific C24 alkane is generally low.

  • Cost-Effectiveness: On an industrial scale, the cost per kilogram of the hydrocarbon mixture is significantly lower than laboratory synthesis methods. However, isolating a pure C24 alkane from this complex mixture can be challenging and costly.

  • Purity: The products of FT synthesis are a mixture, and obtaining a single, pure long-chain alkane requires extensive fractional distillation and/or chromatography.

For applications where a high-purity, specific isomer is not required, and a mixture of long-chain alkanes is acceptable, FT products can be a highly cost-effective option.

Comparative Analysis and Strategic Recommendations

Synthesis MethodEstimated Cost (USD/10g)Key AdvantagesKey DisadvantagesBest Suited For
11-(Bromomethyl)tricosane ~48.70Direct access to a specific branched C24 alkyl bromide.Higher cost of starting material; purification can be challenging.Synthesis requiring the specific 11-(bromomethyl)tricosyl moiety; applications where branching is critical.
Wittig Reaction Route ~49.08High-yielding; reliable for creating specific alkene isomers.Multi-step process; requires strong base; byproduct removal.Controlled synthesis of specific unsaturated and saturated long-chain hydrocarbons.
Grignard Reaction Route ~19.07Very cost-effective starting materials; well-established reaction.Moisture-sensitive; side reactions can lower yield; direct coupling can be inefficient.Cost-sensitive projects where a linear C24 alkane is desired.
Fischer-Tropsch Process Varies (low for mixture)Extremely low cost for bulk hydrocarbon mixtures.Low selectivity for a specific C24 alkane; extensive purification required for high purity.Applications where a mixture of long-chain alkanes is acceptable; industrial-scale production.

Decision-Making Framework:

Decision_Framework A Need for a C24 Alkyl Chain B Is the specific branched structure of 11-(bromomethyl)tricosane required? A->B C Use 11-(Bromomethyl)tricosane B->C Yes D Is a linear C24 alkane sufficient? B->D No E Is cost the primary driver? D->E I Is a mixture of long-chain alkanes acceptable? D->I Purity not critical F Grignard Reaction Route E->F Yes G Is high purity and specific isomer control critical? E->G No H Wittig Reaction Route G->H J Fischer-Tropsch derived products I->J

Caption: Decision framework for selecting a C24 alkane synthesis strategy.

Applications and the Importance of Structure

The choice of synthetic route is intrinsically linked to the final application.

  • Drug Development: Long alkyl chains are often incorporated into drug molecules to enhance their lipophilicity, which can improve membrane permeability and bioavailability. The specific branching of 11-(bromomethyl)tricosane may offer advantages in terms of metabolic stability or interaction with a biological target compared to a linear chain. Alkylating agents are a class of anticancer drugs that act by inhibiting the transcription of DNA.[9][10][11]

  • Materials Science: In the synthesis of functional materials such as organic electronics or self-assembling monolayers, the precise shape and packing of the alkyl chains are critical. The branched structure of 11-(bromomethyl)tricosane can disrupt close packing, leading to materials with different physical properties (e.g., lower melting points, higher solubility) compared to their linear counterparts.[12][13]

Conclusion

The synthesis of molecules containing a C24 alkyl chain presents the organic chemist with a strategic choice. While 11-(bromomethyl)tricosane offers a direct, albeit more expensive, route to a specific branched isomer, alternative methods such as the Grignard and Wittig reactions provide more cost-effective pathways to linear C24 alkanes. The Grignard route stands out for its low cost of starting materials, making it an attractive option for large-scale synthesis of the linear alkane. The Wittig reaction, while comparable in cost to the direct use of the branched bromide, offers excellent control over the formation of the carbon skeleton. For industrial applications where purity of a single isomer is not paramount, Fischer-Tropsch derived hydrocarbons are an economically viable, high-volume source.

Ultimately, the optimal choice depends on a careful consideration of the specific structural requirements of the target molecule, the project budget, and the desired scale of the synthesis. This guide provides the foundational data and strategic framework to empower researchers to make an informed and efficient decision.

References

  • MySkinRecipes. Dodecanal, aldehyde C-12 Lauric (FEMA-2615). [Link][14]

  • Scribd. Expt 6 - Preparation and Purification of An Alkyl Halide. [Link][15]

  • The Royal Society of Chemistry. A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link][16]

  • Asian Journal of Chemistry. Cuprous-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Alkyl Halides. [Link][4]

  • BioPharma Notes. Alkylating agents. [Link][17]

  • Organic Syntheses. ALDEHYDES FROM 1,1,3,3-TETRAMETHYLBUTYL ISONITRILE, GRIGNARD REAGENTS, AND LITHIUM REAGENTS. [Link][18]

  • Chemy.info. AS Chemistry: Organic - Preparation and Purification of an Alkyl Halide. [Link][19]

  • National Institute of Diabetes and Digestive and Kidney Diseases. Alkylating Agents. [Link][9]

  • Liv Hospital. Alkylating Chemotherapy Agents: 7 Key Examples and Their Clinical Uses. [Link][10]

  • National Center for Biotechnology Information. Alkylating Agents. [Link][11]

  • PubChem. 11-(Bromomethyl)tricosane. [Link][20]

  • Slideshare. Alkylating agents -Medicinal Chemistry. [Link][21]

  • Chemistry LibreTexts. 10.2: Preparing Alkyl Halides from Alkanes - Radical Halogenation. [Link][22]

  • YouTube. Wittig Reaction Experiment Part 2: Reaction and Product Isolation. [Link][23]

  • YouTube. Introduction to Haloalkanes|Preparation of Alkyl Halides From Alcohols With Mechanism #alkylhalides. [Link][24]

  • National Center for Biotechnology Information. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link][25]

  • MDPI. IJMS | Special Issue : Innovative Approaches in Organic Synthesis and Functional Materials: From Design to Biological Impact. [Link][26]

  • ResearchGate. Hybrid functional materials merging polyoxometalates and biomolecules: From synthesis to applications. [Link][13]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Sourced 11-(Bromomethyl)tricosane

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of advanced drug delivery systems, particularly in the burgeoning field of mRNA vaccines and therapeutics, the quality of each raw...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery systems, particularly in the burgeoning field of mRNA vaccines and therapeutics, the quality of each raw material is not merely a matter of specification but a cornerstone of efficacy and safety. 11-(Bromomethyl)tricosane, a branched long-chain alkyl halide, serves as a critical building block in the synthesis of novel cationic and ionizable lipids used in Lipid Nanoparticle (LNP) formulations.[1] The purity of this reagent is paramount, as impurities can introduce downstream variability, affect the performance of the final lipid excipient, and potentially impact the stability and safety of the therapeutic product.

This guide provides a comprehensive framework for the analytical assessment of commercially sourced 11-(Bromomethyl)tricosane. We will delve into the rationale behind selecting specific analytical techniques, provide detailed experimental protocols, and offer a template for comparing products from various suppliers. Our approach is grounded in the principles of analytical method validation, ensuring that the data you generate is both accurate and reliable.

The Rationale for a Multi-Pronged Analytical Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods that probe different physicochemical properties of the analyte and its potential impurities. For a non-polar, long-chain molecule like 11-(Bromomethyl)tricosane, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography is essential.

  • Quantitative ¹H NMR (qNMR): This powerful technique allows for the direct quantification of the target molecule against a certified internal standard. It is a primary ratio method and does not rely on the response factor of the analyte, making it highly accurate for purity determination.[2] Furthermore, NMR provides structural confirmation of the main component and can reveal the presence of structurally related impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of 11-(Bromomethyl)tricosane, GC-MS is an ideal technique for separating and identifying volatile and semi-volatile impurities.[3] The mass spectrometer provides molecular weight information and fragmentation patterns, which are invaluable for the tentative identification of unknown impurities.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: While 11-(Bromomethyl)tricosane lacks a strong chromophore for UV detection at higher wavelengths, it can be analyzed at low UV wavelengths (around 210 nm). HPLC is particularly useful for detecting non-volatile or thermally labile impurities that would not be amenable to GC analysis.[4]

Understanding Potential Impurities

The purity assessment is guided by an understanding of the potential impurities that may be present. Based on a common synthesis route for 11-(Bromomethyl)tricosane, which involves the bromination of 2-decyltetradecan-1-ol, potential impurities include:

  • Starting Material: Residual 2-decyltetradecan-1-ol.

  • Byproducts of Bromination: Isomeric bromides or elimination products.

  • Reagent Carryover: Residual brominating agents or their byproducts (e.g., triphenylphosphine oxide if an Appel-type reaction is used).

  • Solvent Residues: Residual solvents from the reaction and purification steps.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating system suitability checks and controls to ensure data integrity. These methods should be validated in your laboratory according to ICH Q2(R1) guidelines to confirm they are suitable for their intended purpose.[5][6]

Workflow for Purity Assessment of 11-(Bromomethyl)tricosane

Purity Assessment Workflow Overall Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Commercial 11-(Bromomethyl)tricosane Prep_qNMR Prepare qNMR Sample (with internal standard) Sample->Prep_qNMR Prep_GCMS Prepare GC-MS Sample (dilute in appropriate solvent) Sample->Prep_GCMS Prep_HPLC Prepare HPLC Sample (dilute in mobile phase) Sample->Prep_HPLC qNMR Quantitative ¹H NMR Prep_qNMR->qNMR GCMS GC-MS Analysis Prep_GCMS->GCMS HPLC HPLC-UV Analysis Prep_HPLC->HPLC Data_qNMR Calculate Absolute Purity qNMR->Data_qNMR Data_GCMS Identify & Quantify Volatile Impurities GCMS->Data_GCMS Data_HPLC Identify & Quantify Non-Volatile Impurities HPLC->Data_HPLC Final_Report Consolidated Purity Report & Comparison Data_qNMR->Final_Report Data_GCMS->Final_Report Data_HPLC->Final_Report

Caption: Overall workflow for the comprehensive purity assessment of 11-(Bromomethyl)tricosane.

Protocol 1: Purity Determination by Quantitative ¹H NMR (qNMR)

The principle of qNMR is to compare the integral of a signal from the analyte with the integral of a signal from a known amount of a high-purity internal standard.[2]

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Materials:

  • 11-(Bromomethyl)tricosane sample

  • Internal Standard (IS): e.g., 1,4-Dinitrobenzene (certified reference material)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the internal standard into a clean, dry vial.

    • Accurately weigh approximately 20-30 mg of the 11-(Bromomethyl)tricosane sample into the same vial.

    • Record the exact weights.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions. This requires a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons. A D1 of at least 5 times the longest T₁ value is recommended. For initial assessment, a D1 of 30 seconds is a conservative starting point.

    • Ensure a good signal-to-noise ratio by acquiring an adequate number of scans (e.g., 16 or 32).

  • Data Processing and Analysis:

    • Process the spectrum with phasing and baseline correction.

    • Integrate the well-resolved signal of the internal standard (e.g., the aromatic protons of 1,4-dinitrobenzene at ~8.4 ppm).

    • Integrate a well-resolved signal of 11-(Bromomethyl)tricosane. The doublet corresponding to the -CH₂Br protons around 3.44 ppm is a suitable choice.[7]

    • Calculate the purity using the following formula:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (Analyte: 417.55 g/mol ; IS: 168.11 g/mol )

    • m = mass

    • P = Purity of the internal standard

Expected ¹H NMR Spectrum of 11-(Bromomethyl)tricosane:

  • ~3.44 ppm (d, 2H): Protons of the -CH₂Br group.

  • ~1.5-1.6 ppm (m, 1H): Proton of the -CH- group.

  • ~1.2-1.4 ppm (m, 40H): Protons of the long alkyl chains.

  • ~0.88 ppm (t, 6H): Protons of the terminal methyl groups.

Protocol 2: Impurity Profiling by GC-MS

This method is designed to separate and identify volatile impurities.

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

Materials:

  • Helium (carrier gas)

  • Solvent: Hexane or Dichloromethane (high purity)

  • GC Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Procedure:

  • Sample Preparation: Prepare a solution of 11-(Bromomethyl)tricosane in the chosen solvent at a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL (split mode, e.g., 20:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 320 °C.

      • Hold: 10 minutes at 320 °C.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-500

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate the area percent for each peak to estimate the relative abundance of impurities.

    • Analyze the mass spectrum of each impurity peak. The characteristic isotopic pattern of bromine (M and M+2 peaks of nearly equal intensity) will be a key identifier for bromine-containing impurities.[8] Compare the spectra with a library (e.g., NIST) for tentative identification.

Protocol 3: Analysis of Non-Volatile Impurities by HPLC-UV

This method targets impurities that are not suitable for GC analysis. A reversed-phase method is appropriate for this non-polar compound.[9]

Instrumentation: HPLC system with a UV detector.

Materials:

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase (e.g., 90:10 Acetonitrile:Water) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • Start at 85% B.

      • Linear gradient to 100% B over 15 minutes.

      • Hold at 100% B for 5 minutes.

      • Return to 85% B and equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity. Note that this is a relative purity and assumes all impurities have a similar response factor at 210 nm, which may not be accurate. This method is best used for comparing the impurity profiles of different batches or suppliers.

Comparing Commercial Sources: A Data-Driven Approach

To objectively compare different commercial sources of 11-(Bromomethyl)tricosane, the data from the analytical tests should be compiled in a structured format. The following table provides a template for such a comparison.

Parameter Supplier A (Lot #) Supplier B (Lot #) Supplier C (Lot #) Methodology
Stated Purity >95% (GC)≥97%98%Vendor Certificate of Analysis
Appearance Clear, colorless oilClear, colorless oilPale yellow oilVisual Inspection
Purity by qNMR (%w/w) 96.5%98.2%95.8%¹H NMR (400 MHz)
Major Impurity by qNMR Unidentified (δ 3.6 ppm)Not DetectedResidual Alcohol (δ 3.5 ppm)¹H NMR
Total Impurities by GC-MS (Area %) 1.8%0.9%2.5%GC-MS (TIC)
Major Impurity by GC-MS Isomer (tentative)Not DetectedResidual AlcoholGC-MS
Total Impurities by HPLC-UV (Area %) 0.5%0.3%0.8%HPLC-UV (210 nm)

This table presents hypothetical data for illustrative purposes.

Comparison with Other Alternatives

In the context of LNP formulation for mRNA delivery, long-chain alkyl halides like 11-(Bromomethyl)tricosane are used to synthesize the lipid components that encapsulate and protect the mRNA.[1] While direct "drop-in" replacements for this specific molecule are not common, the broader alternatives lie in the choice of the overall lipid structure and the materials used for surface modification of the LNPs.

  • Alternative Alkylating Agents: Other long-chain alkyl halides with different chain lengths or branching patterns can be used to synthesize lipids with varying properties. The choice depends on the desired physicochemical characteristics of the final LNP.

  • PEG-Lipid Alternatives: Traditionally, Polyethylene Glycol (PEG)-conjugated lipids are used to provide a hydrophilic stealth layer to LNPs, improving their stability and circulation time. However, due to concerns about immunogenicity, alternatives such as polysarcosine (PSar) and poly(2-oxazoline)s (POx) are being explored.[10] These alternatives would be synthesized using different starting materials and synthetic routes.

The decision to use 11-(Bromomethyl)tricosane versus an alternative is driven by the specific requirements of the drug delivery system being developed, including desired particle size, surface charge, and in vivo performance.

Conclusion

The purity of 11-(Bromomethyl)tricosane is a critical parameter that can influence the quality and performance of advanced drug delivery systems. A comprehensive analytical strategy employing orthogonal techniques like qNMR, GC-MS, and HPLC is essential for a thorough assessment. By implementing the protocols outlined in this guide, researchers can confidently evaluate and compare commercially available sources of this key synthetic building block, ensuring the quality and consistency of their research and development efforts.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: development and potential of a method for natural products analysis. Journal of natural products, 75(4), 834–851. [Link]

  • Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules (Basel, Switzerland), 27(14), 4437. [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: Text and methodology. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. [Link]

  • Poly-Peptide Group. (2025). PEG Alternatives: Polymers Reshaping Lipid Nanoparticle Drug Delivery. [Link]

Sources

Validation

A Comparative Study of Synthetic Routes to 11-(Bromomethyl)tricosane: A Guide for Researchers

This in-depth technical guide provides a comparative analysis of various synthetic pathways to 11-(Bromomethyl)tricosane, a long-chain branched alkyl halide of interest in the fields of drug development, materials scienc...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comparative analysis of various synthetic pathways to 11-(Bromomethyl)tricosane, a long-chain branched alkyl halide of interest in the fields of drug development, materials science, and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of synthetic strategies, experimental considerations, and a comparative assessment of different routes to inform laboratory-scale and potential scale-up production.

Introduction to 11-(Bromomethyl)tricosane

11-(Bromomethyl)tricosane (also known as 2-decyl-1-bromotetradecane) is a C24 branched alkyl bromide. Its long, saturated hydrocarbon tail imparts significant lipophilicity, while the primary bromide offers a versatile functional handle for nucleophilic substitution and other transformations. This structure makes it a valuable building block for the synthesis of complex molecules where the introduction of a large, non-polar moiety is desired. The strategic selection of a synthetic route is paramount, impacting not only yield and purity but also cost, scalability, and environmental footprint. This guide will dissect and compare several plausible synthetic approaches.

PART 1: Synthetic Strategies & Methodologies

The synthesis of 11-(Bromomethyl)tricosane can be approached from different precursors and with varied chemical strategies. We will explore three primary routes: the bromination of a precursor alcohol, the free-radical bromination of the corresponding alkane, and a multi-step synthesis involving the construction of the carbon skeleton followed by functional group manipulation.

Route 1: Bromination of 2-Decyltetradecan-1-ol

This is a direct and efficient method that relies on the availability of the precursor alcohol, 2-decyltetradecan-1-ol. The conversion of a primary alcohol to an alkyl bromide is a classic and reliable transformation in organic synthesis.

A. Appel-Type Reaction using PPh₃ and NBS

This method utilizes triphenylphosphine (PPh₃) and N-Bromosuccinimide (NBS) to convert the alcohol to the bromide under mild conditions. The reaction proceeds via a phosphonium intermediate, which is then displaced by the bromide ion in an SN2 fashion.

Experimental Protocol:

  • Reaction Setup: Under an inert atmosphere (e.g., argon), suspend triphenylphosphine (1.5 equivalents) in dichloromethane (DCM).

  • Alcohol Addition: Cool the suspension to 0 °C and add 2-decyltetradecan-1-ol (1 equivalent).

  • Brominating Agent Addition: Add N-bromosuccinimide (1.5 equivalents) portion-wise to the stirred mixture. The reaction is typically stirred for 16 hours, allowing it to warm to room temperature.

  • Work-up and Purification: Remove the solvent under reduced pressure. The residue is then treated with a non-polar solvent (e.g., petroleum ether) and passed through a silica plug to remove the triphenylphosphine oxide byproduct. The filtrate is concentrated to yield the product.

B. Hydrobromination using HBr

A more traditional approach involves the use of hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid, to promote the SN2 displacement of the protonated hydroxyl group.

Proposed Experimental Protocol:

  • Reaction Setup: To 2-decyltetradecan-1-ol (1 equivalent), add concentrated hydrobromic acid (excess).

  • Reaction Conditions: The mixture is heated to reflux for several hours with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, the organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine. After drying over an anhydrous salt (e.g., Na₂SO₄), the solvent is removed in vacuo. The crude product is then purified by column chromatography.

Route 2: Free-Radical Bromination of 11-Methyltricosane

This approach starts from the parent alkane, 11-methyltricosane, and introduces the bromine atom via a free-radical chain reaction. This method is advantageous if the alkane is more readily accessible than the alcohol.

Mechanism: The reaction is initiated by the homolytic cleavage of a radical initiator. The resulting radical abstracts a hydrogen atom from the alkane, preferentially from a tertiary carbon, to form a more stable tertiary radical. This alkyl radical then reacts with a bromine source (e.g., Br₂ or NBS) to form the alkyl bromide and a new radical to continue the chain.[1][2]

Proposed Experimental Protocol:

  • Reaction Setup: Dissolve 11-methyltricosane (1 equivalent) in a suitable solvent like carbon tetrachloride (CCl₄) or a more environmentally benign alternative.

  • Reagents: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Initiation: The reaction mixture is heated to reflux and may be irradiated with UV light to facilitate the initiation of the radical chain reaction.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the succinimide byproduct is filtered off. The filtrate is washed, dried, and concentrated. Purification by column chromatography is typically required to separate the desired product from any isomeric byproducts.

Route 3: Convergent Synthesis via Grignard or Wittig Reaction

This strategy involves building the C24 carbon skeleton from smaller, commercially available fragments, offering flexibility in the synthesis design.

A. Grignard Synthesis of the Precursor Alcohol

A Grignard reagent can be used to construct the 2-decyltetradecan-1-ol precursor. For instance, the reaction of decylmagnesium bromide with tetradecanal would yield the desired secondary alcohol, which can then be brominated as in Route 1.

B. Wittig Reaction to an Alkene Intermediate

The Wittig reaction provides a powerful method for alkene synthesis.[3][4][5][6] For example, the reaction of a phosphonium ylide derived from a C12 alkyl halide with a C12 aldehyde would produce an alkene. This alkene can then be converted to the target alcohol via hydroboration-oxidation, which places the hydroxyl group at the less substituted carbon of the double bond, followed by bromination.

PART 2: Comparative Analysis

FeatureRoute 1A (PPh₃/NBS)Route 1B (HBr)Route 2 (Radical Bromination)Route 3 (Convergent Synthesis)
Starting Material 2-Decyltetradecan-1-ol2-Decyltetradecan-1-ol11-MethyltricosaneShorter-chain aldehydes/ketones and alkyl halides
Key Reagents PPh₃, NBS, DCMHBr, H₂SO₄NBS, AIBN, CCl₄Grignard reagents or phosphonium ylides, then brominating agents
Typical Yield High (Reported up to 98%)Moderate to HighModerate (Selectivity can be an issue)Variable (Multi-step, overall yield can be lower)
Purity & Byproducts High purity; triphenylphosphine oxide is the main byproduct.Can have elimination byproducts.Potential for isomeric bromides.Depends on the specific reactions; requires purification at multiple stages.
Reaction Conditions Mild (0 °C to RT)Harsher (refluxing strong acid)Requires heat and/or UV light.Varies with the specific reactions (e.g., anhydrous conditions for Grignard).
Scalability Good, but cost of reagents can be a factor.Good, reagents are inexpensive.Can be challenging to scale due to light penetration and heat control.Can be complex to scale due to multiple steps.
Safety & Environmental DCM is a regulated solvent.Corrosive and hazardous acids.CCl₄ is toxic and ozone-depleting; radical initiators can be hazardous.Use of reactive organometallics (Grignard) requires careful handling.

PART 3: Visualization of Synthetic Workflows

Workflow for Route 1A (Appel-Type Bromination)

A 2-Decyltetradecan-1-ol in DCM B Add PPh₃ & Cool to 0°C A->B C Add NBS portion-wise B->C D Stir for 16h at RT C->D E Solvent Evaporation D->E F Purification via Silica Plug (Petroleum Ether) E->F G 11-(Bromomethyl)tricosane F->G

Caption: Synthesis of 11-(Bromomethyl)tricosane via Appel-type bromination.

Workflow for Route 2 (Radical Bromination)

A 11-Methyltricosane in CCl₄ B Add NBS & AIBN (cat.) A->B C Reflux with UV light B->C D Cool & Filter Succinimide C->D E Wash, Dry & Evaporate D->E F Column Chromatography E->F G 11-(Bromomethyl)tricosane F->G

Caption: Proposed synthesis of 11-(Bromomethyl)tricosane via radical bromination.

Conclusion and Recommendations

The synthesis of 11-(Bromomethyl)tricosane can be achieved through several viable routes, each with its own set of advantages and disadvantages.

  • Route 1A (Appel-Type Bromination) stands out as the most recommended method when high purity and yield are critical, and the precursor alcohol is available. The mild reaction conditions are a significant advantage. The primary drawback is the cost of reagents and the need to remove the triphenylphosphine oxide byproduct.

  • Route 1B (Hydrobromination) is a cost-effective alternative, particularly for larger-scale synthesis, but the harsh conditions may not be suitable for sensitive substrates and can lead to side reactions.

  • Route 2 (Radical Bromination) is a good option if the alkane is the more accessible starting material. However, the potential for forming isomeric byproducts necessitates careful purification and characterization.

  • Route 3 (Convergent Synthesis) offers the greatest flexibility in terms of starting materials but is the most labor-intensive due to the multiple steps involved. This route is most suitable for creating analogues or when the other precursors are not available.

The optimal choice of synthesis will ultimately depend on the specific requirements of the research project, including scale, purity needs, cost considerations, and the availability of starting materials and equipment.

References

  • Guerbet Reaction for Alcohol Synthesis: Information on the Guerbet reaction for the synthesis of branched alcohols like 2-decyltetradecan-1-ol. [URL: https://www.benchchem.com/product/58670-89-6]
  • Grignard Reaction Overview: General principles of the Grignard reaction for the formation of alcohols. [URL: https://www.organic-chemistry.org/namedreactions/grignard-reaction.shtm]
  • Free Radical Bromination of Alkanes: Principles and selectivity of free radical bromination. [URL: https://www.masterorganicchemistry.
  • Halogenation of Alkanes: A discussion on the mechanism and conditions for the free-radical halogenation of alkanes. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/08%3A_Reactions_of_Alkenes/8.
  • Wittig Reaction for Alkene Synthesis: Detailed explanation of the Wittig reaction mechanism and applications. [URL: https://www.masterorganicchemistry.com/2018/02/06/the-wittig-reaction/]
  • Hydroboration-Oxidation of Alkenes: Mechanism and application of hydroboration-oxidation for the anti-Markovnikov synthesis of alcohols. [URL: https://www.masterorganicchemistry.
  • Synthesis of 11-(bromomethyl)tricosane: Experimental protocol for the synthesis of 11-(bromomethyl)tricosane from 2-decyltetradecan-1-ol. [URL: https://www.chemicalbook.com/synthesis/732276-63-0.htm]

Sources

Comparative

A Senior Application Scientist's Guide to 11-(Bromomethyl)tricosane: A Comparative Analysis for Advanced Material Synthesis and Surface Modification

For researchers, scientists, and drug development professionals navigating the complex landscape of specialty chemicals, the selection of an appropriate alkylating agent is a critical decision that can profoundly impact...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of specialty chemicals, the selection of an appropriate alkylating agent is a critical decision that can profoundly impact experimental outcomes. This guide provides an in-depth technical comparison of 11-(Bromomethyl)tricosane, a unique long-chain branched alkyl bromide, against its linear counterparts and other alternatives. By delving into its synthesis, properties, and documented applications, this document aims to equip you with the necessary data and insights to make informed decisions for your research endeavors.

Introduction to 11-(Bromomethyl)tricosane: The Guerbet Advantage

11-(Bromomethyl)tricosane, also known by its systematic name 2-decyl-1-tetradecyl bromide, is a 24-carbon branched alkyl bromide. Its structure is derived from a C24 Guerbet alcohol, 2-decyl-1-tetradecanol. The Guerbet reaction, a dimerization of alcohols, produces a characteristic β-branched primary alcohol, which imparts unique physical and chemical properties to its derivatives.[1][2]

Unlike their linear isomers, Guerbet-derived compounds, including 11-(Bromomethyl)tricosane, exhibit significantly lower melting points and remain liquid at room temperature.[2][3] This branching also influences their performance in various applications, from enhancing solubility to altering the packing density of self-assembled monolayers. This guide will explore these properties through documented applications and comparative data.

Core Application: A Solubilizing Agent in the Synthesis of Functional Dyes

A significant application of 11-(Bromomethyl)tricosane is its use as a solubilizing agent in the synthesis of functional organic molecules, particularly for applications in organic electronics.[1] The branched, long alkyl chain is highly effective at preventing the aggregation of planar aromatic molecules, a common issue that can quench fluorescence and hinder device performance.

A notable example is the synthesis of a 7-bromo-10-(2-decyltetradecyl)-10H-phenothiazine-3-carbaldehyde, a key building block for functional dyes used in dye-sensitized solar cells (DSSCs).[1] The introduction of the bulky, flexible 2-decyltetradecyl group via N-alkylation with 11-(Bromomethyl)tricosane ensures the solubility of the phenothiazine derivative in common organic solvents, facilitating its purification and subsequent use in device fabrication.[1]

Experimental Protocol: Synthesis of 10-(2-decyltetradecyl)-10H-phenothiazine

This protocol is adapted from the work of Börüsah and Müller (2022).[1]

Materials:

  • Phenothiazine

  • Sodium hydride (60% dispersion in mineral oil)

  • 11-(Bromomethyl)tricosane (2-decyltetradecyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Deionized water

  • Dichloromethane

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of phenothiazine (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq) is added portionwise at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • 11-(Bromomethyl)tricosane (1.1 eq) is added, and the mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched by the slow addition of deionized water.

  • The aqueous phase is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 10-(2-decyltetradecyl)-10H-phenothiazine.

G cluster_prep Step 1: Deprotonation cluster_alkylation Step 2: N-Alkylation cluster_workup Step 3: Work-up & Purification phenothiazine Phenothiazine in DMF deprotonation Deprotonated Phenothiazine phenothiazine->deprotonation 0°C to RT, 1h NaH Sodium Hydride (NaH) NaH->deprotonation alkylation N-Alkylation Reaction deprotonation->alkylation RT, 24h alkyl_bromide 11-(Bromomethyl)tricosane alkyl_bromide->alkylation quench quench alkylation->quench Quench with H2O extraction extraction quench->extraction Extract with CH2Cl2 dry dry extraction->dry Dry over MgSO4 purify purify dry->purify Column Chromatography final_product 10-(2-decyltetradecyl)- 10H-phenothiazine purify->final_product Yields Pure Product

Comparative Performance Analysis: Branched vs. Linear Alkyl Chains

The unique branched structure of 11-(Bromomethyl)tricosane offers distinct advantages over linear alkylating agents, particularly in applications involving interfacial phenomena such as surfactant action and surface modification.

Surfactant Properties: A Case Study

A study on anionic surfactants derived from a C14 Guerbet alcohol provides a valuable comparison between branched and linear alkyl chains.[4] While not the exact C24 compound, the principles governing the impact of the Guerbet branching are directly applicable.

PropertyBranched (Guerbet-derived) SurfactantLinear SurfactantRationale for Difference
Critical Micelle Concentration (CMC) HigherLowerThe bulky, branched structure of the Guerbet-derived chain disrupts efficient packing into micelles, requiring a higher concentration for micelle formation.[4]
Surface Tension at CMC (γcmc) LowerHigherThe branched structure creates a less ordered and more expanded monolayer at the air-water interface, leading to a greater reduction in surface tension.[4]
Krafft Point LowerHigherThe branched chain disrupts the crystalline packing of the surfactant molecules in the solid state, making them more soluble at lower temperatures.[4]

These findings suggest that for applications requiring a significant reduction in surface tension, a Guerbet-derived agent like 11-(Bromomethyl)tricosane would be more effective than its linear counterpart. Conversely, for applications where rapid micelle formation at low concentrations is desired, a linear alkylating agent might be preferable.

Surface Modification: Hydrophobicity and Packing Density

When used to modify surfaces, the branched structure of 11-(Bromomethyl)tricosane is expected to create a more disordered and less densely packed monolayer compared to a linear C24 alkyl bromide. This has significant implications for the resulting surface properties.

A less densely packed monolayer can lead to:

  • Increased Hydrophobicity (in some cases): While seemingly counterintuitive, a disordered layer can expose more of the hydrophobic alkyl chains, potentially leading to a higher contact angle for water droplets.[5]

  • Altered Interfacial Properties: The "looser" packing can influence the interaction of the modified surface with other molecules, which could be advantageous in applications like preventing protein adsorption or controlling cell adhesion.

  • Lower Phase Transition Temperatures: Similar to the lower Krafft point in surfactants, self-assembled monolayers of branched alkanes are expected to have lower melting points and other phase transition temperatures.[3]

G cluster_linear Linear Alkyl Bromide cluster_branched 11-(Bromomethyl)tricosane Linear SAM Linear Properties - Densely packed - Ordered structure - Higher phase transition temp. Branched SAM Branched Properties - Less dense packing - Disordered structure - Lower phase transition temp.

Potential Applications and Illustrative Protocols

While direct peer-reviewed evidence for the use of 11-(Bromomethyl)tricosane in nanoparticle functionalization and self-assembled monolayers is limited, its properties make it a compelling candidate for these applications. Below are illustrative protocols based on established methodologies for long-chain alkyl bromides.

Functionalization of Nanoparticles for Enhanced Hydrophobicity

The long, branched alkyl chain of 11-(Bromomethyl)tricosane can be used to impart a hydrophobic shell to nanoparticles, improving their dispersibility in non-polar solvents and polymeric matrices.

Illustrative Protocol: Hydrophobic Surface Modification of Silica Nanoparticles

Materials:

  • Silica nanoparticles

  • 3-Aminopropyltriethoxysilane (APTES)

  • Anhydrous toluene

  • 11-(Bromomethyl)tricosane

  • Triethylamine

  • Ethanol

Procedure:

  • Amine Functionalization: Disperse silica nanoparticles in anhydrous toluene and add APTES. Reflux the mixture for 12 hours.

  • Wash the amine-functionalized nanoparticles with toluene and ethanol to remove excess APTES.

  • Alkylation: Disperse the amine-functionalized nanoparticles in anhydrous toluene. Add triethylamine followed by 11-(Bromomethyl)tricosane.

  • Stir the reaction mixture at 80°C for 48 hours.

  • Wash the alkylated nanoparticles extensively with toluene and ethanol to remove unreacted reagents.

  • Dry the hydrophobic silica nanoparticles under vacuum.

Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces

By converting the bromide to a thiol, 11-(Bromomethyl)tricosane can be used to form SAMs on gold surfaces. The branched structure would likely result in a SAM with different properties compared to those formed from linear alkanethiols.

Illustrative Protocol: Formation of a Branched Alkanethiol SAM

Materials:

  • 11-(Bromomethyl)tricosane

  • Thiourea

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Gold-coated substrate

  • Absolute ethanol for SAM formation

Procedure:

  • Thiol Synthesis: React 11-(Bromomethyl)tricosane with thiourea in ethanol, followed by hydrolysis with sodium hydroxide and acidification with hydrochloric acid to yield 2-decyl-1-tetradecanethiol.

  • SAM Formation: Immerse a clean gold-coated substrate in a dilute (e.g., 1 mM) solution of 2-decyl-1-tetradecanethiol in absolute ethanol for 24 hours.

  • Rinse the substrate thoroughly with absolute ethanol and dry under a stream of nitrogen.

Conclusion

11-(Bromomethyl)tricosane, a Guerbet-derived branched alkyl bromide, presents a unique set of properties that make it a valuable tool for researchers in materials science and organic synthesis. Its ability to enhance solubility, modulate surface properties, and remain liquid at room temperature distinguishes it from its linear counterparts. While its application space is still being explored, the existing data on its use in functional dye synthesis and the comparative performance of related Guerbet surfactants provide a strong foundation for its consideration in a variety of advanced applications. This guide has provided the available experimental data and illustrative protocols to aid in the rational selection and implementation of 11-(Bromomethyl)tricosane in your research.

References

  • Börüsah, B. K., & Müller, T. J. J. (2022). Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes. Organics, 3(4), 502-506. [Link]

  • Zhang, Y., et al. (2011). Synthesis and Properties of Anionic Surfactants Containing Oxyethylene Group or/and Branched Tail. Journal of Dispersion Science and Technology, 32(11), 1619-1624. [Link]

  • ResearchGate. (n.d.). Dynamics of Surfactant-Functionalized Nanoparticle Assembly during Bicontinuous Particle-Stabilized Emulsion Formation. [Link]

  • O'Lenick, A. J. (2001). Guerbet Chemistry. Journal of Surfactants and Detergents, 4(3), 311-315. [Link]

  • Whitesides, G. M., Kriebel, J. K., & Love, J. C. (2005). Molecular engineering of Surfaces Using Self-Assembled Monolayers. Science, 307(5716), 1746-1747. [Link]

  • Hosseinpour, P. (2024). Surface Hydrophobicity Strongly Influences Adsorption and Conformation of Amyloid Beta Derived Peptides. Molecules, 29(15), 3634. [Link]

  • Knothe, G. (2019). Guerbet Compounds. AOCS. [Link]

  • Kumar, A., & Mittal, K. L. (Eds.). (2016). Nanoparticle Functionalization and Its Potentials for Molecular Imaging. Wiley. [Link]

  • Huang, J., et al. (2007). Surface modification of cetyltrimethylammonium bromide-capped gold nanorods to make molecular probes. Langmuir, 23(17), 8887-8891. [Link]

  • Wang, Y., et al. (2023). Molecular Mechanisms by Which Linear Versus Branched Alkyl Chains in Nonionic Surfactants Govern the Wettability of Long-Flame Coal. ACS Omega, 8(50), 47859-47868. [Link]

  • Taiwan International Graduate Program. (n.d.). Self-Assembled Monolayers and Multilayers. [Link]

  • Bera, D., & Mandal, M. (2016). Nanoparticle Functionalization and Its Potentials for Molecular Imaging. Journal of Nanomedicine & Nanotechnology, 7(6), 1000413. [Link]

  • McGillivray, D. J., & Warr, G. G. (2021). Water-Resistant Surface Modification of Hydrophobic Polymers with Water-Soluble Surfactant Additives. Polymers, 13(19), 3393. [Link]

  • Chen, C. C., et al. (2023). Comparative Study of Surface Modification Techniques for Enhancing Biocompatibility of Ti-6Al-4V Alloy in Dental Implants. Materials, 16(13), 4609. [Link]

  • sweat, j. l., & Vogt, B. D. (2018). From Self-Assembled Monolayers to Coatings: Advances in the Synthesis and Nanobio Applications of Polymer Brushes. Polymers, 10(12), 1334. [Link]

  • ResearchGate. (n.d.). Development of Organic Electronic Materials Based on Tandem Bora-Friedel-Crafts Reaction. [Link]

  • Reddy, B. R., & Cawiezel, K. E. (2013). Method of Manufacture of Guerbet Alcohols For Making Surfactants Used In Petroleum Industry Operations.
  • van der Meulen, P., & van Esch, J. H. (2023). Enhanced Efficiency of Anionic Guerbet-Type Amino Acid Surfactants. Langmuir. [Link]

  • ResearchGate. (n.d.). Hydrophobicity of curved microstructured surfaces. [Link]

  • Aati, H. Y., et al. (2022). Novel Carboxylation Method for Polyetheretherketone (PEEK) Surface Modification Using Friedel–Crafts Acylation. Polymers, 14(15), 3121. [Link]

  • Saikia, I., Borah, A., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Reactivity of 2,8-Dibromodibenzothiophene: A Foundation for Organic Electronics. [Link]

  • Baumann, W. J., & Mangold, H. K. (1966). Synthesis of long-chain alkyl and alkenyl bromides. Journal of Lipid Research, 7(4), 568-569. [Link]

  • Hosseinpour, P., & Doran, T. M. (2024). Surface Hydrophobicity Strongly Influences Adsorption and Conformation of Amyloid Beta Derived Peptides. Molecules, 29(15), 3634. [Link]

  • Rahman, M., & Faisal, T. R. (2023). HYDROPHOBICITY IMPROVEMENTS OF POLYMERS USED IN BIOMEDICAL APPLICATIONS. Journal of Engineering Materials and Technology, 145(3), 031003. [Link]

  • Saikia, I., Borah, A., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. [Link]

  • Mirgorod, Y. A., & Gracheva, N. A. (2022). Solubilization of Nile Red in Aqueous Solutions of Tetradecyltrimethylammonium Bromide. Russian Journal of Physical Chemistry A, 96(11), 2321-2326. [Link]

  • Kannan, S., & Cheng, V. W. T. (2022). Nanoparticle drug delivery to target breast cancer brain metastasis: Current and future trends. Cancers, 14(15), 3795. [Link]

  • Maurya, N., Ghosh, M., & Saha, S. (2021). Specifically targeted imaging using functionalized nanoparticles. In Functionalized Nanoparticles for Drug Delivery (pp. 329-357). Elsevier. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 11-(Bromomethyl)tricosane

Introduction: 11-(Bromomethyl)tricosane is a long-chain alkyl bromide used in specialized research and development applications. While not acutely toxic, its classification as a skin and eye irritant, combined with its h...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 11-(Bromomethyl)tricosane is a long-chain alkyl bromide used in specialized research and development applications. While not acutely toxic, its classification as a skin and eye irritant, combined with its halogenated nature, necessitates a rigorous and compliant disposal protocol.[1][2] Mishandling of this compound or its associated waste streams can lead to safety incidents, environmental contamination, and regulatory non-compliance. This guide provides a comprehensive, step-by-step framework for the safe handling, segregation, and ultimate disposal of 11-(Bromomethyl)tricosane, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers to manage this chemical waste with confidence, ensuring safety and integrity from the benchtop to final disposal.

Part 1: Hazard Profile and Risk Assessment

A foundational understanding of a chemical's hazard profile is the first step in a self-validating safety system. The primary hazards associated with 11-(Bromomethyl)tricosane are dermal and ocular.[1][2] Although extensive toxicological data is not available, the presence of the alkyl bromide functional group warrants a cautious approach.[3]

The causality behind these hazards lies in the reactivity of the bromomethyl group, which can lead to localized irritation upon contact with skin or mucous membranes. Therefore, all procedures must be designed to eliminate direct contact.

Table 1: Key Properties and Hazards of 11-(Bromomethyl)tricosane

PropertyDataSource(s)
CAS Number 732276-63-0[1][4]
Molecular Formula C₂₄H₄₉Br[2][4]
Molecular Weight 417.55 g/mol [4]
GHS Hazard Statements H315: Causes skin irritation[1][2]
H319: Causes serious eye irritation[1][2]
GHS Signal Word Warning[1][2]
Storage Conditions Store in a refrigerator, tightly closed, under inert gas.[1]

Part 2: Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins long before the waste container is full. The most critical aspect of managing halogenated compounds is strict segregation from non-halogenated waste streams.

The Rationale for Segregation: Halogenated organic compounds, like 11-(Bromomethyl)tricosane, cannot be disposed of via the same methods as non-halogenated solvents. They require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion.[5] Mixing waste streams leads to significantly higher disposal costs for the entire volume and can result in regulatory violations. Under EPA regulations, many spent halogenated solvents and process wastes from the production of chlorinated aliphatic hydrocarbons are listed as hazardous wastes, establishing a clear precedent for how related brominated compounds should be managed.[6][7]

Step-by-Step Segregation and Containment Methodology:
  • Select the Correct Waste Container:

    • Use a dedicated, chemically compatible container clearly labeled "HALOGENATED ORGANIC WASTE."

    • The container must be in good condition, with a secure, tightly sealing lid to prevent the release of vapors.[8]

    • For liquid waste, use a high-density polyethylene (HDPE) or glass container.

  • Personal Protective Equipment (PPE):

    • Before handling the chemical or its waste, always wear the appropriate PPE.[9]

    • Gloves: Nitrile or other chemically resistant gloves are mandatory. Inspect gloves for any signs of degradation or puncture before use.[10]

    • Eye Protection: Chemical splash goggles are required to protect against splashes and potential vapors.[1][10]

    • Lab Coat: A standard lab coat should be worn to protect from skin contact.[10]

  • Waste Collection:

    • Unused/Expired Reagent: Carefully transfer the pure 11-(Bromomethyl)tricosane into the designated halogenated waste container inside a chemical fume hood.

    • Contaminated Labware: Disposable items such as pipette tips, contaminated gloves, and absorbent paper should be collected in a separate, clearly labeled solid hazardous waste container. Do not mix solid and liquid waste unless your institution's EHS protocol allows it.

    • Aqueous Solutions: Do not mix aqueous waste with organic solvent waste. Collect aqueous solutions containing 11-(Bromomethyl)tricosane in a separate, labeled "Aqueous Halogenated Waste" container.

Part 3: The Disposal Workflow: From Bench to Manifest

Disposal must be conducted in accordance with local and national regulations.[1] This means all waste must be handled by a licensed waste disposal company, typically coordinated through your institution's Environmental Health & Safety (EHS) department.

Experimental Protocol for Waste Disposal:
  • Waste Characterization: All waste streams containing 11-(Bromomethyl)tricosane are to be considered hazardous. This includes the neat material, reaction byproducts, and any materials used for spill cleanup.[11]

  • Accurate Labeling: Proper labeling is a cornerstone of a self-validating and compliant system. The hazardous waste container label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "11-(Bromomethyl)tricosane." If in a mixture, list all components and their approximate percentages.

    • The specific hazard characteristics (e.g., "Irritant").[1][2]

    • The date upon which waste was first added to the container (the "accumulation start date").

  • Safe Temporary Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

    • The SAA should be in a well-ventilated area, such as a fume hood, and away from incompatible materials.[1]

    • Ensure the container is within secondary containment to control any potential leaks.

  • Scheduling Disposal:

    • Once the container is full, or if you are generating waste infrequently, contact your institution's EHS office to schedule a pickup.

    • Provide them with all necessary information from the waste label. Do not attempt to dispose of this chemical through any other means.

Disposal Workflow Diagram

Caption: Decision workflow for the proper segregation and disposal of 11-(Bromomethyl)tricosane waste.

Part 4: Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to ensuring personnel safety.

  • Assess the Situation: If the spill is large, involves other hazardous materials, or if you feel unsafe, evacuate the area immediately and alert your supervisor and EHS.[11]

  • Control Access: Secure the area to prevent others from entering.[12]

  • Ventilation: Ensure the area is well-ventilated. If working in a fume hood, keep it running.[1]

  • PPE: Don the appropriate PPE as described in Part 2.

  • Containment & Cleanup:

    • For small liquid spills, use a suitable absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated solid hazardous waste container.[1]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: All materials used for the cleanup, including gloves and absorbent pads, must be disposed of as halogenated hazardous waste.[11][12]

Conclusion

The responsible management of 11-(Bromomethyl)tricosane waste is a non-negotiable aspect of laboratory safety and environmental stewardship. The core principles are unambiguous: correctly identify the hazards, meticulously segregate halogenated from non-halogenated waste streams, ensure all containers are sealed and accurately labeled, and always utilize your institution's EHS office or a licensed contractor for final disposal. By integrating these procedures into your standard laboratory operations, you create a robust, self-validating system that protects you, your colleagues, and the environment.

References

  • Title: 11-(Bromomethyl)tricosane | C24H49Br | CID 23075055 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Bromination Process For Disposal Of Spilled Hazardous Materials Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Working with Hazardous Chemicals Source: Organic Syntheses URL: [Link]

  • Title: Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Materials Disposal Guide Source: Nipissing University URL: [Link]

  • Title: EPA Hazardous Waste Codes Source: University of Maryland, Environmental Safety, Sustainability and Risk URL: [Link]

  • Title: Rules for the Safe Handling of Chemicals in the Laboratory Source: University of California, Santa Cruz URL: [Link]

  • Title: Bromine in orgo lab SOP Source: Environmental Health and Safety at Providence College URL: [Link]

  • Title: Hazardous Waste: Guidelines and Regulations, Federal Register Notice Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: Working with Hazardous Chemicals Source: Organic Syntheses URL: [Link]

  • Title: Bromine - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

  • Title: List of Hazardous Substances and Reportable Quantities Source: U.S. Department of Transportation URL: [Link]

  • Title: Standard Operating Procedure: Bromine Safety Source: University of Texas at Dallas URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 11-(Bromomethyl)tricosane

This guide provides an essential framework for the safe handling and disposal of 11-(Bromomethyl)tricosane, a long-chain alkyl bromide. As researchers and drug development professionals, our primary responsibility is to...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling and disposal of 11-(Bromomethyl)tricosane, a long-chain alkyl bromide. As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. The following protocols are designed not merely as a list of rules, but as a self-validating system of safety, grounded in the specific chemical properties of the topic compound and established laboratory best practices. Understanding the causality behind each step is critical to fostering a culture of safety and scientific integrity.

Hazard Identification and Risk Profile

11-(Bromomethyl)tricosane (CAS RN: 732276-63-0) is a halogenated hydrocarbon. While comprehensive toxicological data is not fully available, the known hazards necessitate stringent safety protocols.[1] The primary, established risks are significant irritation upon contact with skin and eyes.

Globally Harmonized System (GHS) Classification:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[2][3][4]

  • Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2][3][4]

The long alkyl chain suggests low volatility under standard conditions; however, the precautionary advice to prevent the generation of vapor or mist indicates that inhalation risk should not be disregarded, especially if the compound is heated or aerosolized.[3] Therefore, all handling must be predicated on avoiding direct contact and minimizing inhalation exposure.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create redundant barriers against exposure. The selection of each component is based on the known hazards and potential for unforeseen contact.

PPE ComponentSpecificationRationale for Use
Eye & Face Protection Chemical safety goggles and a full-face shield.Primary Defense: Protects against splashes and potential vapors that can cause serious, irreversible eye damage.[5][6] A face shield is crucial when handling quantities greater than a few milliliters or during any transfer operation where splashing is a risk.
Hand Protection Chemical-resistant nitrile gloves (minimum 11-13 mil thickness).Direct Contact Prevention: Nitrile provides good resistance to a range of organic compounds, including alkyl halides.[7][8] Double-gloving is recommended for extended procedures or when handling larger volumes to provide an extra layer of protection against tears and permeation. Gloves should be changed immediately if contamination is suspected.[9]
Body Protection A long-sleeved, cuffed laboratory coat. A chemical-resistant apron is required for larger-scale work.Skin & Clothing Barrier: Prevents incidental skin contact from drips or splashes. Cuffs should be tucked under the outer glove to create a seal. Contaminated clothing must be removed immediately and decontaminated before reuse.[3]
Respiratory Protection Not required for small-scale handling within a certified chemical fume hood.Inhalation Mitigation: All handling of 11-(Bromomethyl)tricosane must occur within a fume hood to control vapor exposure.[3][5] If work must be performed outside a hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[5]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, sequential workflow minimizes the window for error and exposure. This protocol is designed to be a closed-loop system, from preparation to disposal.

Step 1: Pre-Handling Preparation
  • Verify Fume Hood Operation: Ensure the chemical fume hood is operational, with the sash at the lowest practical height.

  • Assemble Materials: Place all necessary equipment—glassware, spatulas, reagents, and a designated, labeled waste container for halogenated organics—inside the fume hood before introducing the 11-(Bromomethyl)tricosane.

  • Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

Step 2: Chemical Handling
  • Aliquoting: Carefully transfer the required amount of the chemical. Avoid generating dust or aerosols.

  • Reaction Setup: Conduct all experimental procedures deep within the fume hood to ensure optimal vapor capture.

  • Maintain Situational Awareness: Avoid touching your face or any surfaces outside the fume hood with your gloves.[10] If you must step away, remove your outer gloves.

Step 3: Post-Handling Decontamination
  • Initial Glassware Rinse: Decontaminate all used glassware by rinsing with a suitable organic solvent (e.g., acetone) inside the fume hood. This rinsate is considered hazardous waste and must be collected in the halogenated waste container.[5]

  • Work Area Decontamination: Wipe down the surface of the fume hood with an appropriate solvent and absorbent pads. Dispose of these pads as solid hazardous waste.

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Remove outer gloves first, followed by the face shield/goggles, lab coat, and finally inner gloves.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after all work is complete.[2][3]

Disposal Plan: Segregation is Key

Proper waste management is a critical component of laboratory safety and environmental responsibility. Brominated organic compounds require specific disposal pathways.

  • Waste Segregation: All waste containing 11-(Bromomethyl)tricosane, including unused product, solvent rinsates, and contaminated solids (e.g., weigh paper, absorbent pads), must be collected in a dedicated waste container labeled "Halogenated Organic Waste".[5][11]

  • Container Management: The waste container must be kept tightly sealed when not in use and stored in a designated satellite accumulation area.

  • Institutional Procedures: Follow all institutional and local regulations for hazardous waste pickup and disposal. Never dispose of halogenated compounds down the drain or in general trash.

Visual Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely managing 11-(Bromomethyl)tricosane in the laboratory.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_decon 3. Decontamination & Disposal cluster_emergency 4. Emergency Response Prep Verify Fume Hood Assemble Materials Don_PPE Don PPE: Lab Coat, Gloves, Goggles Prep->Don_PPE Handle Aliquot & Handle 11-(Bromomethyl)tricosane Don_PPE->Handle Clean Decontaminate Glassware & Work Surfaces Handle->Clean Waste Segregate Halogenated Waste (Liquid & Solid) Clean->Waste Doff_PPE Doff PPE Safely Clean->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash Spill Spill Occurs Exposure Personal Exposure Evacuate Evacuate & Alert Spill->Evacuate Flush Flush Skin/Eyes (15 min) Seek Medical Attention Exposure->Flush

Caption: Workflow for handling 11-(Bromomethyl)tricosane.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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